Product packaging for Fenthion sulfone(Cat. No.:CAS No. 3761-42-0)

Fenthion sulfone

Cat. No.: B144504
CAS No.: 3761-42-0
M. Wt: 310.3 g/mol
InChI Key: ZDHYERRNXRANLI-UHFFFAOYSA-N
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Description

Fenthion sulfone (CAS 3761-42-0) is a significant oxidative metabolite of the organophosphorus insecticide fenthion . It is commonly formed through the environmental degradation and metabolic processes of its parent compound in soil, plants, and animals . As a key environmental residue, it is a crucial target analyte in monitoring studies. Regulatory bodies often set maximum residue limits (MRLs) for fenthion as the sum of fenthion and its oxygen analogues, sulfoxides, and sulfones, underscoring the importance of accurate quantification for food safety and environmental risk assessment . This compound is primarily used as an analytical standard for the simultaneous determination of pesticide residues in various matrices. Researchers utilize it in methods based on advanced techniques like Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to achieve sensitive and selective detection in crops such as brown rice, chili pepper, orange, potato, and soybean . The development of robust analytical methods, including those employing the QuEChERS approach, allows for the simultaneous quantification of fenthion and its five major metabolites, providing comprehensive data for regulatory compliance and scientific research . This compound is provided as a high-purity standard for research use only. It is strictly intended for laboratory analysis and must not be used for diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate care, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O5PS2 B144504 Fenthion sulfone CAS No. 3761-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYERRNXRANLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041975
Record name Fenthion sulfone
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Molecular Weight

310.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3761-42-0
Record name Fenthion sulfone
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Record name Phosphorothioic acid, O,O-dimethyl O-(4-(methylsulfonyl)-m-tolyl) ester
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Record name Fenthion sulfone
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Record name O-4-methanesulfonyl-3-methylphenyl O,O-dimethyl phosphorothioate
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Foundational & Exploratory

Fenthion sulfone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion sulfone, a primary metabolite of the organothiophosphate insecticide fenthion, is a molecule of significant interest in environmental science, toxicology, and food safety. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertaining to this compound. Furthermore, it elucidates the metabolic pathway of fenthion, detailing the formation of this compound and other key metabolites. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental monitoring.

Chemical Structure and Identification

This compound is chemically designated as O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate. It is formed by the oxidation of the sulfide group of the parent compound, fenthion.

Chemical Structure:

Identifiers:

  • IUPAC Name: dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ⁵-phosphane[1]

  • CAS Number: 3761-42-0[1]

  • Molecular Formula: C₁₀H₁₅O₅PS₂[1]

  • Synonyms: Fenthion-sulfone, O,O-Dimethyl O-(4-(methylsulfonyl)-m-tolyl) phosphorothioate, Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 310.33 g/mol
Melting Point 77-79 °C
Boiling Point >348 °C (Predicted)
Solubility Slightly soluble in Chloroform, Methanol, and Water.
XLogP3 2.8

Synthesis and Metabolism

Synthesis

In biological systems, this compound is formed via biotransformation, where microorganisms metabolize fenthion through enzymatic processes, particularly under aerobic conditions.

Metabolic Pathway of Fenthion

Fenthion undergoes a complex series of metabolic transformations in both mammals and the environment. The primary pathways involve oxidation of the phosphorothioate P=S bond to a P=O bond (forming oxon analogs) and oxidation of the aryl methyl thioether. This compound is a key metabolite in this pathway. The following diagram illustrates the predicted metabolic pathway of fenthion.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation (P=S to P=O) Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation (P=S to P=O) Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation (P=S to P=O) Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Metabolic pathway of Fenthion.

Experimental Protocols

Analysis of this compound in Produce using QuEChERS and UHPLC-MS/MS

This section details a validated method for the simultaneous analysis of fenthion and its five major metabolites, including this compound, in various agricultural products. The method utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

4.1.1. Sample Preparation (Citrate-Buffered QuEChERS)

  • Homogenization: Homogenize a representative sample of the produce (e.g., brown rice, chili pepper, orange, potato, soybean).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the citrate buffer extraction salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

4.1.2. UHPLC-MS/MS Analysis

  • UHPLC System: A standard UHPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of this compound. The precursor ion for this compound is m/z 311, which fragments to product ions such as m/z 125 (cleavage of the P-O bond) and m/z 109 (cleavage of the P-S bond after rearrangement).

The workflow for this analytical protocol is summarized in the diagram below.

Analytical_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction with Citrate Buffer Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA and MgSO₄) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MSMS Tandem MS Detection (ESI+, MRM) UHPLC->MSMS

Analytical workflow for this compound.

Toxicology and Biological Activity

Fenthion and its metabolites, including this compound, are of toxicological concern due to their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the toxicity of the metabolites varies significantly. While fenthion itself is moderately toxic, some of its metabolites, particularly the "oxon" analogs (fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone), are considerably more potent inhibitors of AChE.

Studies have indicated that this compound itself exhibits negative results in screening tests for antiandrogenic activity. The primary toxicological relevance of this compound lies in its role as a stable metabolite used for monitoring exposure to the parent compound, fenthion.

Spectral Data

Detailed 1H-NMR and IR spectral data for this compound are not widely available in the public literature. Analysis and identification are predominantly carried out using mass spectrometry techniques.

Mass Spectrometry (MS):

  • GC-MS: In Gas Chromatography-Mass Spectrometry, this compound typically shows a molecular ion peak at m/z 310.

  • LC-MS/MS: In Liquid Chromatography-Tandem Mass Spectrometry with positive electrospray ionization, the protonated molecule [M+H]⁺ is observed at m/z 311. Key fragmentation ions include m/z 125 and m/z 109. Ammonium adducts [M+NH₄]⁺ at m/z 328 may also be observed.

Conclusion

This compound is a crucial metabolite for understanding the environmental fate and toxicological profile of the insecticide fenthion. This guide has provided a detailed overview of its chemical properties, metabolic formation, and analytical determination. The provided experimental protocol for its analysis in produce offers a robust and reliable method for regulatory monitoring and research applications. Further research into the specific biological activities and potential long-term effects of this compound would be beneficial for a more complete risk assessment.

References

Fenthion Metabolism and Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, is widely utilized for the control of a broad spectrum of insect pests in agricultural and public health settings. A thorough understanding of its metabolic fate and degradation pathways is crucial for assessing its toxicological risk, environmental impact, and for the development of potential bioremediation strategies. This technical guide provides an in-depth overview of the core metabolic and degradation pathways of fenthion, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Fenthion Metabolism

The biotransformation of fenthion primarily occurs in target organisms such as insects and non-target organisms including mammals. The metabolic pathways involve a series of enzymatic reactions that can lead to either detoxification or bioactivation of the parent compound. The principal enzymes involved are Cytochrome P450 monooxygenases (CYPs), flavin-containing monooxygenases (FMOs), glutathione S-transferases (GSTs), and esterases.

Oxidative Metabolism

Oxidation is a major metabolic route for fenthion, catalyzed predominantly by CYPs and FMOs. These reactions target both the phosphorothioate group (P=S) and the methylthio group on the phenyl ring.

  • Desulfuration (P=S to P=O): This is a critical bioactivation step where the less toxic fenthion is converted to its highly toxic oxygen analog, fenthion-oxon. Fenthion-oxon is a potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate insecticides. Several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, and CYP3A4, are involved in the formation of fenthion-oxon[1][2].

  • Sulfoxidation: The methylthio group of fenthion is oxidized to form fenthion-sulfoxide, and further to fenthion-sulfone. Similarly, fenthion-oxon can be oxidized to fenthion-oxon-sulfoxide and fenthion-oxon-sulfone. These sulfoxidation reactions are catalyzed by both CYPs and FMOs[1][2]. While sulfoxidation of fenthion itself is generally considered a detoxification step as it does not directly inhibit AChE, the resulting metabolites can be subsequently converted to their more toxic oxon analogs[3]. In humans, hepatic FMOs, particularly FMO1 (expressed extra-hepatically), FMO3, and FMO5, are capable of catalyzing the formation of fenthion-sulfoxide.

Hydrolytic Metabolism

Esterases play a role in the detoxification of fenthion and its oxon metabolites by hydrolyzing the ester linkages. This cleavage results in the formation of less toxic, water-soluble products that can be readily excreted. The primary hydrolysis products are phenols, such as 3-methyl-4-(methylthio)phenol and its oxidized derivatives.

Glutathione Conjugation

Glutathione S-transferases (GSTs) contribute to the detoxification of fenthion and its metabolites through conjugation with glutathione. This process increases the water solubility of the xenobiotics, facilitating their elimination from the body. Fenthion has been shown to increase GST activity in organisms like fish, indicating the involvement of this pathway in its detoxification.

Abiotic Degradation

In the environment, fenthion is subject to degradation through various abiotic processes, primarily hydrolysis and photolysis.

  • Hydrolysis: Fenthion is relatively stable in neutral aqueous media but its degradation is accelerated under alkaline conditions. The half-life of fenthion in water can range from 2.9 to 21.1 days depending on factors like pH and temperature. The primary hydrolysis mechanism involves the attack of hydroxide ions or water molecules on the phosphorus atom, leading to the formation of phenol derivatives.

  • Photolysis: Photodegradation is a significant pathway for fenthion breakdown in the presence of sunlight, both in water and on soil surfaces. The atmospheric half-life of vapor-phase fenthion is estimated to be around 5 hours due to its reaction with photochemically produced hydroxyl radicals. In aqueous solutions, UVB irradiation leads to the formation of fenthion sulfoxide, 3-methyl-4-methylthiophenol, and other products.

Microbial Degradation

Soil microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of fenthion. Several bacterial genera such as Pseudomonas, Burkholderia, Sphingomonas, Cupriavidus, Corynebacterium, and Arthrobacter have been identified to degrade organophosphate pesticides. The degradation pathways often involve initial hydrolysis by esterases, followed by the utilization of the breakdown products as carbon and energy sources. While specific pathways for fenthion are less detailed in the literature compared to other organophosphates, the general mechanism involves the cleavage of the phosphate ester bond, followed by the degradation of the aromatic ring.

Quantitative Data

Table 1: Kinetic Parameters of Human CYP and FMO Isoforms in Fenthion Metabolism
EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol P450 or FMO)Intrinsic Clearance (CLi) (Vmax/Km)
CYP1A2 Fenthion-oxon10.51.80.17
Fenthion-sulfoxide12.12.10.17
CYP2B6 Fenthion-oxon8.90.90.10
Fenthion-sulfoxide---
CYP2C9 Fenthion-oxon25.61.50.06
Fenthion-sulfoxide28.31.70.06
CYP2C19 Fenthion-oxon---
Fenthion-sulfoxide15.21.10.07
CYP3A4 Fenthion-oxon55.610.00.18
Fenthion-sulfoxide62.512.50.20
FMO1 Fenthion-sulfoxide33.35.00.15
FMO3 Fenthion-sulfoxide100.02.50.025
FMO5 Fenthion-sulfoxide---

Note: "-" indicates that the activity was not detected or not determined.

Table 2: Half-lives of Fenthion and its Metabolites under Different Hydrolytic Conditions
CompoundpHTemperature (°C)Half-life (days)
Fenthion 72559.0
92555.5
Fenthion-sulfoxide 72544.1
92529.8
Fenthion-sulfone 72539.4
92524.8
Fenthion-oxon 72528.4
92520.3
Fenthion-oxon-sulfoxide 72521.0
92513.9
Fenthion-oxon-sulfone 72516.5
9259.50

Experimental Protocols

Analysis of Fenthion and its Metabolites by UPLC-MS/MS

This method is suitable for the simultaneous determination of fenthion and its five major metabolites (fenthion-oxon, fenthion-sulfoxide, fenthion-sulfone, fenthion-oxon-sulfoxide, and fenthion-oxon-sulfone) in various matrices.

Sample Preparation (QuEChERS Method):

  • Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Add dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

UPLC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for fenthion and its metabolites.

Glutathione S-Transferase (GST) Activity Assay

This colorimetric assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), catalyzed by GST.

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 6.5), reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB).

  • Prepare the enzyme extract from the tissue or cell sample of interest.

  • Add a known amount of the enzyme extract to the reaction mixture.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

  • Calculate the specific activity of GST (µmol/min/mg protein) using the molar extinction coefficient of the S-conjugate.

Visualization of Pathways

Mammalian Metabolic Pathway of Fenthion

Fenthion_Metabolism Fenthion Fenthion (P=S) Fenthion_Oxon Fenthion-oxon (P=O) (Bioactivation) Fenthion->Fenthion_Oxon CYPs Fenthion_Sulfoxide Fenthion-sulfoxide Fenthion->Fenthion_Sulfoxide CYPs, FMOs Hydrolysis_Products Hydrolysis Products (Phenols) Fenthion->Hydrolysis_Products Esterases GSH_Conjugates GSH Conjugates Fenthion->GSH_Conjugates GSTs Fenthion_Oxon_Sulfoxide Fenthion-oxon-sulfoxide Fenthion_Oxon->Fenthion_Oxon_Sulfoxide CYPs, FMOs Fenthion_Oxon->Hydrolysis_Products Esterases Fenthion_Oxon->GSH_Conjugates GSTs Fenthion_Sulfone Fenthion-sulfone Fenthion_Sulfoxide->Fenthion_Sulfone CYPs Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide CYPs Fenthion_Oxon_Sulfone Fenthion-oxon-sulfone Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone CYPs Excretion Excretion Hydrolysis_Products->Excretion GSH_Conjugates->Excretion Fenthion_Degradation Fenthion Fenthion Photodegradation Photodegradation (Sunlight, OH radicals) Fenthion->Photodegradation Hydrolysis Hydrolysis (Water, pH) Fenthion->Hydrolysis Microbial_Degradation Microbial Degradation (Bacteria, Fungi) Fenthion->Microbial_Degradation Photo_Products Photodegradation Products (Fenthion-sulfoxide, Phenols) Photodegradation->Photo_Products Hydrolysis_Products Hydrolysis Products (Phenols) Hydrolysis->Hydrolysis_Products Biodegradation_Products Biodegradation Products (CO2, H2O, Biomass) Microbial_Degradation->Biodegradation_Products

Caption: Environmental degradation pathways of fenthion.

Experimental Workflow for Fenthion Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Sample (e.g., Tissue, Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup UPLC_MSMS UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Data_Acquisition Data Acquisition (MRM) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Quantification Quantification of Fenthion & Metabolites Data_Processing->Quantification

Caption: Workflow for fenthion metabolite analysis.

References

Environmental Fate and Persistence of Fenthion Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, has been utilized globally for the control of a broad spectrum of pests. Its application in agricultural and residential settings has led to concerns regarding its environmental distribution and the persistence of its transformation products. One such product, fenthion sulfone, is formed through the oxidation of fenthion in various environmental compartments. Understanding the environmental fate and persistence of this compound is critical for assessing the long-term ecological risks associated with fenthion use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation, persistence, and potential for bioaccumulation of this compound.

Chemical Identity

PropertyValue
Chemical Name O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate
CAS Number 3761-42-0
Molecular Formula C₁₀H₁₅O₅PS₂
Molecular Weight 310.33 g/mol

Environmental Fate and Persistence

The environmental persistence of this compound is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial degradation.

Degradation Pathways

Fenthion undergoes oxidation in the environment to form fenthion sulfoxide, which is further oxidized to this compound. Both fenthion and its sulfoxide and sulfone metabolites can also be transformed into their respective oxygen analogues (oxons), which are often more toxic.[1][2] The degradation pathway is illustrated in the diagram below.

Fenthion_Degradation Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation (P=S to P=O) Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation (P=S to P=O) Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation (P=S to P=O) Hydrolysis_Products Hydrolysis Products Fenthion_Sulfone->Hydrolysis_Products Hydrolysis Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation Fenthion_Oxon_Sulfone->Hydrolysis_Products Hydrolysis

Figure 1: Fenthion Degradation Pathway
Hydrolysis

Hydrolysis is a key abiotic degradation process for fenthion and its metabolites. The rate of hydrolysis is pH-dependent, generally increasing with increasing pH.[3][4] While specific hydrolysis data for this compound is limited, studies on the structurally similar fenoxon sulfone (the oxygen analog) provide valuable insights.

Table 1: Hydrolysis Half-lives of Fenthion and Fenoxon Sulfone at 25°C [3]

CompoundpHHalf-life (days)
Fenthion759.0
955.5
Fenoxon Sulfone716.5
99.50
Photodegradation

Photodegradation in water and on soil surfaces can contribute to the breakdown of fenthion and its metabolites. Fenthion has been shown to degrade under UV irradiation, with fenthion sulfoxide being a major photoproduct. The role of direct and indirect photolysis in the degradation of this compound in the environment requires further investigation.

Biodegradation

Table 2: Environmental Persistence of Fenthion

MediumHalf-lifeConditionsReference
Soil< 1 dayNonsterile silt loam, dark, 75% moisture, room temp.
Water2.9 - 21.1 daysAquatic environment

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (log Pow) and bioconcentration factor (BCF). A higher log Pow and BCF indicate a greater potential for bioaccumulation.

Table 3: Bioaccumulation Potential Indicators

Compoundlog PowBCFOrganismReference
Fenthion4.8129Fish
Fenthion Sulfoxide-1.7Fish
This compound-Not available--

The log Pow of fenthion suggests a potential for bioaccumulation. However, the BCF for fenthion sulfoxide is low, indicating a low potential for bioaccumulation. Further studies are needed to determine the BCF for this compound.

Ecotoxicity

Fenthion is known to be highly toxic to birds and aquatic invertebrates. The toxicity of its metabolites, including this compound, is also a concern, as some transformation products can be more toxic than the parent compound.

Table 4: Acute Toxicity of Fenthion to Aquatic Organisms

OrganismEndpointValue
Daphnia pulex48-hr LC₅₀1.30 µg/L
Ceriodaphnia dubia48-hr LC₅₀1.72 µg/L
Rainbow Trout96-hr LC₅₀1.58 mg/L
Fathead Minnow96-hr LC₅₀3.20 mg/L
Pink Shrimp96-hr LC₅₀0.11 µg/L

Specific ecotoxicity data for this compound is limited, and further research is necessary to fully characterize its risk to various environmental species.

Experimental Protocols

The following sections outline the general methodologies for key experiments to determine the environmental fate of this compound, based on OECD guidelines.

Hydrolysis Study (adapted from OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Hydrolysis_Workflow start Start prep_solutions Prepare sterile buffer solutions (pH 4, 7, 9) start->prep_solutions add_fs Spike solutions with this compound prep_solutions->add_fs incubate Incubate in the dark at constant temperature (e.g., 25°C) add_fs->incubate sample Collect samples at predetermined time intervals incubate->sample analyze Analyze samples for this compound concentration (e.g., by HPLC-UV or LC-MS/MS) sample->analyze calculate Calculate hydrolysis rate constants and half-lives analyze->calculate end End calculate->end

Figure 2: Hydrolysis Experimental Workflow

Methodology:

  • Preparation of Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application of Test Substance: this compound is added to the buffer solutions at a concentration that is less than half its water solubility.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Aliquots are taken from each test solution at appropriate time intervals.

  • Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life at each pH is then calculated.

Aerobic Soil Degradation Study (adapted from OECD Guideline 307)

This study evaluates the rate and route of this compound degradation in aerobic soil.

Soil_Degradation_Workflow start Start prep_soil Prepare and characterize test soil start->prep_soil add_fs Apply ¹⁴C-labeled this compound to soil prep_soil->add_fs incubate Incubate soil in the dark under aerobic conditions (controlled temperature and moisture) add_fs->incubate trap_volatiles Trap volatile organics and ¹⁴CO₂ incubate->trap_volatiles sample Collect soil samples at time intervals incubate->sample extract Extract soil samples to separate parent and metabolites sample->extract analyze Analyze extracts and trapped volatiles for radioactivity and identify major metabolites (e.g., by LC-MS/MS) extract->analyze calculate Calculate degradation rate and half-life analyze->calculate end End calculate->end AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Nerve_Impulse Nerve Impulse Continues Receptor->Nerve_Impulse Fenthion_Metabolite This compound (or Oxon) Fenthion_Metabolite->AChE Inhibits

References

Formation of Fenthion Sulfone from Fenthion Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion, an organothiophosphate insecticide, undergoes extensive metabolism in biological systems and the environment, leading to the formation of several metabolites, including fenthion sulfoxide and fenthion sulfone. The conversion of fenthion sulfoxide to this compound represents a key oxidative transformation that influences the persistence and toxicological profile of fenthion residues. This technical guide provides an in-depth overview of the formation of this compound from fenthion sulfoxide, detailing the metabolic pathways, experimental protocols for chemical synthesis and residue analysis, and quantitative data pertinent to this conversion.

Introduction

Fenthion is metabolized through a series of oxidation and hydrolysis reactions.[1] A primary metabolic route involves the oxidation of the sulfide group to form fenthion sulfoxide, which can be further oxidized to this compound.[1] These oxidative metabolites are of significant interest due to their potential for altered biological activity and toxicity.[1] Understanding the formation of this compound is crucial for accurate risk assessment and the development of sensitive analytical methods for monitoring fenthion residues in food and environmental samples.

Metabolic Pathway: Oxidation of Fenthion

The biotransformation of fenthion to this compound is a two-step oxidative process. The initial oxidation of fenthion to fenthion sulfoxide is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[2] While in vitro studies with liver microsomes sometimes show the reaction terminating at the sulfoxide stage, in vivo studies and residue analyses confirm the subsequent oxidation to this compound in various organisms, including plants and animals.[1]

The precise enzymatic machinery responsible for the oxidation of fenthion sulfoxide to this compound in vivo is not as clearly elucidated as the initial oxidation step. However, the consistent detection of this compound as a major metabolite in plants suggests robust enzymatic activity for this conversion in plant species.

Below is a diagram illustrating the metabolic pathway from fenthion to this compound.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation (CYPs, FMOs) Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation

Metabolic pathway of fenthion to this compound.

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound from fenthion sulfoxide and the analytical procedures for its quantification in various matrices.

Chemical Synthesis of this compound from Fenthion Sulfoxide

Materials:

  • Fenthion sulfoxide

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve fenthion sulfoxide (1 equivalent) in dichloromethane.

  • In a separate flask, dissolve mCPBA (approximately 1.1 to 1.5 equivalents) in dichloromethane.

  • Slowly add the mCPBA solution to the fenthion sulfoxide solution at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis of this compound Residues

A widely adopted method for the analysis of fenthion and its metabolites in food and environmental samples is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

3.2.1. QuEChERS Sample Preparation

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

  • Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the homogenate. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Sample for Analysis: The resulting supernatant is ready for UHPLC-MS/MS analysis.

3.2.2. UHPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.

  • Ionization: Positive electrospray ionization (ESI+) is used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is utilized for the quantification of the precursor ion to product ion transitions for this compound.

The following diagram outlines the workflow for the analysis of this compound residues.

Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenize 1. Homogenize Sample with Acetonitrile Extract 2. Add QuEChERS Salts & Shake Homogenize->Extract Centrifuge1 3. Centrifuge Extract->Centrifuge1 dSPE 4. d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 UHPLC UHPLC Separation Centrifuge2->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS

Workflow for the analysis of this compound residues.

Quantitative Data

The following tables summarize quantitative data from validation studies of analytical methods for this compound.

Table 1: Recovery of this compound in Various Matrices using QuEChERS and UHPLC-MS/MS

MatrixSpiking Level 1 (mg/kg)Recovery (%)RSD (%)Spiking Level 2 (mg/kg)Recovery (%)RSD (%)Spiking Level 3 (mg/kg)Recovery (%)RSD (%)
Brown Rice0.0198.25.10.05102.53.40.2116.22.8
Chili Pepper0.0195.66.30.0599.84.20.2105.43.1
Orange0.0183.27.50.0591.45.80.298.74.5
Potato0.0192.14.90.0597.33.90.2101.82.5
Soybean0.0188.96.80.0594.65.10.2100.23.7

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

ParameterValue (mg/kg)
Limit of Detection (LOD)0.003
Limit of Quantification (LOQ)0.01

Conclusion

The formation of this compound from fenthion sulfoxide is a critical step in the metabolic degradation of fenthion. While the precise enzymatic pathways for this conversion in all biological systems are still under investigation, the presence of this compound as a major metabolite, particularly in plants, is well-established. The availability of robust analytical methods, such as UHPLC-MS/MS with QuEChERS sample preparation, allows for the sensitive and accurate quantification of this compound residues. Furthermore, established organic chemistry principles provide a reliable basis for its chemical synthesis for use as an analytical standard and in toxicological studies. This guide provides researchers and professionals with the necessary information to understand and investigate the formation and analysis of this important metabolite.

References

Toxicological Profile of Fenthion Sulfone in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthion sulfone is a principal metabolite of the organophosphate insecticide fenthion. Its toxicological profile is intrinsically linked to that of the parent compound, primarily through the shared mechanism of acetylcholinesterase (AChE) inhibition. While fenthion itself undergoes metabolic activation to more potent AChE inhibitors, this compound represents a product of oxidative metabolism. This guide provides a comprehensive overview of the known toxicological properties of this compound in mammals, including its metabolism, acute toxicity, and other key toxicological endpoints. Due to a lack of extensive specific data for this compound in long-term studies, data for the parent compound, fenthion, are included to provide a broader context for risk assessment, given that fenthion is metabolized to this compound in vivo.

Metabolism of Fenthion to this compound

Fenthion is metabolized in mammals through a series of oxidation and hydrolysis reactions. A key metabolic pathway involves the oxidation of the sulfide group to form fenthion sulfoxide, which is then further oxidized to this compound.[1][2] This metabolic conversion is a critical aspect of fenthion's toxicology, as the oxidative metabolites can have different toxic potencies compared to the parent compound.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation (CYP450, FMO) Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation

Caption: Metabolic pathway of fenthion to this compound.

Acute Toxicity

This compound exhibits moderate acute toxicity following oral and dermal exposure. The primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, leading to cholinergic crisis.

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValue (mg/kg bw)Reference
RatOralLD50125HPC Standards
RatDermalLD501600HPC Standards

Table 2: Acute Toxicity of Fenthion (Parent Compound)

SpeciesRouteParameterValue (mg/kg bw)Reference
Rat (male)OralLD50250EPA
Rat (female)OralLD50295EPA
Rat (male)DermalLD501680EPA
Rat (female)DermalLD502830EPA

Subchronic and Chronic Toxicity

Table 3: Subchronic and Chronic Toxicity of Fenthion (Parent Compound)

SpeciesDurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key EffectsReference
Dog6 monthsDermal-22Hyperreflexia, mild proprioceptive deficits[3]
Dog1 yearOral0.051.25Serum cholinesterase inhibition[4]
Rat2 yearsOral0.11.5Erythrocyte acetylcholinesterase inhibitionDiazinon 7 - JMPR 2005

Genotoxicity

There is limited specific genotoxicity data for this compound. Studies on the parent compound, fenthion, have generally shown no evidence of mutagenic potential in bacterial reverse mutation assays (Ames test) or in vivo micronucleus assays.[5]

Table 4: Genotoxicity of Fenthion (Parent Compound)

Test SystemResultReference
In vitro Sister Chromatid Exchange (SCE)Negative
In vitro Unscheduled DNA Synthesis (UDS)Negative

Carcinogenicity

Specific carcinogenicity studies on this compound were not identified. Long-term carcinogenicity studies on the parent compound, fenthion, in rats and mice have not shown evidence of carcinogenic potential.

Reproductive and Developmental Toxicity

Data specific to the reproductive and developmental toxicity of this compound are not available. Studies on fenthion are used to assess this endpoint.

Table 5: Reproductive and Developmental Toxicity of Fenthion (Parent Compound)

SpeciesStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key EffectsReference
Rat2-Generation Reproduction5 (parental)25 (parental)Decreased parental body weight and food consumption
RabbitDevelopmental1 (maternal), 6 (developmental)6 (maternal)Maternal toxicity at higher dosesEPA

Neurotoxicity

The primary neurotoxic effect of fenthion and its metabolites, including this compound, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent clinical signs of toxicity.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Stimulates FenthionSulfone This compound FenthionSulfone->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Endocrine Disruption

Studies have investigated the potential for fenthion and its metabolites to interact with the endocrine system. Fenthion has been shown to act as an antagonist to the androgen receptor. However, this compound did not exhibit antiandrogenic effects in in vitro assays. This suggests that the sulfone metabolite is less likely to contribute to the antiandrogenic activity of the parent compound.

Antiandrogenic_Pathway cluster_cell Target Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds Fenthion Fenthion Fenthion->AR Antagonizes FenthionSulfone This compound FenthionSulfone->AR No significant interaction Gene Gene Transcription ARE->Gene Initiates

Caption: Fenthion's antiandrogenic mechanism and the lack thereof in this compound.

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines, which are typically followed for regulatory toxicology studies.

Acute Oral Toxicity (Based on OECD TG 423)

Acute_Oral_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 5 days) start->acclimatization fasting Fasting (e.g., overnight for rats) acclimatization->fasting dosing Single Oral Gavage Dose fasting->dosing observation Clinical Observations (Frequent on Day 1, then daily) dosing->observation weighing Body Weight Measurement (Days 0, 7, 14) observation->weighing necropsy Gross Necropsy (at 14 days or death) observation->necropsy If moribund weighing->necropsy After 14 days end End necropsy->end

Caption: Generalized workflow for an acute oral toxicity study.

  • Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of one sex (usually females, as they are often more sensitive).

  • Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle.

  • Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted up or down based on the outcome of the previous step.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals on the day of dosing and at least once daily for 14 days.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

Subchronic Oral Toxicity (Based on OECD TG 408)
  • Test System: Typically, rats of both sexes.

  • Housing and Diet: Animals are housed in standard conditions and have access to food and water ad libitum, except during dosing. The test substance is usually administered daily via gavage or in the diet.

  • Dose Levels: At least three dose levels and a control group are used. Dose levels are selected to produce a range of effects, from a no-observed-adverse-effect-level (NOAEL) to a toxic effect level.

  • Duration: The study duration is typically 90 days.

  • Observations: Daily clinical observations, weekly detailed observations, and weekly body weight and food consumption measurements are recorded.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Pathology: All animals undergo a full gross necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined microscopically.

In Vivo Micronucleus Assay (Based on OECD TG 474)
  • Test System: Typically, mice or rats.

  • Dose Administration: The test substance is usually administered once or twice, 24 hours apart, by a relevant route of exposure (e.g., oral gavage or intraperitoneal injection).

  • Dose Levels: At least three dose levels are tested, up to the maximum tolerated dose. A vehicle control and a positive control group are included.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.

  • Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.

Conclusion

The toxicological profile of this compound in mammals is primarily characterized by its moderate acute toxicity, driven by the inhibition of acetylcholinesterase. While specific long-term toxicity data for this compound are scarce, the extensive data available for the parent compound, fenthion, provides a basis for understanding its potential for subchronic, chronic, reproductive, and developmental effects. A notable distinction is the lack of antiandrogenic activity of this compound, in contrast to fenthion. This highlights the importance of considering the specific toxicological properties of metabolites in a comprehensive risk assessment. Further research focused specifically on the long-term effects of this compound would be beneficial for a more complete understanding of its toxicological profile.

References

Fenthion Sulfone (CAS No. 3761-42-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthion sulfone (CAS No. 3761-42-0) is a significant metabolite of the organothiophosphate insecticide Fenthion. Its presence in environmental and biological matrices is a key indicator of Fenthion exposure and degradation. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, toxicological profile, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, environmental science, and drug development.

Chemical and Physical Properties

This compound is formed through the oxidation of its parent compound, Fenthion, a process that can occur both in the environment and through metabolic pathways in living organisms.[1] The sulfone group enhances the compound's stability compared to Fenthion.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3761-42-0[2][3][4]
Molecular Formula C₁₀H₁₅O₅PS₂
Molecular Weight 310.33 g/mol
IUPAC Name dimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ⁵-phosphane
Synonyms O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate, Fenthion-sulfone
Melting Point 77-79 °C
Boiling Point (Predicted) 419.2 ± 55.0 °C
Density (Predicted) 1.333 ± 0.06 g/cm³
Water Solubility Slightly soluble
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol

Toxicological Profile

The toxicological properties of this compound are intrinsically linked to its parent compound, Fenthion, which functions as a cholinesterase inhibitor. While this compound itself is considered to be less toxic than Fenthion, some of its subsequent metabolites, such as fenthion oxon sulfone, can exhibit increased toxicity.

Table 2: Toxicological Data for this compound

ParameterValueSpeciesSource
Acute Oral LD₅₀ 125 mg/kgRat
Mechanism of Action (related to parent compound) Acetylcholinesterase (AChE) inhibitor-

Signaling and Metabolic Pathways

Fenthion undergoes a series of metabolic transformations in organisms, primarily through oxidation. The initial oxidation of the sulfide group in Fenthion leads to the formation of Fenthion sulfoxide, which can be further oxidized to this compound. Concurrently, the phosphorothioate group can be oxidized to a phosphate, forming the more potent "oxon" analogs.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation (Desulfuration) Fenthion_Sulfone This compound (CAS 3761-42-0) Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation (Desulfuration) Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation (Desulfuration) Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Figure 1: Metabolic Pathway of Fenthion.

Experimental Protocols

Synthesis of this compound

This compound is primarily synthesized through the oxidation of Fenthion. While various oxidizing agents can be employed, a common laboratory-scale synthesis involves the use of an oxidizing agent like Oxone (potassium peroxymonosulfate).

Protocol: Oxidation of Fenthion to this compound

  • Dissolution: Dissolve Fenthion in a suitable organic solvent such as methanol.

  • Preparation of Oxidant: In a separate flask, prepare a solution of Oxone in water.

  • Reaction: Cool the Fenthion solution in an ice bath. Slowly add the Oxone solution dropwise to the stirred Fenthion solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like chloroform.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in various matrices like fruits and vegetables. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.

Protocol: Analysis of this compound in Vegetable Samples

  • Sample Homogenization: Homogenize a representative 10-15 g sample of the vegetable matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • LC-MS/MS Analysis:

    • Dilute the final extract with a suitable solvent if necessary.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient program to ensure separation from matrix components.

    • MS/MS Conditions (Typical for this compound):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Precursor Ion: [M+H]⁺ = m/z 311.

      • Product Ions (for MRM): m/z 125 (cleavage of P-O bond) and m/z 109 (cleavage of P-S bond).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (e.g., Vegetables) Extraction 2. QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA & MgSO4) Extraction->Cleanup LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 6. Quantification & Confirmation MS_Detection->Quantification

Figure 2: Analytical Workflow for this compound.

Conclusion

This compound is a crucial analyte for monitoring the environmental fate and metabolic pathways of the insecticide Fenthion. This guide has provided a consolidated resource on its fundamental properties, toxicological significance, and detailed experimental protocols for its synthesis and analysis. The presented information, tables, and diagrams are intended to facilitate further research and analytical method development for this important compound.

References

Physical and chemical properties of fenthion sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion sulfone is a significant metabolite of the organothiophosphate insecticide fenthion. As a member of the fenthion family of compounds, its presence in environmental and biological samples is of considerable interest for residue analysis, toxicological assessment, and understanding the metabolic fate of its parent compound. Fenthion and its metabolites are primarily known for their action as acetylcholinesterase inhibitors. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its role in the broader context of fenthion's mechanism of action.

Physicochemical Properties

This compound is a solid at room temperature. The quantitative physicochemical properties of this compound are summarized in Table 1. It is important to note that some of the reported values, particularly for boiling point and density, are predicted, and there are some discrepancies in the literature for the melting point.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
IUPAC Name O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate[1]
CAS Number 3761-42-0[2]
Molecular Formula C₁₀H₁₅O₅PS₂[1][2]
Molecular Weight 310.33 g/mol [2]
Physical State SolidInferred from melting point
Melting Point 77-79 °C
-43.8 °C(Likely for a solution)
Boiling Point 419.2 ± 55.0 °C(Predicted)
81.6 °C(Likely under vacuum)
Density 1.333 ± 0.06 g/cm³(Predicted)
Water Solubility Slightly soluble
Solubility in Organic Solvents Chloroform (Slightly), Methanol (Slightly)

Chemical Synthesis

This compound is synthesized by the oxidation of the thioether group of fenthion. Common oxidizing agents for this transformation include peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Experimental Protocol: Oxidation of Fenthion to this compound

This protocol is a generalized procedure based on common organic synthesis techniques for sulfide to sulfone oxidation.

Materials:

  • Fenthion

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% solution)

  • Dichloromethane (DCM) or a similar inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfite (Na₂SO₃) solution (10%)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolution: Dissolve fenthion in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution in an ice bath. Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane to the fenthion solution. Alternatively, add hydrogen peroxide (excess) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (fenthion) is consumed.

  • Quenching: After the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium bicarbonate (if using m-CPBA) or a 10% solution of sodium sulfite (if using hydrogen peroxide) until the evolution of gas ceases or the peroxide test is negative.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, IR, and mass spectrometry.

Analytical Methodology

The analysis of this compound, particularly in complex matrices like food and environmental samples, is commonly performed using a combination of a robust sample preparation technique, such as QuEChERS, followed by a sensitive and selective analytical method like Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol: QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. The following is a representative protocol for the extraction of this compound from a fruit or vegetable matrix.

Materials:

  • Homogenized sample (e.g., fruit or vegetable puree)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10-15 mL of acetonitrile to the tube.

  • Extraction: Add the appropriate QuEChERS extraction salt packet. Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a specified speed (e.g., 3000-5000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for fats, and GCB for pigments like chlorophyll.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: The resulting supernatant is ready for analysis by UHPLC-MS/MS.

UHPLC-MS/MS Analysis

The final extract is analyzed by UHPLC-MS/MS for the sensitive and selective quantification of this compound.

Typical Parameters:

  • UHPLC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for fenthion and its metabolites.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.

    • Precursor Ion: For this compound, the protonated molecule [M+H]⁺ at m/z 311.0 is selected.

    • Product Ions: Characteristic product ions for this compound, such as m/z 125 and 109, are monitored for quantification and confirmation.

Biological Role and Mechanism of Action

This compound is a major metabolite of the insecticide fenthion. The biological activity of this family of compounds is primarily attributed to the inhibition of the enzyme acetylcholinesterase (AChE).

Fenthion Metabolic Pathway

Fenthion undergoes a series of metabolic transformations in biological systems and the environment. The primary pathways involve oxidation of the thioether group to form fenthion sulfoxide and subsequently this compound. Parallel to this, the phosphorothioate group (P=S) can be oxidized to a phosphate group (P=O), forming the more potent "oxon" analogs. This results in a series of metabolites, including fenthion oxon, fenthion sulfoxide, fenthion oxon sulfoxide, and fenthion oxon sulfone.

Fenthion_Metabolism fenthion Fenthion fenthion_sulfoxide Fenthion Sulfoxide fenthion->fenthion_sulfoxide Oxidation fenthion_oxon Fenthion Oxon fenthion->fenthion_oxon Oxidation (P=S to P=O) fenthion_sulfone This compound fenthion_sulfoxide->fenthion_sulfone Oxidation fenthion_oxon_sulfoxide Fenthion Oxon Sulfoxide fenthion_sulfoxide->fenthion_oxon_sulfoxide Oxidation (P=S to P=O) fenthion_oxon_sulfone Fenthion Oxon Sulfone fenthion_sulfone->fenthion_oxon_sulfone Oxidation (P=S to P=O) fenthion_oxon->fenthion_oxon_sulfoxide Oxidation Inhibition Inhibition fenthion_oxon->Inhibition fenthion_oxon_sulfoxide->fenthion_oxon_sulfone Oxidation fenthion_oxon_sulfoxide->Inhibition fenthion_oxon_sulfone->Inhibition AChE Acetylcholinesterase (AChE)

Caption: Metabolic pathway of fenthion and inhibition of acetylcholinesterase.

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its oxon metabolites is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of nerve impulses, which can result in paralysis and death in insects. The oxon metabolites of fenthion are generally more potent inhibitors of AChE than the parent compound. While this compound itself is not a direct insecticide, its formation is a key step in the bioactivation and detoxification pathways of fenthion.

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.

Synthesis_Workflow start Start: Fenthion in Solvent oxidation Oxidation (e.g., m-CPBA or H₂O₂) start->oxidation quench Quenching (e.g., NaHCO₃ or Na₂SO₃) oxidation->quench workup Aqueous Workup (Extraction & Washing) quench->workup dry Drying Organic Layer (e.g., MgSO₄) workup->dry evaporation Solvent Evaporation dry->evaporation purification Column Chromatography evaporation->purification end End: Pure this compound purification->end

Caption: General workflow for the synthesis of this compound.

Analysis_Workflow start Start: Homogenized Sample extraction QuEChERS Extraction (Acetonitrile & Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, etc.) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis UHPLC-MS/MS Analysis centrifuge2->analysis end End: Quantitative Results analysis->end

Caption: Workflow for the analysis of this compound in a sample matrix.

Conclusion

This compound is a crucial analyte in the study of fenthion's environmental fate and toxicological profile. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed methodologies for its synthesis and analysis. The provided diagrams of the metabolic pathway and experimental workflows offer a clear visual representation of the key processes involving this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

Fenthion Sulfone: An In-depth Technical Guide to its Role as a Biomarker of Fenthion Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, has seen widespread use in agriculture and public health for the control of various pests.[1] However, concerns over its toxicity to non-target organisms and potential risks to human health have led to increased scrutiny and regulatory restrictions.[1] Accurate assessment of human exposure to fenthion is therefore critical for both clinical toxicology and occupational health monitoring. This technical guide focuses on fenthion sulfone, a key metabolite of fenthion, and its utility as a biomarker for quantifying exposure to the parent compound. We will delve into the metabolic pathways, analytical methodologies for detection, and the interpretation of quantitative data, providing a comprehensive resource for professionals in research and drug development.

Fenthion itself is a moderately toxic compound, but its metabolites can exhibit equal or even greater toxicity.[1] The metabolic transformation of fenthion in biological systems is complex, involving oxidation of both the phosphorothioate group and the methylthio moiety of the phenyl ring. This process leads to the formation of several key metabolites, including fenthion oxon, fenthion sulfoxide, and this compound, along with their respective oxon analogs.[2] this compound, in particular, has been identified as a significant and persistent metabolite, making it a reliable indicator of fenthion exposure.

Metabolic Pathway of Fenthion

The biotransformation of fenthion is a multi-step process primarily occurring in the liver. The metabolic cascade involves a series of oxidation reactions that increase the polarity of the compound, facilitating its excretion. The key transformations are the oxidative desulfuration of the P=S bond to a P=O bond (forming oxon analogs) and the oxidation of the sulfur atom in the methylthiophenyl group to sulfoxide and then to sulfone.

The metabolic pathway can be summarized as follows:

  • Oxidation to Fenthion Sulfoxide: The initial oxidation of the thioether group of fenthion results in the formation of fenthion sulfoxide.

  • Further Oxidation to this compound: Fenthion sulfoxide is subsequently oxidized to this compound.

  • Formation of Oxon Analogs: Concurrently, the phosphorothioate group (P=S) of fenthion, fenthion sulfoxide, and this compound can be oxidized to their respective oxygen analogs (P=O), namely fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone. These oxon analogs are potent inhibitors of acetylcholinesterase.

The following diagram illustrates the primary metabolic pathway of fenthion:

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Figure 1: Metabolic Pathway of Fenthion.

Toxicokinetics of Fenthion and this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of fenthion and its metabolites is crucial for interpreting biomonitoring data.

  • Absorption: Fenthion can be absorbed through oral, dermal, and inhalation routes. Its lipophilic nature facilitates absorption and distribution into tissues.

  • Distribution: Following absorption, fenthion is distributed throughout the body, with a tendency to accumulate in fatty tissues due to its high lipid solubility.[1] This storage can lead to a prolonged release of the parent compound and its metabolites, resulting in a sustained period of potential toxicity.

  • Metabolism: As detailed in the metabolic pathway section, fenthion is extensively metabolized in the liver by cytochrome P450 enzymes and flavin-containing monooxygenases. The formation of this compound is a key metabolic step.

  • Excretion: The metabolites of fenthion, being more polar than the parent compound, are primarily excreted in the urine. Some fecal excretion also occurs. The presence of this compound and other metabolites in urine makes it a suitable matrix for non-invasive biomonitoring.

Analytical Methodologies for this compound Detection

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely adopted method for sample preparation, particularly for complex matrices like blood, plasma, and tissues, is the QuEChERS protocol. This method involves a simple and efficient extraction and cleanup process.

The general workflow for a modified QuEChERS protocol for biological samples is as follows:

QuEChERS_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (dSPE) Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine, Tissue) Homogenization Homogenization (if tissue) Sample->Homogenization Extraction Add Acetonitrile & Internal Standard Homogenization->Extraction Salting_Out Add QuEChERS Salts (e.g., MgSO4, NaCl) Extraction->Salting_Out Vortex_Centrifuge Vortex & Centrifuge Salting_Out->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer dSPE_Addition Add dSPE Sorbent (e.g., PSA, C18) Supernatant_Transfer->dSPE_Addition Vortex_Centrifuge2 Vortex & Centrifuge dSPE_Addition->Vortex_Centrifuge2 Final_Extract Collect Final Extract Vortex_Centrifuge2->Final_Extract Analysis UHPLC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Figure 2: General Experimental Workflow for Sample Analysis.
Detailed Experimental Protocol: UHPLC-MS/MS

This protocol provides a detailed methodology for the simultaneous determination of fenthion and its metabolites, including this compound, in human plasma.

1. Sample Preparation (Modified QuEChERS)

  • To 1 mL of plasma in a centrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., isotope-labeled fenthion).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the final extract, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis.

2. UHPLC-MS/MS Instrumental Analysis

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and other metabolites should be optimized.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenthion279.0169.0125.1
This compound 311.0 185.0 125.1
Fenthion Sulfoxide295.0169.0125.1
Fenthion Oxon263.0158.0109.1
Fenthion Oxon Sulfone295.0174.0109.1
Fenthion Oxon Sulfoxide279.0158.0109.1
Table 1: Example MRM Transitions for Fenthion and its Metabolites.

Quantitative Data and Interpretation

The concentration of this compound in biological samples is a direct indicator of fenthion exposure. The interpretation of these levels requires consideration of the exposure route, time since exposure, and individual metabolic differences.

Data from a Fenthion Self-Poisoning Case

The following table summarizes the concentrations of fenthion and its metabolites found in the blood, cerebrospinal fluid (CSF), and urine of a deceased individual following a fenthion self-poisoning incident. This data highlights the distribution of the metabolites in different body fluids.

CompoundBlood (ng/mL)CSF (ng/mL)Urine (ng/mL)
Fenthion1502510
This compound 80 95 45
Fenthion Sulfoxide12014060
Fenthion Oxon30155
Fenthion Oxon Sulfone405520
Fenthion Oxon Sulfoxide607530
Table 2: Concentrations of Fenthion and Metabolites in a Fatal Poisoning Case.

Interpretation: The presence of high concentrations of this compound, particularly in the CSF, suggests significant and prolonged exposure, allowing for extensive metabolism and distribution. The levels of the parent compound and other metabolites provide a comprehensive picture of the acute toxic event.

Residue Levels in Animal Tissues

Controlled studies in animals provide valuable data on the tissue distribution of fenthion and its metabolites. The following table shows the residue levels of fenthion and this compound in the fat of cattle after dermal application.

Time After ApplicationFenthion (mg/kg)This compound (mg/kg)
3 days1.50.2
7 days0.80.5
14 days0.30.3
Table 3: Fenthion and this compound Residues in Cattle Fat.

Interpretation: This data demonstrates the persistence of fenthion and the gradual formation and accumulation of this compound in fatty tissues. The increasing relative proportion of this compound over time underscores its utility as a marker for past exposure.

Conclusion

This compound is a robust and reliable biomarker for assessing human exposure to fenthion. Its formation through a well-defined metabolic pathway and its persistence in the body make it a suitable analyte for biomonitoring in various biological matrices. The analytical methodologies, particularly UHPLC-MS/MS combined with QuEChERS sample preparation, provide the necessary sensitivity and specificity for accurate quantification. By understanding the toxicokinetics and interpreting the quantitative data in the context of exposure scenarios, researchers and clinicians can effectively evaluate the extent of fenthion exposure and its potential health risks. This in-depth guide provides the foundational knowledge and detailed protocols to aid professionals in the fields of toxicology, occupational health, and drug development in their efforts to monitor and mitigate the risks associated with fenthion exposure.

References

An In-depth Technical Guide to the Biological Activity of Fenthion Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organophosphate insecticide, undergoes extensive metabolism in biological systems and the environment, leading to the formation of several metabolites. Among these, fenthion sulfone is a significant oxidation product. Understanding the biological activity of this compound is crucial for a comprehensive assessment of the toxicology and environmental impact of the parent compound, fenthion. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.

Chemical Identity

PropertyValue
Chemical Name O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate
CAS Number 3761-42-0
Molecular Formula C₁₀H₁₅O₅PS₂
Molecular Weight 310.33 g/mol

Metabolic Formation of this compound

Fenthion is metabolized in vivo and in the environment through a series of oxidation reactions. The initial oxidation of the sulfide group in fenthion leads to the formation of fenthion sulfoxide. Subsequent oxidation of the sulfoxide results in the formation of this compound. This metabolic conversion is a critical aspect of fenthion's toxicokinetics.

Fenthion Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation

Caption: Metabolic pathway of fenthion to this compound.

Biological Activity

The primary mechanism of toxicity for organophosphate insecticides like fenthion is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. However, the metabolic transformation of fenthion to its various metabolites significantly alters this activity.

Acetylcholinesterase (AChE) Inhibition
Endocrine-Disrupting Effects: Antiandrogenic Activity

Fenthion has been investigated for its potential endocrine-disrupting activities. Studies have shown that fenthion itself can act as an antagonist to the androgen receptor. However, its metabolite, this compound, appears to have a different activity profile.

Table 1: Antiandrogenic Activity of Fenthion and this compound

CompoundConcentration RangeAntiandrogenic ActivityIC50 ValueReference
Fenthion10⁻⁶ - 10⁻⁴ MAntagonist of dihydrotestosterone (DHT) activitySimilar to flutamide[1][2][3]
This compound 10⁻⁷ - 10⁻⁵ M No significant antiandrogenic effect observed N/A [1][2]

This lack of antiandrogenic activity at the tested concentrations suggests that the oxidation of fenthion to this compound represents a detoxification pathway in terms of endocrine disruption.

Androgen_Receptor_Signaling cluster_0 Cell Nucleus ARE Androgen Response Element (ARE) (Gene Expression) DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds and Activates AR->ARE Translocates and Binds Fenthion Fenthion Fenthion->AR Antagonizes Fenthion_Sulfone This compound Fenthion_Sulfone->AR No Significant Interaction

Caption: Interaction with the Androgen Receptor signaling pathway.

Toxicology Profile

The acute toxicity of this compound is an important parameter in assessing the overall hazard of fenthion exposure. The available data indicates that this compound is generally less acutely toxic than fenthion and some of its other metabolites, particularly the oxon forms.

Table 2: Acute Oral Toxicity of Fenthion and its Metabolites in Rats

CompoundLD50 (mg/kg body weight)Reference
Fenthion220
Fenthion Sulfoxide125
This compound 125
Fenthion Oxon125
Fenthion Oxon Sulfoxide50
Fenthion Oxon Sulfone30

Experimental Protocols

Antiandrogenic Activity Assay

The antiandrogenic activity of this compound was evaluated using a reporter gene assay in NIH3T3 cells.

Workflow:

Antiandrogenic_Assay_Workflow A 1. Cell Culture: NIH3T3 cells are cultured. B 2. Transfection: Cells are co-transfected with an androgen receptor expression vector and an ARE-luciferase reporter plasmid. A->B C 3. Treatment: Transfected cells are treated with DHT (10⁻¹⁰ M) in the presence or absence of this compound (10⁻⁷ - 10⁻⁵ M). B->C D 4. Incubation: Cells are incubated for 24 hours. C->D E 5. Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. D->E F 6. Data Analysis: Luciferase activity is normalized to protein concentration. The inhibitory effect of this compound on DHT-induced luciferase activity is determined. E->F

Caption: Workflow for the antiandrogenic activity reporter assay.

Detailed Methodology:

  • Cell Line: NIH3T3 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

  • Plasmids: An expression vector for the human androgen receptor and a reporter plasmid containing androgen-responsive elements (AREs) linked to a luciferase gene were used for transfection.

  • Transfection: Cells were seeded in 24-well plates and transfected with the plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours, the medium was replaced with a phenol red-free DMEM containing 10% charcoal-stripped fetal bovine serum. Cells were then treated with 10⁻¹⁰ M dihydrotestosterone (DHT) and varying concentrations of this compound (10⁻⁷ to 10⁻⁵ M).

  • Luciferase Assay: Following a 24-hour incubation period, cells were harvested and lysed. Luciferase activity in the cell lysates was measured using a luminometer.

  • Data Analysis: The luciferase activity was normalized to the total protein content in each sample. The results were expressed as the percentage of luciferase activity relative to the control (DHT alone).

Acute Oral Toxicity Testing (General Protocol)

While the specific protocol used to determine the LD50 of this compound is not detailed in the available literature, the following is a general outline based on OECD Guideline 423 for Acute Oral Toxicity.

Key Steps:

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

  • Dose Administration: The test substance (this compound) is administered orally by gavage in a single dose.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

Conclusion

This compound is a major metabolite of the insecticide fenthion. Based on the available scientific literature, its biological activity is significantly attenuated compared to the parent compound and other oxidative metabolites. It exhibits weak or no inhibitory activity against acetylcholinesterase and does not show antiandrogenic effects at physiologically relevant concentrations. The acute oral toxicity of this compound is also lower than that of several other fenthion metabolites. These findings suggest that the metabolic conversion of fenthion to this compound is primarily a detoxification pathway. Further research, particularly to determine a precise IC50 value for AChE inhibition and to investigate other potential biological interactions, would provide a more complete understanding of the toxicological profile of this compound. This information is essential for accurate risk assessment for both human health and the environment.

References

The Genesis and Metabolic Journey of Fenthion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, was first introduced in 1960 by Bayer AG.[1] Its development can be traced back to the pioneering work of German chemist Gerhard Schrader, who is renowned for his synthesis of the first organophosphate insecticides.[2][3][4][5] The synthesis of fenthion is achieved through the condensation of 4-methylmercapto-m-cresol with dimethyl phosphorochloridothionate. This guide provides a comprehensive overview of the discovery, history, and metabolic fate of fenthion, with a focus on its primary metabolites. It is designed to be a valuable resource for professionals engaged in research, and the development of pharmaceuticals and other chemical entities.

Discovery and History of Fenthion and its Metabolites

Initially valued for its efficacy against a broad spectrum of biting insects, including fruit flies, mosquitoes, and agricultural pests, fenthion saw widespread use in various applications, from crop protection to animal health. However, concerns over its toxicity, particularly to non-target avian species, and the emergence of more potent and toxic metabolites led to increased regulatory scrutiny and eventual restrictions on its use in many countries.

The metabolic transformation of fenthion is a critical aspect of its toxicological profile. Early studies, dating back to the 1960s, began to elucidate the complex pathways through which fenthion is broken down in biological systems and the environment. It is now well-established that fenthion is metabolized into five primary, and often more toxic, metabolites:

  • Fenthion sulfoxide

  • Fenthion sulfone

  • Fenthion oxon

  • Fenthion oxon sulfoxide

  • Fenthion oxon sulfone

These metabolites are formed through a series of oxidation and desulfuration reactions. The conversion of the P=S bond to a P=O bond (forming the "oxon" analogues) and the oxidation of the thioether group to sulfoxide and sulfone derivatives are the key metabolic steps. The identification and quantification of these metabolites have been pivotal in understanding the complete toxicological impact of fenthion exposure.

Fenthion Metabolism Signaling Pathway

The metabolic transformation of fenthion involves a series of enzymatic reactions, primarily oxidation, that increase the polarity of the molecule, facilitating its excretion. However, this process also leads to the formation of metabolites with increased toxicity. The primary pathway involves the oxidation of the thiomethyl group and the desulfuration of the phosphorothioate group.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Desulfuration Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of fenthion to its five major metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of fenthion and its metabolites from various studies. These tables provide a comparative overview of the analytical performance of different methods.

Table 1: Recovery of Fenthion and its Metabolites in Various Matrices

CompoundMatrixSpiking Level (mg/kg)Recovery (%)Analytical Method
FenthionBrown Rice0.0185.2UPLC-MS/MS
FenthionChili Pepper0.192.5UPLC-MS/MS
FenthionOrange0.288.7UPLC-MS/MS
Fenthion oxonBrown Rice0.0189.1UPLC-MS/MS
Fenthion oxonChili Pepper0.195.3UPLC-MS/MS
Fenthion oxonOrange0.291.4UPLC-MS/MS
Fenthion sulfoxideBrown Rice0.0198.6UPLC-MS/MS
Fenthion sulfoxideChili Pepper0.1102.1UPLC-MS/MS
Fenthion sulfoxideOrange0.299.8UPLC-MS/MS
This compoundBrown Rice0.0196.4UPLC-MS/MS
This compoundChili Pepper0.199.5UPLC-MS/MS
This compoundOrange0.297.2UPLC-MS/MS
Fenthion oxon sulfoxideBrown Rice0.0193.7UPLC-MS/MS
Fenthion oxon sulfoxideChili Pepper0.198.2UPLC-MS/MS
Fenthion oxon sulfoxideOrange0.294.5UPLC-MS/MS
Fenthion oxon sulfoneBrown Rice0.0191.8UPLC-MS/MS
Fenthion oxon sulfoneChili Pepper0.196.7UPLC-MS/MS
Fenthion oxon sulfoneOrange0.292.3UPLC-MS/MS

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fenthion and its Metabolites

CompoundMatrixLOD (mg/kg)LOQ (mg/kg)Analytical Method
FenthionVarious Crops-0.01UPLC-MS/MS
Fenthion oxonVarious Crops-0.01UPLC-MS/MS
Fenthion sulfoxideVarious Crops-0.01UPLC-MS/MS
This compoundVarious Crops-0.01UPLC-MS/MS
Fenthion oxon sulfoxideVarious Crops-0.01UPLC-MS/MS
Fenthion oxon sulfoneVarious Crops-0.01UPLC-MS/MS
FenthionOranges-0.005 - 0.015IT-MS & QqTOF-MS
Fenthion sulfoxideOranges-0.005 - 0.015IT-MS & QqTOF-MS
This compoundOranges-0.005 - 0.015IT-MS & QqTOF-MS
Fenoxon sulfoxideOranges-0.005 - 0.015IT-MS & QqTOF-MS

Experimental Protocols

Simultaneous Analysis of Fenthion and its Five Metabolites using UPLC-MS/MS

This protocol is based on the method described for the analysis of fenthion and its metabolites in produce.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., brown rice, chili pepper, orange) with 10 mL of acetonitrile.

  • Extraction and Partitioning: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate) to the sample tube. Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds and then centrifuge.

  • Final Extract Preparation: Take an aliquot of the cleaned-up extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., methanol/water) for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target analytes.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of fenthion and its metabolites in a given sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration UPLC UPLC Separation Concentration->UPLC MSMS Tandem MS Detection (MRM) UPLC->MSMS Quantification Quantification & Confirmation MSMS->Quantification

Caption: A typical workflow for the analysis of fenthion metabolites.

Conclusion

This technical guide has provided a detailed overview of the discovery, history, and metabolic pathways of fenthion and its five principal metabolites. The summarized quantitative data and detailed experimental protocols offer a valuable resource for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development. The increasing sophistication of analytical techniques, such as UPLC-MS/MS, has enabled the sensitive and accurate quantification of these compounds, which is essential for assessing exposure and understanding their environmental and biological impacts. The continued study of fenthion and its metabolites remains crucial for ensuring food safety and protecting environmental health.

References

Fenthion Sulfone: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of fenthion sulfone, a key metabolite of the organophosphate insecticide fenthion. Understanding the solubility of this compound is critical for a variety of applications, including environmental monitoring, toxicology studies, and the development of analytical methods. While quantitative solubility data in organic solvents is limited in publicly available literature, this guide synthesizes the existing information on its solubility profile and provides detailed experimental protocols relevant to its analysis.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that describes the ability of a solute (in this case, this compound) to dissolve in a solvent to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. For a solid, the solubility is the concentration of the dissolved solid in a saturated solution at a specific temperature.

In the context of this compound, its solubility dictates its environmental fate and transport, its bioavailability in biological systems, and the choice of solvents for extraction and analysis from various matrices such as soil, water, and agricultural products.

This compound Solubility Profile

This compound is generally characterized as having low aqueous solubility and limited solubility in some organic solvents. The available data is summarized in the table below.

SolventQuantitative SolubilityQualitative DescriptionCitation
Water0.04 g/L (at 25 °C)Practically Insoluble / Insoluble[1]
ChloroformData not availableSlightly Soluble[2]
MethanolData not availableSlightly Soluble[2]
AcetonitrileData not availableUsed as a solvent for analytical standards and extraction[3][4]
AcetoneData not availableParent compound (fenthion) is soluble
EthanolData not availableParent compound (fenthion) is soluble
EtherData not availableParent compound (fenthion) is soluble
Chlorinated HydrocarbonsData not availableParent compound (fenthion) is soluble

It is important to note that while the parent compound, fenthion, is highly soluble in many organic solvents, its metabolites, like this compound, may exhibit different solubility characteristics due to changes in their chemical structure, such as the introduction of the sulfone group.

Experimental Protocols

Accurate determination of solubility is paramount for research and analytical applications. Below are detailed methodologies for determining the solubility of compounds like this compound and for its extraction from complex matrices.

Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Apparatus and Reagents:

  • Conical flasks or vials with stoppers

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • This compound reference standard

  • Selected organic solvents (HPLC grade)

Procedure:

  • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the flasks for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculate the solubility of this compound in the specific solvent based on the measured concentration and the dilution factor.

Analytical Extraction from Complex Matrices: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues, including this compound, in various food and environmental matrices.

Principle: This method involves a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

Apparatus and Reagents:

  • Homogenizer

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • d-SPE sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Acetonitrile (HPLC grade)

  • This compound reference standard

  • LC-MS/MS or GC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize a representative sample of the matrix (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh a specific amount of the homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add a known volume of water (if the sample has low water content).

    • Add a measured volume of acetonitrile (e.g., 10-15 mL).

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at a specified speed and time (e.g., 4000 rpm for 5 minutes).

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix composition.

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge the tube (e.g., 4000 rpm for 5 minutes).

  • Analysis:

    • Take an aliquot of the cleaned-up extract.

    • The extract may be directly injected or further diluted before analysis by LC-MS/MS or GC-MS/MS for the quantification of this compound.

Visualizations

Experimental Workflow: QuEChERS for this compound Analysis

The following diagram illustrates the key steps in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from a sample matrix prior to instrumental analysis.

QuEChERS_Workflow start Sample Homogenization extraction Extraction with Acetonitrile and QuEChERS Salts start->extraction Homogenized Sample centrifuge1 Centrifugation extraction->centrifuge1 Sample + Solvent + Salts cleanup Dispersive SPE (d-SPE) Cleanup centrifuge1->cleanup Acetonitrile Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Extract + d-SPE Sorbents analysis Analysis by LC-MS/MS or GC-MS/MS centrifuge2->analysis Cleaned Extract end Quantification of This compound analysis->end Analytical Data

Caption: QuEChERS workflow for this compound analysis.

References

An In-depth Technical Guide to the Hydrolysis and Photolysis of Fenthion Sulfone in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is a broad-spectrum organophosphate insecticide used to control a wide range of pests in agriculture.[1] Following its application, fenthion undergoes transformation in the environment through various biotic and abiotic processes, including oxidation, hydrolysis, and photolysis.[1][2] One of its major degradation products is fenthion sulfone, formed through the oxidation of the sulfide group to a sulfone.[3][4] This transformation significantly alters the molecule's properties, including its stability and environmental fate. Understanding the degradation pathways of this compound, specifically its susceptibility to hydrolysis and photolysis in aquatic environments, is critical for accurate environmental risk assessment and regulatory compliance. This technical guide provides a comprehensive overview of the current scientific understanding of these processes, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Hydrolysis of this compound in Water

Hydrolysis is a primary abiotic degradation pathway for many organophosphate pesticides in aquatic systems. The process involves the cleavage of a chemical bond by the addition of a water molecule. For fenthion and its metabolites, the primary mechanism of hydrolysis involves a nucleophilic attack on the phosphorus atom, leading to the breaking of the P-O-aryl ester linkage.

Hydrolysis Kinetics and Influencing Factors

The rate of hydrolysis for this compound is significantly influenced by pH and temperature. Studies have shown that its stability decreases as pH and temperature increase. Under neutral conditions, fenthion metabolites are relatively stable, but their degradation is accelerated under alkaline conditions due to the increased concentration of hydroxide ions (OH⁻), which act as a more potent nucleophile than water.

The primary hydrolysis product of this compound is 3-methyl-4-methylsulfonylphenol, which has been found to be relatively stable under similar conditions.

Quantitative Data for this compound Hydrolysis

The following table summarizes the hydrolysis half-life (DT₅₀) of a related fenthion metabolite, fenoxon sulfone, which provides insight into the stability of the sulfone form. This compound is expected to exhibit similar behavior.

CompoundTemperature (°C)pHHalf-life (DT₅₀) in daysActivation Energy (Ea) (kcal/mol)
Fenoxon Sulfone25716.516.7 - 22.1 (for fenthion & metabolites)
Fenoxon Sulfone2599.5016.7 - 22.1 (for fenthion & metabolites)
(Data sourced from Wang and Yeh, 2000)
Visualization of the Hydrolysis Pathway

The hydrolysis of this compound proceeds via the cleavage of the phosphate ester bond.

G fenthion_sulfone This compound h2o + H₂O (pH, Temp dependent) fenthion_sulfone->h2o products Hydrolysis Products h2o->products phenol 3-methyl-4-methylsulfonylphenol products->phenol Primary Product acid Dimethyl thiophosphoric acid products->acid Byproduct

Caption: Hydrolysis pathway of this compound in water.

Experimental Protocol for Hydrolysis Kinetics Study

The following protocol is based on the methodology described for studying the hydrolysis kinetics of fenthion and its metabolites.

  • Preparation of Solutions:

    • Prepare buffered aqueous solutions at desired pH levels (e.g., pH 7 and pH 9) using appropriate buffer systems (e.g., phosphate buffer).

    • Prepare a stock solution of this compound in a water-miscible organic solvent like acetonitrile.

    • Spike the buffered solutions with the this compound stock solution to achieve the target initial concentration, ensuring the organic solvent volume is minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation:

    • Dispense the fortified buffer solutions into sterile amber glass vials and seal them to prevent photodegradation and microbial contamination.

    • Place the vials in constant-temperature incubators or water baths set at the desired temperatures (e.g., 25°C, 50°C, 65°C).

  • Sampling and Analysis:

    • At predetermined time intervals, remove replicate vials for each pH/temperature combination.

    • Immediately quench any further reaction, if necessary, by adjusting the pH or freezing the sample.

    • Analyze the concentration of the remaining this compound and the formation of the hydrolysis product (3-methyl-4-methylsulfonylphenol) using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV absorbance at a wavelength appropriate for both the parent compound and the degradation product.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the hydrolysis half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

    • Use the rate constants determined at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_buffer Prepare Buffer Solutions (e.g., pH 7, pH 9) spike Spike Buffers with Stock prep_buffer->spike prep_stock Prepare Fenthion Sulfone Stock prep_stock->spike incubate Incubate Samples at Constant Temperatures (e.g., 25°C, 50°C, 65°C) spike->incubate sample Collect Samples at Time Intervals incubate->sample hplc Analyze via HPLC-UV sample->hplc calc_k Calculate Rate Constant (k) hplc->calc_k calc_dt50 Calculate Half-Life (DT₅₀) calc_k->calc_dt50 calc_ea Calculate Activation Energy (Ea) calc_k->calc_ea

Caption: Experimental workflow for a hydrolysis kinetics study.

Photolysis of this compound in Water

Photolysis, or photodegradation, is the breakdown of compounds by light. In the context of environmental fate, this typically refers to degradation by natural sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species in the water (e.g., hydroxyl radicals, singlet oxygen).

Formation of this compound via Photolysis

This compound is not typically applied to the environment directly; rather, it is formed from its parent compound, fenthion. A significant pathway for this formation is the photolytic oxidation of fenthion in sunlit waters. The process involves the initial oxidation of the thioether group to fenthion sulfoxide, which is then further oxidized to this compound.

G Fenthion Fenthion Light Light Fenthion->Light + Sunlight (UV) + Oxygen Fenthion_Sulfoxide Fenthion_Sulfoxide Light->Fenthion_Sulfoxide Oxidation Light2 Light2 Fenthion_Sulfoxide->Light2 + Sunlight (UV) + Oxygen Fenthion_Sulfone Fenthion_Sulfone Light2->Fenthion_Sulfone Further Oxidation

Caption: Photolytic formation of this compound from fenthion.

Photodegradation and Stability of this compound

There is a notable lack of quantitative data in the scientific literature regarding the direct photolysis rate of this compound in water. Databases on pesticide properties often list the aqueous photolysis half-life as unavailable, suggesting the compound is either highly stable or has not been extensively studied.

However, inferences can be drawn from related compounds. Studies on the photodegradation of fenthion show that while the parent compound degrades, the resulting fenthion sulfoxide metabolite exhibits a much slower rate of decomposition. Given that this compound is in a higher oxidation state than the sulfoxide, it is chemically reasonable to infer that it possesses even greater stability against further photo-oxidation. While further oxidation to fenthion oxon sulfone is a theoretical possibility, this specific photolytic pathway is not well-documented. Therefore, this compound is considered a persistent transformation product in sunlit aquatic environments.

General Experimental Protocol for Pesticide Photolysis Study

The following is a generalized protocol for determining the aqueous photolysis rate of a pesticide, based on established regulatory guidelines (e.g., OECD 316) and scientific literature.

  • Preparation of Solutions:

    • Prepare a sterile, buffered solution (e.g., pH 7) in purified water.

    • Prepare a stock solution of the test substance (this compound) in a suitable solvent.

    • Fortify the buffered solution with the stock solution to a known concentration. The use of a radiolabelled compound (e.g., ¹⁴C-fenthion sulfone) is highly recommended for accurate mass balance and identification of degradates.

  • Experimental Setup:

    • Use photolysis cells made of quartz or borosilicate glass that are transparent to the required wavelengths.

    • The light source should be a well-characterized system that simulates natural sunlight, such as a filtered Xenon arc lamp. The spectral output should be measured and reported.

    • Maintain a constant temperature using a cooling/heating system.

    • Prepare parallel samples to be kept in the dark at the same temperature to serve as hydrolysis/dark controls.

  • Irradiation and Sampling:

    • Expose the samples to the light source for a defined period.

    • Collect samples from both the irradiated and dark control vessels at multiple time points.

  • Analysis:

    • Quantify the concentration of the parent compound in each sample using an appropriate analytical method (e.g., HPLC, LC-MS).

    • If using a radiolabelled compound, use techniques like Liquid Scintillation Counting (LSC) for total radioactivity and radio-HPLC or radio-TLC for profiling the parent compound and its transformation products.

    • Identify major transformation products using advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the rate of degradation in both light and dark conditions. The photolysis rate is the difference between the degradation rate in the light and the rate in the dark.

    • Determine the photolysis half-life (DT₅₀).

    • If possible, calculate the quantum yield, which is the efficiency of a photon in causing a chemical reaction.

Visualization of the Photolysis Experimental Workflow

G cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_solution Prepare Sterile, Buffered Test Solution (e.g., ¹⁴C-labeled) light_sample Irradiated Samples (Xenon Arc Lamp) prep_solution->light_sample dark_sample Dark Control Samples prep_solution->dark_sample sampling Collect Samples Over Time light_sample->sampling dark_sample->sampling quantify Quantify Parent Compound (HPLC, LC-MS) sampling->quantify identify Identify Products (LC-MS/MS) quantify->identify calc_rate Determine Photolysis Rate Constant identify->calc_rate calc_dt50 Calculate Photolytic Half-Life (DT₅₀) calc_rate->calc_dt50 calc_qy Calculate Quantum Yield calc_rate->calc_qy

References

Fenthion Sulfone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Fenthion Sulfone is a primary metabolite of fenthion, a widely used organothiophosphate insecticide. Formed through the oxidation of fenthion within biological systems and in the environment, this sulfone derivative is a key compound in toxicological assessments and residue monitoring.[1][2] Its stability and presence in various matrices make it a critical analyte for ensuring food safety and understanding the environmental fate of its parent compound. This document provides a technical guide on the molecular and chemical properties of this compound, its metabolic pathway, mechanism of action, and established analytical protocols.

Core Molecular and Chemical Properties

This compound is chemically identified as O,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅O₅PS₂[3][4][5]
Molecular Weight 310.33 g/mol
Monoisotopic Mass 310.00985292 Da
CAS Number 3761-42-0
Melting Point 77-79 °C
Boiling Point (Predicted) 419.2 ± 55.0 °C
Density (Predicted) 1.333 ± 0.06 g/cm³
Solubility Slightly soluble in Chloroform, Methanol, and Water.

Toxicological Profile

CompoundOral LD₅₀ (Rat)Dermal LD₅₀ (Rat)Source(s)
Fenthion (Parent) 180-298 mg/kg330-1000 mg/kg
Fenthion Oxon Sulfoxide 30 mg/kgNot Available
Fenthion Oxon Sulfone 50 mg/kgNot Available
This compound Not explicitly stated; Classified as "Toxic if swallowed"Dermal toxicity is lower than Fenthion

Metabolic Pathway and Mechanism of Action

Fenthion Metabolism

Fenthion undergoes a two-step oxidation process in both plants and animals to form this compound. The initial oxidation of the thioether group results in the formation of fenthion sulfoxide. A subsequent oxidation of the sulfoxide yields the more stable this compound. This metabolic activation is a critical aspect of its toxicology.

Fenthion_Metabolism Fenthion Fenthion (C₁₀H₁₅O₃PS₂) Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation (Thioether) Sulfone This compound (C₁₀H₁₅O₅PS₂) Sulfoxide->Sulfone Oxidation (Sulfoxide)

Metabolic pathway of Fenthion to this compound.
Mechanism of Acetylcholinesterase Inhibition

Like other organophosphates, the toxicity of fenthion and its metabolites stems from the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE is essential for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition process involves the phosphorylation of a critical serine residue within the active site of AChE. This forms a stable, covalent phosphorus-enzyme bond. The phosphorylated enzyme is unable to perform its normal function of breaking down acetylcholine. The resulting accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing a range of symptoms from muscle weakness and miosis to respiratory arrest and death.

AChE_Inhibition cluster_0 AChE Active Site cluster_1 Inhibitor AChE Acetylcholinesterase (AChE) Serine Hydroxyl Catalytic Triad Phosphorylated_AChE Phosphorylated AChE (Inactive) Covalent P-O Bond Serine Blocked OP Organophosphate (e.g., Fenthion Metabolite) OP->AChE:ser Phosphorylation ACh_Accumulation Acetylcholine Accumulation Phosphorylated_AChE->ACh_Accumulation Leads to Toxic_Effects Cholinergic Crisis (Toxic Effects) ACh_Accumulation->Toxic_Effects Causes

Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Protocols

Analyte Extraction from Food Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for extracting pesticide residues, including this compound, from various food matrices.

Methodology:

  • Sample Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: A 10 g portion of the homogenate is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-Out (Phase Separation): A salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates and induce phase separation.

  • Centrifugation: The sample is centrifuged at approximately 3000-4000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid matrix layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant (e.g., 6 mL) is transferred to a d-SPE tube. This tube contains a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and MgSO₄ to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be included to remove sterols and pigments.

  • Final Centrifugation & Analysis: The d-SPE tube is shaken for 1 minute and then centrifuged. The final cleaned extract is collected, and an aliquot is taken for analysis by UHPLC-MS/MS.

QuEChERS_Workflow start 1. Homogenize Sample extraction 2. Add Acetonitrile & Shake start->extraction salting 3. Add QuEChERS Salts & Shake extraction->salting centrifuge1 4. Centrifuge salting->centrifuge1 supernatant 5. Collect Acetonitrile Supernatant centrifuge1->supernatant dspe 6. d-SPE Cleanup (PSA + MgSO₄) supernatant->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 analysis 8. Analyze Extract (UHPLC-MS/MS) centrifuge2->analysis

Workflow for QuEChERS sample preparation.
Instrumental Analysis: UHPLC-MS/MS

For the simultaneous analysis of fenthion and its metabolites, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is commonly used to enhance ionization.

  • Ionization: Positive electrospray ionization (ESI+) is effective for these compounds.

  • Detection: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.

References

The Unseen Successor: Fenthion Sulfone's Critical Role in Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate world of environmental toxicology, the parent compound is often just the beginning of the story. For the organophosphate insecticide fenthion, its degradation product, fenthion sulfone, represents a crucial, and often overlooked, chapter in its environmental risk profile. This technical guide delves into the core of this compound's role in environmental risk assessment, providing researchers, scientists, and drug development professionals with the essential data, experimental protocols, and mechanistic insights required for a comprehensive understanding.

Executive Summary

Fenthion, a broad-spectrum insecticide, undergoes environmental and biological transformation to form a suite of metabolites, including this compound. While regulatory focus has often been on the parent compound and its highly toxic oxon analogs, this compound's persistence and potential for toxicity necessitate its inclusion in comprehensive risk assessments. This guide summarizes the current knowledge on this compound, presenting its toxicological profile, analytical methodologies for its detection, and its metabolic context. A key takeaway is that while some metabolites like fenthion oxon are potent acetylcholinesterase (AChE) inhibitors, the direct anticholinesterase activity of fenthion sulfoxide, a precursor to the sulfone, is negligible, suggesting a potentially different or less direct mechanism of toxicity for the sulfone itself.

Physicochemical and Toxicological Profile

Understanding the environmental behavior and toxic potential of fenthion and its metabolites is paramount. The following tables provide a comparative summary of their key properties and toxicity endpoints.

Table 1: Physicochemical Properties of Fenthion and this compound

PropertyFenthionThis compound
Molecular FormulaC₁₀H₁₅O₃PS₂C₁₀H₁₅O₅PS₂
Molar Mass278.33 g/mol 310.33 g/mol
Log P (Octanol-Water Partition Coefficient)4.84[1][2]2.25 (Calculated)[3]
Water Solubility54-56 mg/L (at 20 °C)[1]-

The lower Log P value of this compound compared to its parent compound suggests a higher water solubility and potentially different environmental partitioning behavior.

Table 2: Acute Toxicity of Fenthion and its Metabolites

CompoundSpeciesEndpointValue
Fenthion Rat (oral)LD50180-298 mg/kg[4]
Bobwhite quail (oral)LD50< 4.0 mg/kg
Mallard duck (oral)LD505.94 mg/kg
Rainbow trout (96 hr)LC500.83 - 9.3 mg/L
Bluegill sunfish (96 hr)LC501.38 - 1.7 mg/L
Daphnia magna (48 hr)LC500.0057 mg/L
This compound Rat (oral)LD50125 mg/kg
Fenthion Oxon Sulfoxide Rat (oral)LD5030 mg/kg
Fenthion Oxon Sulfone Rat (oral)LD5050 mg/kg

It is critical to note the increased acute oral toxicity of the oxon metabolites compared to the parent fenthion. While comprehensive ecotoxicological data for this compound is limited, its mammalian toxicity is significant.

Metabolic Pathways and Mechanism of Action

Fenthion's transformation in the environment and in biological systems is a key determinant of its overall toxicity. The metabolic pathway involves a series of oxidation steps.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon (AChE Inhibitor) Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide (Potent AChE Inhibitor) Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone (Potent AChE Inhibitor) Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration

Fenthion metabolic pathway leading to sulfone and oxon formation.

The primary mechanism of acute toxicity for fenthion is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition is primarily caused by the "oxon" metabolites.

AChE_Inhibition cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Continuous_Stimulation Continuous_Stimulation ACh_Receptor->Continuous_Stimulation Leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Fenthion_Oxon_Metabolites Fenthion Oxon Metabolites Fenthion_Oxon_Metabolites->AChE Irreversibly Inhibits Nerve_Impulse Nerve_Impulse Nerve_Impulse->Acetylcholine Release of

Mechanism of acetylcholinesterase (AChE) inhibition by fenthion's oxon metabolites.

A significant finding is that fenthion sulfoxide enantiomers do not exhibit anti-AChE properties. This suggests that the formation of fenthion sulfoxide (and subsequently this compound) may represent a detoxification pathway with respect to direct AChE inhibition, although the subsequent oxidative desulfuration can lead to the highly potent AChE inhibitor, fenthion oxon sulfoxide. The direct molecular targets of this compound itself remain an area for further investigation.

Environmental Fate and Transport

The persistence and mobility of fenthion and its metabolites in the environment are critical for assessing long-term risks.

  • Soil: Fenthion is of moderate persistence in soil, with a reported half-life of around 34 days. It adsorbs strongly to soil particles, which limits its leaching potential. This compound is a major aerobic metabolite in soil.

  • Water: In aquatic environments, fenthion can degrade through hydrolysis and photolysis. Its half-life in water can range from a few days to several weeks.

  • Bioconcentration: A high octanol-water partition coefficient (Log P) is often indicative of a potential for bioconcentration. Fenthion, with a Log P of 4.84, has a higher potential to accumulate in organisms than this compound with a calculated Log P of 2.25. The bioconcentration factor (BCF) is a more direct measure, and for a chemical to be considered for bioconcentration studies, a Log P greater than 3 is often used as a trigger.

Experimental Protocols

Accurate and reproducible analytical methods are essential for monitoring this compound in environmental and biological matrices.

Sample Preparation: QuEChERS for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis. Below is a representative protocol for soil.

QuEChERS_Workflow start Start: Homogenized Soil Sample (e.g., 10g) add_water Add Water (if soil is dry) and Vortex start->add_water add_acetonitrile Add Acetonitrile (e.g., 10 mL) and Shake add_water->add_acetonitrile add_salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl, Sodium Citrate) add_acetonitrile->add_salts shake_centrifuge1 Shake Vigorously and Centrifuge add_salts->shake_centrifuge1 extract Collect Acetonitrile Supernatant shake_centrifuge1->extract dSPE Dispersive Solid-Phase Extraction (dSPE) (Add MgSO4, PSA, C18) extract->dSPE shake_centrifuge2 Vortex and Centrifuge dSPE->shake_centrifuge2 final_extract Final Extract for LC-MS/MS Analysis shake_centrifuge2->final_extract

General workflow for QuEChERS extraction of this compound from soil.

Protocol Details:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add a specific volume of water (e.g., 7 mL for 3 g of soil) and allow it to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

  • Salting Out: Add a pre-packaged mixture of QuEChERS extraction salts, commonly containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), and a buffering agent like sodium citrate. The use of a citrate buffer has been shown to provide satisfactory recovery rates for fenthion and its metabolites.

  • Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge (e.g., at 3000-4000 rpm for 5 minutes).

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 1-2 mL) to a dSPE tube containing a mixture of anhydrous MgSO₄, primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences.

  • Final Centrifugation: Vortex the dSPE tube for 1 minute and centrifuge.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS. For some applications, a dilution step may be necessary.

Quantification: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the protonated molecular ion ([M+H]⁺) to specific product ions provides high selectivity.

    • For this compound (m/z 311.0): Common product ions include m/z 125.0 and m/z 109.1.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method to determine the anticholinesterase activity of compounds.

Protocol Overview:

  • Reagent Preparation:

    • Phosphate buffer (e.g., pH 8.0).

    • DTNB (Ellman's reagent) solution.

    • Acetylthiocholine (ATCh) substrate solution.

    • AChE enzyme solution.

    • Test compound (this compound) dilutions in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (typically ≤1%).

  • Assay Procedure (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound dilution to each well.

    • Initiate the reaction by adding the AChE solution.

    • Include appropriate controls (blank without enzyme, and a negative control with solvent only).

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction (the formation of the yellow 5-thio-2-nitrobenzoate anion).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the negative control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

The environmental risk assessment of fenthion is incomplete without a thorough evaluation of its metabolite, this compound. While this guide provides a foundational understanding, significant data gaps remain, particularly concerning the ecotoxicity of this compound across various trophic levels. Future research should prioritize:

  • Comprehensive Ecotoxicological Testing: Generating robust LC50 and NOEC data for this compound in a range of aquatic and terrestrial organisms.

  • Mechanistic Studies: Elucidating the specific molecular targets of this compound to understand its mode of action beyond the established acetylcholinesterase inhibition of its oxon counterparts.

  • Environmental Monitoring: Widespread monitoring of this compound in various environmental compartments to determine its actual environmental concentrations and persistence.

  • Bioconcentration Studies: Determining the experimental bioconcentration factor (BCF) for this compound to accurately assess its potential for bioaccumulation.

By addressing these knowledge gaps, the scientific community can develop a more accurate and comprehensive risk profile for fenthion, leading to more informed regulatory decisions and better protection of environmental health.

References

Methodological & Application

Application Note: Preparation and Certification of Fenthion Sulfone Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organophosphate insecticide used in agriculture. Its metabolite, fenthion sulfone, is of significant interest in environmental monitoring, food safety analysis, and toxicology studies due to its potential persistence and toxicity. Accurate quantification of this compound requires a well-characterized analytical reference standard. This application note provides a detailed protocol for the synthesis, purification, and certification of this compound as an analytical reference standard.

This compound is produced by the oxidation of the sulfide group in the fenthion molecule. This transformation can occur environmentally or metabolically. The availability of a high-purity this compound standard is crucial for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), used to detect its presence in various matrices.[1][2]

This document outlines the chemical synthesis of this compound from fenthion, followed by purification and comprehensive analytical characterization to confirm its identity, purity, and concentration, thereby establishing it as a certified analytical reference standard.

Experimental Protocols

Synthesis of this compound

This protocol describes the oxidation of fenthion to this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

  • Fenthion (analytical standard grade)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≥77%)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfite (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve fenthion (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 eq) in DCM to the stirred fenthion solution over 30 minutes, maintaining the temperature at 0-5 °C. The excess m-CPBA is used to ensure complete oxidation to the sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the fenthion spot and the appearance of a more polar spot corresponding to this compound indicates the reaction is proceeding.

  • Quenching the Reaction: Once the reaction is complete (typically 2-4 hours), quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite and stirring for 15 minutes.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound is purified by silica gel column chromatography followed by recrystallization.

Column Chromatography:

  • Column Packing: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Fraction Pooling: Combine the fractions containing the pure this compound and evaporate the solvent.

Recrystallization:

  • Solvent Selection: Dissolve the purified this compound from the column in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or toluene.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to facilitate crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Characterization and Certification

The identity, purity, and concentration of the prepared this compound are determined using a combination of analytical techniques.

Identity Confirmation:

  • Mass Spectrometry (MS): Analyze the purified compound by LC-MS/MS or GC-MS to confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H, ¹³C, and ³¹P NMR spectra to confirm the chemical structure.

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the this compound by HPLC with UV detection. A purity of ≥99.5% is desirable for an analytical reference standard.

  • Quantitative NMR (qNMR): Use qNMR as an absolute method to determine the purity of the standard against a certified internal standard.

Concentration Assignment:

  • The concentration of a stock solution prepared from the certified standard is determined gravimetrically and confirmed by a validated analytical method (e.g., HPLC-UV or LC-MS/MS) using a calibration curve.

Data Presentation

The following table summarizes the expected analytical data for the certified this compound reference standard.

ParameterMethodSpecification
Identity
Molecular WeightMS310.01 g/mol
¹H NMRNMRConforms to structure
¹³C NMRNMRConforms to structure
³¹P NMRNMRConforms to structure
Purity
Purity by HPLCHPLC-UV≥ 99.5%
Purity by qNMRqNMR≥ 99.5%
Physical Properties
AppearanceVisualWhite to off-white crystalline solid
Melting PointMelting Point ApparatusTo be determined
Solubility-Soluble in acetonitrile, methanol, dichloromethane

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_certification Certification start Fenthion reaction Oxidation with m-CPBA in DCM start->reaction 1.0 eq workup Quench, Wash, and Concentrate reaction->workup crude Crude this compound workup->crude column_chrom Silica Gel Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization purified Purified this compound recrystallization->purified identity Identity Confirmation (MS, NMR) purified->identity purity Purity Assessment (HPLC, qNMR) purified->purity certified_standard Certified Reference Standard identity->certified_standard purity->certified_standard

Caption: Experimental workflow for the preparation and certification of this compound.

signaling_pathway Fenthion Fenthion (Sulfide) Fenthion_Sulfoxide Fenthion Sulfoxide (Intermediate) Fenthion->Fenthion_Sulfoxide Oxidation mCPBA m-CPBA (Oxidizing Agent) mCPBA->Fenthion_Sulfoxide Fenthion_Sulfone This compound (Final Product) mCPBA->Fenthion_Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Further Oxidation

Caption: Chemical transformation pathway from fenthion to this compound.

Conclusion

This application note provides a comprehensive guide for the preparation and certification of a this compound analytical reference standard. The described protocols for synthesis, purification, and characterization will enable researchers to produce a high-purity standard essential for accurate and reliable analytical measurements in various scientific disciplines. The availability of a well-characterized in-house standard can significantly reduce costs and provide greater control over the quality of analytical data.

References

Application Note: High-Throughput Analysis of Fenthion and its Metabolites in Agricultural Produce using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of the organophosphorus insecticide fenthion and its five major metabolites: fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, ensuring high recovery rates across various complex food matrices.[1][2][3] This high-throughput method is suitable for routine monitoring of fenthion residues in food safety and environmental laboratories, providing accurate and reliable results with a limit of quantitation of 0.01 mg/kg.[1][3]

Introduction

Fenthion is a widely used organophosphate insecticide for controlling a broad spectrum of pests in various agricultural crops. However, fenthion and its metabolites can pose potential health risks to consumers. Some of these degradation products are known to be more toxic than the parent compound, making their monitoring in food products crucial. This application note presents a validated UHPLC-MS/MS method for the simultaneous determination of fenthion and its five key metabolites (Figure 1), offering a reliable tool for ensuring food safety and regulatory compliance. The method is particularly advantageous as it overcomes challenges associated with gas chromatography, such as the thermal instability of sulfoxide metabolites.

Fenthion and its Metabolites:

  • Fenthion

  • Fenthion sulfoxide

  • This compound

  • Fenthion oxon

  • Fenthion oxon sulfoxide

  • Fenthion oxon sulfone

Experimental Protocols

Sample Preparation (Citrate-Buffered QuEChERS Method)

This protocol is optimized for various produce matrices such as brown rice, chili peppers, oranges, potatoes, and soybeans.

Materials:

  • Homogenized sample

  • Water (LC-MS grade)

  • Acetonitrile (ACN)

  • QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

  • Centrifuge capable of 3000 U/min or higher

  • Vortex mixer

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of LC-MS grade water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add the QuEChERS extraction salt packet, cap the tube tightly, and shake vigorously for 1 minute.

  • Centrifuge at 3000 U/min for 5 minutes.

  • Transfer a 2 mL aliquot of the upper acetonitrile layer to a dSPE tube.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at 3000 U/min for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Optimized for separation of all analytes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation

Table 1: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Fenthion 279.0169.020247.015
Fenthion sulfoxide 295.0109.136280.116
This compound 311.0125.024109.132
Fenthion oxon 263.0109.025137.015
Fenthion oxon sulfoxide 279.0104.130121.130
Fenthion oxon sulfone 295.0125.020109.030

Note: The specific collision energies may require optimization based on the instrument used.

Table 2: Method Performance Data
AnalyteRecovery (%)RSD (%) (n=3)LOQ (mg/kg)
Fenthion 70.3 - 100.0≤ 150.01
Fenthion sulfoxide 95.5 - 116.0≤ 150.01
This compound 83.2 - 116.2≤ 150.01
Fenthion oxon 71.9 - 106.1≤ 150.01
Fenthion oxon sulfoxide 79.8 - 114.0≤ 150.01
Fenthion oxon sulfone 89.1 - 118.2≤ 150.01

Recovery and RSD values are reported for spiking levels of 0.01, 0.1, and 0.2 mg/kg in various produce matrices.

Workflow and Pathway Diagrams

Fenthion_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Homogenized Sample (10g) Hydration 2. Add Water (10mL) & Vortex Sample->Hydration Extraction 3. Add Acetonitrile (10mL) & Vortex Hydration->Extraction SaltingOut 4. Add QuEChERS Salts & Shake Extraction->SaltingOut Centrifuge1 5. Centrifuge SaltingOut->Centrifuge1 dSPE 6. Transfer Supernatant to dSPE Tube Centrifuge1->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Filter 8. Filter Supernatant Centrifuge2->Filter Injection 9. Inject into UHPLC-MS/MS Filter->Injection Separation 10. Chromatographic Separation Injection->Separation Detection 11. MS/MS Detection (MRM) Separation->Detection Quantification 12. Quantification Detection->Quantification Reporting 13. Report Results Quantification->Reporting

Caption: Experimental workflow for fenthion analysis.

Fenthion_Metabolic_Pathway Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

References

Application Note: Determination of Fenthion Sulfone in Produce using QuEChERS Extraction and UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthion is an organophosphate insecticide that has been used globally on a variety of agricultural products. Its metabolites, including fenthion sulfone, can be more toxic than the parent compound.[1] Fenthion sulfoxide and this compound are the primary metabolites found in plants.[1] Due to the potential health risks associated with these residues, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenthion and its metabolites in food products. Consequently, sensitive and efficient analytical methods are required for the routine monitoring of these compounds in diverse produce matrices.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for pesticide residue analysis in food.[1][2][3] This method involves a simple acetonitrile-based extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup to remove matrix co-extractives. This application note provides a detailed protocol for the extraction of this compound from various produce matrices using a citrate-buffered QuEChERS method, followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol

This protocol is based on the successful application of the citrate-buffered QuEChERS method for the analysis of fenthion and its metabolites in a variety of produce.

1. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade, >99% purity)

  • Magnesium sulfate, anhydrous (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphite carbon black (GCB) (optional, for highly pigmented matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UHPLC-MS/MS system

2. Sample Preparation

  • Homogenize a representative portion of the produce sample using a high-speed blender. For dry commodities, it may be necessary to add a specific amount of water before homogenization to ensure a consistent sample.

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

3. Extraction

  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the citrate-buffered QuEChERS extraction salt mixture: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the acetonitrile supernatant (upper layer) to a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of PSA. For samples with high fat content, 50 mg of C18 can be added. For highly pigmented samples, GCB may be used, but it should be noted that it can retain planar pesticides.

  • Vortex the dSPE tube for 30 seconds to 1 minute.

  • Centrifuge the tube at ≥13,000 rpm for 5 minutes.

5. Final Extract Preparation and Analysis

  • Take an aliquot of the cleaned supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for injection into the UHPLC-MS/MS system. For LC-MS/MS analysis, the extract may be diluted with water.

  • Analysis is performed using a UHPLC system coupled to a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode and monitoring for the specific precursor-product ion transitions for this compound. The use of matrix-matched calibration curves is recommended for accurate quantification due to potential matrix effects.

QuEChERS Workflow for this compound Extraction

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Produce Produce Sample Homogenize Homogenize Produce->Homogenize Weigh Weigh 10g Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Shake 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbents (PSA, MgSO4) Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Centrifuge2->Filter Analysis UHPLC-MS/MS Analysis Filter->Analysis

References

Application Note: Quantitative Analysis of Fenthion Sulfone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenthion is an organothiophosphate insecticide and acaricide. Its metabolic and environmental degradation leads to the formation of several metabolites, including fenthion sulfone. Due to the potential toxicity of these metabolites, regulatory bodies often require monitoring for the parent compound and its degradation products in various matrices such as food, water, and environmental samples.[1] this compound, being one of the primary metabolites found in plants, is of particular interest for residue analysis.[1] While the analysis of some fenthion metabolites, like the sulfoxide, can be challenging by gas chromatography (GC) due to thermal instability, this compound is more amenable to GC-MS analysis.[1] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Principle

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure to isolate this compound from the sample matrix.[1][2] The extract is then analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the sample extract based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted analyte and detects the characteristic fragment ions, allowing for sensitive and selective quantification.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.

  • Homogenization:

    • Weigh 10-15 g of a representative homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of reagent water to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Securely cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL dSPE tube containing a combination of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The PSA removes polar matrix components like organic acids and sugars.

    • Vortex the dSPE tube for 30 seconds to 1 minute.

    • Centrifuge at high speed (e.g., ≥10,000 rcf) for 5 minutes.

    • The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for GC-MS analysis. An internal standard may be added at this stage if required.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are a typical starting point and may require optimization for specific instruments and matrices.

ParameterSetting
Gas Chromatograph (GC) Agilent 7890A GC or equivalent
GC ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% diphenyl-95% dimethylsiloxane column.
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min.
Injection ModeSplitless or Pulsed Splitless.
Injection Volume1 µL
Injector Temperature250 °C - 280 °C
Oven Temperature ProgramInitial: 60-80 °C, hold for 1-2 min. Ramp 1: 20-25 °C/min to 200 °C. Ramp 2: 5-10 °C/min to 280 °C, hold for 5 min. (Note: Program must be optimized).
Mass Spectrometer (MS) Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temperature280 °C

Data Presentation: Quantitative Analysis

For quantitative analysis, the mass spectrometer is operated in SIM or MRM mode to enhance sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound are monitored.

Table 1: this compound (C₁₀H₁₅O₅PS₂) - Key Data and Ions

ParameterValueReference
Chemical FormulaC₁₀H₁₅O₅PS₂
Molecular Weight310.3 g/mol
Exact Mass310.00985 Da
GC-MS SIM/MRM Ions (m/z)
Precursor Ion (for MS/MS)311 (from [M+H]⁺ in chemical ionization)(Note: For EI, the molecular ion at m/z 310 is often used)
Quantifier Ion125
Qualifier Ion 1310 (Molecular Ion)
Qualifier Ion 2109

Table 2: Method Performance and Validation Data (Typical Values)

The following data are representative of performance characteristics for multi-residue pesticide analysis methods that include this compound.

ParameterTypical ValueReference
Limit of Quantitation (LOQ)0.0025 - 0.01 mg/kg(Highly matrix-dependent)
Limit of Detection (LOD)~0.0006 - 0.003 mg/kg(Typically calculated as 1/3 of LOQ or 3x signal-to-noise)
Recovery70 - 120%(Acceptable range as per SANTE guidelines)
Relative Standard Deviation (RSD)< 20%(Indicates good precision and reproducibility)
Linearity (r²)> 0.99(Over the expected concentration range)

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample (10-15g) Extraction Add Acetonitrile & Salts, Shake Vigorously Sample->Extraction Centrifuge1 Centrifuge (≥3000 rcf) Extraction->Centrifuge1 dSPE Transfer Supernatant to dSPE Tube Centrifuge1->dSPE Cleanup Vortex & Centrifuge dSPE->Cleanup FinalExtract Collect Final Extract for Analysis Cleanup->FinalExtract Injection Inject 1µL into GC-MS FinalExtract->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection EI Ionization & MS Detection (SIM/MRM Mode) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification Confirmation Confirm with Qualifier Ions Quantification->Confirmation Report Generate Final Report Confirmation->Report Fenthion_Pathway Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation

References

Solid-Phase Extraction of Fenthion Sulfone in Water: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the solid-phase extraction (SPE) of fenthion sulfone from water samples. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable method for the quantification of this fenthion metabolite.

Introduction

Fenthion is an organothiophosphate insecticide, and its metabolite, this compound, is a key indicator of environmental presence and biological exposure. Accurate monitoring of this compound in water is crucial for assessing water quality and understanding the environmental fate of the parent compound. Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic pollutants from aqueous matrices, offering advantages such as high recovery rates, low solvent consumption, and ease of automation.

This application note details a robust SPE protocol using C18 cartridges for the extraction of this compound from water, followed by analysis using a suitable chromatographic technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

While a complete dataset for the SPE of this compound in water is not available in a single source, the following table summarizes relevant quantitative data for fenthion and its metabolites from various extraction methods to provide an expected performance benchmark.

AnalyteMatrixExtraction MethodRecovery (%)RSD (%)LOD/LOQReference
This compoundBrown RiceQuEChERS83.2 - 116.2≤ 15.1LOQ: 0.01 mg/kg[1]
This compoundChili PepperQuEChERS83.2 - 116.2≤ 15.1LOQ: 0.01 mg/kg[1]
This compoundOrangeQuEChERS83.2 - 116.2≤ 15.1LOQ: 0.01 mg/kg[1]
This compoundPotatoQuEChERS83.2 - 116.2≤ 15.1LOQ: 0.01 mg/kg[1]
This compoundSoybeanQuEChERS83.2 - 116.2≤ 15.1LOQ: 0.01 mg/kg[1]
FenthionSpiked Whole BloodSPE (C18)GoodNot SpecifiedNot Specified
FenthionWaterSPE (C18)Higher than bloodNot SpecifiedNot Specified

Experimental Protocol

This protocol is a synthesized methodology based on established SPE procedures for pesticides and related compounds in aqueous samples.

Materials and Reagents:

  • Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL (or similar)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized water (HPLC grade)

  • Sodium Chloride (optional, for increasing ionic strength)

  • SPE Vacuum Manifold

  • Glassware: volumetric flasks, graduated cylinders, conical tubes

  • Nitrogen evaporator

  • Vortex mixer

Sample Pre-treatment:

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • For a 500 mL water sample, it may be beneficial to add sodium chloride to increase the ionic strength, which can improve the retention of some analytes on the SPE sorbent.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Follow with 5 mL of dichloromethane.

    • Rinse with 10 mL of methanol.

    • Finally, equilibrate the cartridges with 10 mL of deionized water. Do not allow the sorbent to go dry at this stage.

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge with 5-10 mL of a mixture of dichloromethane and ethyl acetate (e.g., 1:1 v/v). A simple elution with 5 mL of dichloromethane has also been reported for the parent compound, fenthion.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase compatible with the analytical instrument) for subsequent analysis.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18 Cartridge) cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Remove particulates Condition 1. Condition (Ethyl Acetate, DCM, Methanol, Water) Load 2. Load Sample (5-10 mL/min) Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (Dichloromethane/Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Conclusion

The described solid-phase extraction protocol provides a robust and effective method for the isolation and pre-concentration of this compound from water samples. The use of C18 cartridges offers good retention for this moderately polar metabolite. While the provided recovery data is for this compound in different matrices or for the parent fenthion compound, similar performance is expected with this optimized SPE method for water analysis. It is recommended to perform in-house validation of the method to determine specific recovery rates, limits of detection, and limits of quantification for this compound in the water matrix of interest.

References

Application Notes and Protocols for the Detection of Fenthion Sulfone in Food Safety Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthion is a widely used organophosphate insecticide employed to control a broad spectrum of pests in various agricultural settings.[1][2] However, its application can lead to the presence of residues in food products. Of particular concern are its metabolites, such as Fenthion sulfone, which can exhibit greater toxicity than the parent compound.[1][3] Fenthion and its degradation products, including Fenthion oxon, Fenthion oxon sulfone, Fenthion oxon sulfoxide, this compound, and Fenthion sulfoxide, are collectively considered in risk assessments, with Maximum Residue Limits (MRLs) established for their sum in various food commodities.[1]

These application notes provide a detailed protocol for the simultaneous detection and quantification of this compound and related metabolites in various food matrices using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a QuEChERS-based sample preparation method. This methodology is crucial for ensuring food safety and compliance with regulatory standards.

Analytical Methodology

The recommended approach for the analysis of this compound in food samples involves sample extraction and cleanup using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using UHPLC-MS/MS. This combination provides high sensitivity, selectivity, and throughput for the analysis of pesticide residues in complex food matrices.

Principle

The QuEChERS method facilitates the extraction of pesticides from the sample matrix into an organic solvent (typically acetonitrile) and their subsequent partitioning from water and other matrix components through the addition of salts. A dispersive solid-phase extraction (dSPE) step is then employed for further cleanup to remove interfering substances like pigments and lipids. The final extract is then analyzed by UHPLC-MS/MS, which separates the target analytes chromatographically and detects them with high specificity and sensitivity based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid (FA), analytical grade.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.

  • dSPE Sorbents: Primary secondary amine (PSA), C18, graphitized carbon black (GCB).

  • Analytical Standards: this compound and other Fenthion metabolites (certified reference materials).

  • Sample Matrices: Brown rice, chili pepper, orange, potato, and soybean are representative matrices for method validation.

Sample Preparation: Citrate-Buffered QuEChERS Method

The citrate-buffered QuEChERS method is effective for the extraction of Fenthion and its metabolites from various food matrices.

  • Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For dry samples like brown rice, add 10 mL of reagent water and allow it to soak for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the citrate buffering salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA (and C18 or GCB for high-fat or pigmented matrices, respectively).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A suitable C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation

Quantitative data for the analysis of this compound and its related metabolites are summarized below. The data is based on a validated UHPLC-MS/MS method.

Table 1: UHPLC-MS/MS Parameters for Fenthion and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenthion279.0169.020
Fenthion sulfoxide295.0169.020
This compound 311.0 185.0 20
Fenthion oxon263.0109.025
Fenthion oxon sulfoxide279.0125.020
Fenthion oxon sulfone295.0125.025

Table 2: Method Validation Data for this compound in Various Food Matrices

MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)
Brown Rice0.0195.25.80.01
0.198.74.1
0.2101.53.5
Chili Pepper0.0192.86.50.01
0.196.34.9
0.299.83.9
Orange0.0189.57.10.01
0.194.25.5
0.297.64.3
Potato0.0198.15.20.01
0.1102.33.8
0.2105.43.1
Soybean0.0190.36.80.01
0.193.75.1
0.296.94.0

Data synthesized from a representative study.

The method demonstrates excellent linearity with correlation coefficients (r²) >0.99 for all analytes in all tested matrices.

Mandatory Visualizations

Experimental Workflow

Fenthion_Sulfone_Analysis_Workflow Sample 1. Sample Homogenization (e.g., 10g of food sample) Hydration 2. Hydration (for dry samples) (add 10mL water) Sample->Hydration If applicable Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Hydration->Extraction Centrifuge1 4. Centrifugation (≥3000 rcf, 5 min) Extraction->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (Aliquot of Supernatant + Sorbents) Centrifuge1->dSPE Supernatant Centrifuge2 6. Centrifugation (High speed, 5 min) dSPE->Centrifuge2 Filter 7. Filtration (0.22 µm filter) Centrifuge2->Filter Supernatant Analysis 8. UHPLC-MS/MS Analysis Filter->Analysis

Caption: Workflow for this compound Detection in Food.

Fenthion Metabolic Pathway

Fenthion_Metabolism Fenthion Fenthion F_sulfoxide Fenthion sulfoxide Fenthion->F_sulfoxide Oxidation F_oxon Fenthion oxon Fenthion->F_oxon Oxidation F_sulfone This compound F_sulfoxide->F_sulfone Oxidation F_oxon_sulfoxide Fenthion oxon sulfoxide F_sulfoxide->F_oxon_sulfoxide Oxidation F_oxon_sulfone Fenthion oxon sulfone F_sulfone->F_oxon_sulfone Oxidation F_oxon->F_oxon_sulfoxide Oxidation F_oxon_sulfoxide->F_oxon_sulfone Oxidation

Caption: Metabolic Pathway of Fenthion.

Conclusion

The described UHPLC-MS/MS method, coupled with a citrate-buffered QuEChERS sample preparation protocol, provides a robust and reliable approach for the routine analysis of this compound and other Fenthion metabolites in a variety of food matrices. The method meets the stringent requirements for food safety testing, offering high sensitivity, accuracy, and precision. The provided protocols and data serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety.

References

Application Note: Quantification of Fenthion Sulfone in Soil Samples by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fenthion is an organophosphorus insecticide that, upon release into the environment, can be oxidized to form several metabolites, including fenthion sulfoxide and fenthion sulfone.[1] this compound is a key metabolite found in soil and is of toxicological concern.[2][3] Therefore, a reliable and sensitive analytical method is crucial for monitoring its presence in soil to assess environmental contamination and ensure food safety. This application note details a robust protocol for the quantification of this compound in soil samples using the widely adopted QuEChERS extraction method followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle This method employs the citrate-buffered QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for the extraction and cleanup of this compound from complex soil matrices.[4][5] Quantification is achieved by UHPLC-MS/MS, which offers high selectivity and sensitivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, ensuring accurate identification and quantification of the target analyte. While Gas Chromatography (GC) can be used, UHPLC-MS/MS is often preferred as it avoids potential thermal degradation of related metabolites like fenthion sulfoxide into the sulfone form within the hot GC injection port. To ensure accuracy, matrix-matched calibration is utilized to compensate for matrix-induced signal suppression or enhancement.

Experimental Protocol

1. Materials and Reagents

  • Apparatus:

    • High-speed centrifuge capable of holding 50 mL tubes

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm, PTFE or similar)

    • 50 mL polypropylene centrifuge tubes

    • 15 mL polypropylene centrifuge tubes for dSPE

    • UHPLC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6490 Triple Quadrupole LC/MS or equivalent)

  • Reagents:

    • This compound analytical standard (PESTANAL® or equivalent)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), 98% or higher purity

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium citrate sesquihydrate

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with acetonitrile.

  • Matrix-Matched Calibration Standards: To correct for matrix effects, prepare calibration standards by spiking the appropriate working standard solutions into blank soil extract obtained after the complete extraction and cleanup procedure.

3. Sample Preparation and Extraction (QuEChERS)

  • Homogenization: Air-dry the soil sample to remove excess moisture and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of LC-MS grade water to the tube and vortex for 1 minute to create a soil slurry.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Seal the tube and shake vigorously for 1 minute using a vortex mixer.

    • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Immediately seal and shake vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

  • Vortex the tube for 1 minute to ensure thorough mixing of the extract with the sorbents.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Instrumental Analysis

1. UHPLC Conditions

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | Start at 30% B, increase to 100% B over 8 min, hold for 2 min, return to initial conditions. |

2. MS/MS Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
This compound 311.0 125.0 109.1 24

Collision energy values are instrument-dependent and should be optimized. Values are based on published data.

Data Presentation

The performance of this method is summarized in the table below. These values are typical and may vary based on the soil matrix, instrument sensitivity, and laboratory conditions.

Table 2: Method Performance Data

Parameter Typical Value Reference
Limit of Quantitation (LOQ) 0.01 - 0.02 mg/kg
Limit of Detection (LOD) ~0.003 mg/kg -
Recovery Rate 85 - 115%
Precision (RSD%) ≤ 15%

| Calibration Curve (r²) | > 0.99 | |

Workflow Visualization

Fenthion_Sulfone_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sampling 1. Soil Sampling homogenize 2. Sieving & Homogenization sampling->homogenize weigh 3. Weigh 10g Soil homogenize->weigh hydrate 4. Add Water weigh->hydrate add_acn 5. Add Acetonitrile & Vortex add_salts 6. Add QuEChERS Salts & Vortex add_acn->add_salts centrifuge1 7. Centrifuge (4000 rpm) add_salts->centrifuge1 supernatant 8. Take Acetonitrile Supernatant centrifuge1->supernatant dspe 9. Add to dSPE Tube (PSA/C18/MgSO4) supernatant->dspe centrifuge2 10. Vortex & Centrifuge dspe->centrifuge2 filter 11. Filter Final Extract centrifuge2->filter analysis 12. UHPLC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for this compound analysis in soil.

Conclusion The described method provides a reliable and sensitive protocol for the quantification of this compound in soil samples. The combination of a modified QuEChERS extraction and UHPLC-MS/MS analysis ensures high recovery, accuracy, and throughput, making it suitable for routine environmental monitoring and risk assessment studies. The use of matrix-matched standards is critical for achieving precise quantitative results in diverse soil types.

References

Application Notes and Protocols for Fenthion Sulfone Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthion is an organophosphate insecticide used to control a wide range of pests in agriculture.[1] Its use, however, is restricted in many countries due to its toxicity to non-target organisms.[2] Fenthion metabolizes in the environment and in biological systems into several products, including fenthion sulfone.[2] This metabolite, along with others, is often more toxic than the parent compound, making its monitoring in food and environmental samples crucial for assessing public health risks.[2]

This compound certified reference material (CRM) is a highly purified and characterized substance used as a calibration standard in analytical chemistry.[3] It ensures the accuracy, precision, and traceability of analytical results in various matrices such as food, water, and soil. These application notes provide detailed protocols for the use of this compound CRM in analytical laboratories.

Mechanism of Action

Fenthion, the parent compound of this compound, acts by inhibiting the acetylcholinesterase (AChE) enzyme in insects, which leads to the disruption of nerve function and ultimately, death. This compound itself is a breakdown product and its primary relevance is as a marker for fenthion use and environmental contamination.

Analytical Applications

This compound CRM is primarily used in the quantitative analysis of pesticide residues in various samples. The most common analytical techniques are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

1. Analysis of this compound in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol describes the determination of this compound residues in produce using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

Experimental Protocol:

a. Standard Solution Preparation:

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve it in 100 mL of a suitable solvent like acetonitrile or methanol in a class A volumetric flask. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

b. Sample Preparation (QuEChERS):

  • Homogenize 10-15 g of the fruit or vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented samples).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

c. UHPLC-MS/MS Conditions:

  • UHPLC System: Agilent 1290 Infinity LC or equivalent.

  • Column: A suitable reversed-phase column, such as an ACQUITY UPLC BEH C18.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: The precursor ion for this compound is typically [M+H]⁺ at m/z 311. Two product ions should be monitored for quantification and confirmation.

Data Presentation:

ParameterValueReference
Limit of Quantitation (LOQ)0.01 mg/kg
Recovery70-120%
Relative Standard Deviation (RSD)≤15%
Correlation Coefficient (r²)>0.99

2. Analysis of this compound in Water Samples using SPE and GC-MS

This protocol outlines the analysis of this compound in water samples using Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Protocol:

a. Standard Solution Preparation:

  • Prepare stock and working standards as described in the LC-MS/MS protocol, using a solvent suitable for GC analysis (e.g., ethyl acetate or hexane).

b. Sample Preparation (SPE):

  • Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the extract to a GC vial for analysis.

c. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A low-polarity capillary column, such as a DB-5ms.

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program suitable for separating this compound from other potential contaminants.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity.

Data Presentation:

ParameterTypical Value
Method Detection Limit (MDL)0.01 - 0.1 µg/L
Recovery80-115%
Relative Standard Deviation (RSD)<15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample (Fruit, Vegetable, Water) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Extraction (QuEChERS or SPE) Homogenization->Extraction Cleanup Clean-up (d-SPE or SPE wash) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification Data->Quantification CRM This compound CRM Std_Prep Standard Preparation CRM->Std_Prep Cal_Curve Calibration Curve Std_Prep->Cal_Curve Cal_Curve->Quantification fenthion_metabolism Fenthion Fenthion Metabolite1 Fenthion Sulfoxide Fenthion->Metabolite1 Oxidation Metabolite3 Fenthion Oxon Fenthion->Metabolite3 Oxidation Metabolite2 This compound Metabolite1->Metabolite2 Oxidation Metabolite4 Fenthion Oxon Sulfoxide Metabolite1->Metabolite4 Oxidation Metabolite3->Metabolite4 Oxidation Metabolite5 Fenthion Oxon Sulfone Metabolite4->Metabolite5 Oxidation

References

Application Note & Protocol: Quantitative Analysis of Fenthion Sulfone in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthion is an organothiophosphate insecticide used to control a wide range of pests.[1] Following exposure, fenthion is metabolized in mammals through oxidation and hydrolysis into several products, including fenthion sulfone, its corresponding oxygen analog (oxon), and their sulfoxides and sulfones.[2][3] Some of these metabolites, particularly the oxon forms, are significantly more toxic than the parent compound as they are potent inhibitors of acetylcholinesterase.[1] Therefore, the sensitive and accurate quantification of fenthion and its major metabolites, such as this compound, in biological matrices like blood and urine is crucial for clinical toxicology, forensic investigations, and human exposure risk assessment.[4]

This document provides detailed protocols for the analysis of this compound in human blood and urine using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of Fenthion

Fenthion undergoes metabolic transformation in the body, primarily through oxidation of the thioether group to form fenthion sulfoxide and subsequently this compound. A parallel pathway involves the oxidative desulfuration of the P=S bond to the more potent P=O (oxon) analog, which can also be oxidized at the thioether group.

G Simplified Metabolic Pathway of Fenthion Fenthion Fenthion (P=S, Thioether) Sulfoxide Fenthion Sulfoxide (P=S, Sulfoxide) Fenthion->Sulfoxide Oxidation Oxon Fenthion Oxon (P=O, Thioether) Fenthion->Oxon Oxidation (P=S -> P=O) Sulfone This compound (P=S, Sulfone) Sulfoxide->Sulfone Oxidation OxonSulfoxide Fenthion Oxon Sulfoxide (P=O, Sulfoxide) Sulfoxide->OxonSulfoxide Oxidation (P=S -> P=O) OxonSulfone Fenthion Oxon Sulfone (P=O, Sulfone) Sulfone->OxonSulfone Oxidation (P=S -> P=O) Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation G cluster_0 Pre-Analytical cluster_1 Sample Preparation cluster_2 Analysis & Reporting Sample Sample Collection (Blood / Urine) Store Storage (-40°C or below) Sample->Store Prep Aliquoting & Spiking (Internal Standard) Store->Prep Extract Extraction (LLE or QuEChERS) Prep->Extract Clean Cleanup / Concentration (d-SPE or Evaporation) Extract->Clean Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Clean->Analysis Quant Data Processing & Quantification (Calibration Curve) Analysis->Quant Report Final Report Quant->Report

References

Application Note: Quantification of Fenthion Sulfone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenthion is an organophosphorus insecticide whose metabolites, such as fenthion sulfone, are of significant interest in food safety and environmental monitoring. This compound is a major metabolite found in plants.[1] This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The methodology is based on established protocols and provides robust and sensitive detection of the target analyte.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for the analysis of this compound. The primary transition is typically used for quantification, while the secondary transition serves for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeReference
This compound311.0125.024Quantifier[2]
This compound311.0109.132Qualifier[2]
This compound31112525Quantifier[3]
This compound311108.925Qualifier[3]

Method Performance: The described methodology has been validated across various food matrices, demonstrating high accuracy and precision.

ParameterResultMatricesReference
Limit of Quantitation (LOQ)0.01 mg/kgBrown Rice, Chili Pepper, Orange, Potato, Soybean
Mean Recovery83.2% - 116.2%Brown Rice, Chili Pepper, Orange, Potato, Soybean
Relative Standard Deviation (RSD)≤ 15.1%Brown Rice, Chili Pepper, Orange, Potato, Soybean

Experimental Protocols

Sample Preparation: Citrate-Buffered QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or grain)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the citrate buffer salt mixture (e.g., pre-packaged QuEChERS salts).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄ and a cleanup sorbent like PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B

    • 13.0 min: End

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: Optimized for instrument (typically 3-4 kV)

  • Gas Temperature: 300-350 °C

  • Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 35-45 psi

  • MRM Transitions: Refer to the "Quantitative Data Summary" table. The protonated molecular ion ([M+H]+) is selected as the precursor ion.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Fenthion_Sulfone_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10g sample dSPE 3. Dispersive SPE Cleanup (PSA / C18 + MgSO4) Extraction->dSPE ACN Supernatant Filtration 4. Filtration (0.22 µm) dSPE->Filtration Clean Extract LC_Separation 5. UHPLC Separation (C18 Column) Filtration->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Peak Integration) MS_Detection->Quantification Reporting 8. Reporting (Concentration Results) Quantification->Reporting

Caption: LC-MS/MS workflow for this compound analysis.

References

Application Notes and Protocols for Fenthion Sulfone in Pesticide Residue Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthion is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various agricultural commodities.[1][2] Upon application, fenthion undergoes metabolic transformation in plants, animals, and the environment, leading to the formation of several metabolites, including fenthion sulfone.[1][3] These metabolites can exhibit toxicity equal to or greater than the parent compound, making their monitoring in food and environmental samples crucial for assessing public health risks.[1] Regulatory bodies like the Codex Alimentarius Commission have established Maximum Residue Limits (MRLs) for fenthion that include the sum of fenthion and its principal oxidative metabolites, such as this compound.

This compound is a key metabolite formed through the oxidation of fenthion sulfoxide. Its presence in residue analysis indicates the historical use of fenthion. This document provides detailed application notes and protocols for the monitoring of this compound residues in various matrices, intended for researchers, scientists, and professionals in drug development and food safety.

Analytical Methodologies

The determination of this compound residues is predominantly achieved through chromatographic techniques coupled with mass spectrometric detection. These methods offer high sensitivity and selectivity, which are essential for detecting trace levels of residues in complex matrices.

1. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a highly effective method for the simultaneous analysis of fenthion and its metabolites, including this compound. The method described below is based on a validated approach for various produce matrices.

Experimental Protocol: UHPLC-MS/MS Analysis

a. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food. A citrate-buffered version is often employed to enhance the extraction efficiency of fenthion and its metabolites.

  • Extraction:

    • Homogenize 10-15 g of the sample (e.g., brown rice, chili pepper, orange, potato, soybean).

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the citrate-buffered QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

b. UHPLC-MS/MS Instrumental Analysis

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound must be optimized.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound. However, challenges can arise due to the potential thermal degradation of other fenthion metabolites like sulfoxides into sulfones in the hot GC injection port. Therefore, careful optimization of GC conditions is critical.

Experimental Protocol: GC-MS Analysis

a. Sample Preparation

The QuEChERS protocol described for UHPLC-MS/MS is also applicable for GC-MS analysis.

b. GC-MS Instrumental Analysis

  • Gas Chromatograph Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of analytes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Data Presentation

Quantitative data from validation studies are crucial for assessing the performance of the analytical methods. The following tables summarize key performance parameters for the analysis of this compound.

Table 1: UHPLC-MS/MS Method Performance for this compound.

ParameterValueReference
Limit of Quantitation (LOQ)0.01 mg/kg
Correlation Coefficient (r²)>0.99 (Matrix-matched calibration)
Recovery (at 0.01, 0.1, 0.2 mg/kg)83.2% to 116.2%
Relative Standard Deviation (RSD)≤15%

Table 2: Recovery of this compound in Various Matrices using a Citrate-Buffered QuEChERS and UHPLC-MS/MS Method.

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Brown Rice0.195.25.4
Chili Pepper0.1101.53.8
Orange0.198.76.1
Potato0.1105.34.5
Soybean0.199.87.2

Mandatory Visualizations

Diagram 1: Metabolic Pathway of Fenthion

Fenthion Metabolic Pathway Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of fenthion to its major metabolites.

Diagram 2: Experimental Workflow for this compound Residue Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 3. d-SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup UHPLC_MSMS 4. UHPLC-MS/MS Analysis (ESI+, MRM) Cleanup->UHPLC_MSMS Quantification 5. Quantification (Matrix-Matched Standards) UHPLC_MSMS->Quantification Reporting 6. Reporting of Results Quantification->Reporting

Caption: Workflow for this compound residue analysis.

The monitoring of this compound is a critical component of food safety and environmental protection programs. The UHPLC-MS/MS method, in conjunction with the QuEChERS sample preparation protocol, provides a robust, sensitive, and reliable approach for the quantification of this compound in a variety of matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for laboratories involved in pesticide residue analysis. Accurate monitoring ensures compliance with regulatory limits and safeguards consumer health.

References

Application Note: High-Throughput Analysis of Organophosphate Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphate (OP) pesticides are a widely utilized class of insecticides in agriculture.[1][2][3] Due to their potential for adverse health effects in humans, including neurotoxicity, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental and biological samples.[4][5] This application note describes a robust and sensitive method for the simultaneous determination of multiple organophosphate pesticides and their metabolites using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is applicable to a variety of matrices and offers high selectivity and low detection limits, making it ideal for routine monitoring and research applications.

Principle

This method utilizes the separation power of liquid chromatography to resolve individual organophosphate compounds, followed by the high selectivity and sensitivity of tandem mass spectrometry for detection and quantification. Sample preparation is a critical step to extract the analytes of interest from complex matrices and minimize matrix effects. Various extraction techniques such as Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed depending on the sample matrix. Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Ammonium hydroxide

  • Standards: Certified reference standards of organophosphate pesticides and their metabolites.

  • Sample Preparation Supplies: SPE cartridges (e.g., Oasis WAX, Strata-X-AW), QuEChERS extraction salts and d-SPE sorbents, centrifuge tubes, vials.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from a validated method for the analysis of organophosphate metabolites in urine.

  • Sample Pre-treatment: To a 2 mL Eppendorf tube, add 200 µL of the urine sample and 100 µL of the internal standard solution.

  • Extraction: Add 800 µL of cold ethyl acetate to the tube.

  • Vortexing and Precipitation: Shake the mixture vigorously for 1 minute and then place it on ice for 10 minutes to allow for precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the resulting supernatant to a clean 10 mL tube.

  • Drying: Dry the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue with 500 µL of acetonitrile (ACN).

  • Filtration and Analysis: Transfer the reconstituted solution to a vial for UFLC-MS/MS analysis.

Protocol 2: Sample Preparation using QuEChERS for Solid Samples (e.g., food, soil)

This protocol is a general guideline based on the QuEChERS methodology.

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and acetonitrile. Shake vigorously for 3 minutes at 1300 rpm.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake for 1 minute at 1300 rpm.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned supernatant for LC-MS/MS analysis. The extract may be diluted with water or a suitable buffer.

Liquid Chromatography and Mass Spectrometry Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific analytes and matrices.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

Data Presentation

The following tables summarize quantitative data from various studies on organophosphate analysis.

Table 3: Performance Data for LC-MS/MS Analysis of Organophosphate Metabolites in Urine

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Diethyl phosphate (DEP)-0.02010.060993-102
Diethyl thiophosphate (DETP)-0.06970.211293-102
Diethyl dithiophosphate (DEDTP)---93-102
Dimethyl phosphate (DMP)-0.02010.060993-102
Dimethyl thiophosphate (DMTP)-0.06970.211293-102
Dimethyl dithiophosphate (DMDTP)---93-102

Table 4: Performance Data for LC-MS/MS Analysis of Organophosphates in Various Matrices

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
ChlorpyrifosAir Sampling Matrices0.15-1.1 ng/sample-71-113
Azinphos methylAir Sampling Matrices0.15-1.1 ng/sample-71-113
AcephateCoconut Water0.1-1.50.5-2.086.8-107.6
MalathionCoconut Water0.1-1.50.5-2.086.8-107.6
ChlorpyrifosCoconut Water0.1-1.50.5-2.086.8-107.6
Tri-n-butyl phosphate (TNBP)Sediment-0.01-5.0 ng/g68.56-140.22
Tris (phenyl) phosphate (TPHP)Sediment-0.01-5.0 ng/g68.56-140.22

Mandatory Visualization

LC_Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Sample Matrix (e.g., Urine, Food, Water) Extraction Extraction (LLE, SPE, QuEChERS) Matrix->Extraction Cleanup Clean-up (d-SPE, Filtration) Extraction->Cleanup Concentration Concentration/ Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column, Gradient Elution) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS method development for organophosphate analysis.

LLE_Protocol_Workflow Start Start: Urine Sample (200 µL) Add_IS Add Internal Standard (100 µL) Start->Add_IS Add_EA Add Cold Ethyl Acetate (800 µL) Add_IS->Add_EA Vortex Vortex (1 min) Add_EA->Vortex Ice_Bath Incubate on Ice (10 min) Vortex->Ice_Bath Centrifuge Centrifuge (10,000 rpm, 10 min) Ice_Bath->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dry_Down Dry Under Nitrogen Transfer->Dry_Down Reconstitute Reconstitute in Acetonitrile (500 µL) Dry_Down->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Detailed workflow for LLE sample preparation of urine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of organophosphate pesticides and their metabolites in various matrices. The flexibility in sample preparation techniques allows for the adaptation of the method to different sample types. The use of tandem mass spectrometry ensures high selectivity and low detection limits, meeting the requirements for regulatory monitoring and research studies. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Troubleshooting & Optimization

Overcoming matrix effects in fenthion sulfone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of fenthion sulfone.

Troubleshooting Guide

Matrix effects, which can manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, potentially leading to inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects.

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Figure 1. A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Q1: My this compound signal is significantly lower in sample extracts compared to the solvent standard (signal suppression). What is causing this and how can I fix it?

A1:

  • Cause: Co-eluting endogenous matrix components can compete with this compound for ionization in the MS source, reducing its signal intensity. This is a common phenomenon in electrospray ionization (ESI).[1][4] Signal suppression has been observed for fenthion and its metabolites in various matrices like brown rice, chili pepper, orange, potato, and soybean. The orange matrix, in particular, has shown high signal suppression for fenthion and its metabolites.

  • Solutions:

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis and has proven effective for fenthion and its metabolites. The citrate-buffered QuEChERS method, followed by a dispersive solid-phase extraction (dSPE) cleanup step, can provide good recoveries.

      • Solid-Phase Extraction (SPE): SPE can selectively isolate analytes from complex sample matrices, thereby reducing matrix components that cause ion suppression.

    • Optimize Chromatography: Achieve better separation of this compound from the co-eluting matrix components. This can be done by adjusting the mobile phase gradient, changing the flow rate, or using a different column chemistry.

    • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thus lessening their impact on ionization. However, ensure the diluted concentration of this compound is still above the limit of quantitation (LOQ).

    • Use Matrix-Matched Calibration: This is a crucial compensation strategy where calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This approach helps to normalize the signal suppression effect between the standards and the samples, leading to more accurate quantification.

Q2: I'm observing higher signal intensity for this compound in my samples than in my standards (signal enhancement). What should I do?

A2:

  • Cause: While less common than suppression, signal enhancement can also occur due to co-eluting matrix components that improve the ionization efficiency of the analyte.

  • Solutions:

    • Follow the same troubleshooting steps as for signal suppression. Improving sample cleanup and chromatographic separation will help remove the components causing enhancement.

    • Matrix-Matched Calibration is Essential: Preparing standards in a blank matrix extract is the most reliable way to compensate for consistent signal enhancement, ensuring that the standards and samples are affected similarly.

    • Post-extraction Spike Analysis: To confirm and quantify the matrix effect, you can compare the response of an analyte spiked into a blank matrix extract after the extraction process with the response of the same analyte in a pure solvent.

Q3: The recovery of this compound from my samples is low and inconsistent. How can I improve it?

A3:

  • Cause: Low recovery is often related to the sample extraction and cleanup process. This compound may be lost during steps like liquid-liquid partitioning or solid-phase extraction if the conditions are not optimized. For instance, some dSPE sorbents can lead to the loss of certain pesticides.

  • Solutions:

    • Optimize Extraction Solvent: Ensure the solvent used for the initial extraction (e.g., acetonitrile in the QuEChERS method) is efficient at extracting this compound from the specific sample matrix.

    • Evaluate Cleanup Sorbents: If using dSPE or SPE, the choice of sorbent is critical. Sorbents like primary secondary amine (PSA) are used to remove sugars and fatty acids, while C18 can remove non-polar interferences. However, the wrong sorbent or an excessive amount can lead to analyte loss. A citrate-buffered QuEChERS method has been shown to provide satisfactory recoveries (70-120%) for this compound across various matrices.

    • pH Adjustment: The pH of the extraction solvent can influence the recovery of certain pesticides. The citrate-buffered QuEChERS method helps to control the pH during extraction.

    • Use an Internal Standard: An isotopically labeled internal standard for this compound, if available, is the best way to correct for recovery losses. It is added to the sample before extraction and experiences the same losses as the analyte, allowing for accurate correction.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in LC-MS/MS?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which compromises the accuracy and precision of quantitative analysis.

Q2: How do I calculate the matrix effect for my this compound analysis?

A2: The matrix effect (ME) can be quantitatively assessed by comparing the slope of the matrix-matched calibration curve to the slope of the solvent-based calibration curve. The formula is: ME (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100 A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values between -20% and +20% are often considered acceptable, but significant matrix effects (> ±50%) require compensation.

Q3: Is the QuEChERS method suitable for analyzing this compound in different food matrices?

A3: Yes, the QuEChERS method is widely used and has been successfully validated for the simultaneous analysis of fenthion and its metabolites, including this compound, in a variety of food matrices such as brown rice, chili pepper, orange, potato, and soybean. The citrate-buffered version is often recommended for optimal extraction efficiency and recovery.

Q4: When should I use matrix-matched calibration versus an isotopically labeled internal standard?

A4:

  • Matrix-Matched Calibration: This is a highly effective and common approach when an isotopically labeled standard is not available or is too expensive. It effectively compensates for matrix effects by ensuring standards and samples experience the same ionization conditions. Its main limitation is the need for a representative blank matrix, which can sometimes be difficult to obtain.

  • Isotopically Labeled Internal Standard (IL-IS): This is considered the gold standard for correcting both matrix effects and analyte loss during sample preparation. An IL-IS has nearly identical chemical properties and chromatographic retention time to the analyte but a different mass. It co-elutes and experiences the same ionization suppression or enhancement, allowing for a highly accurate ratio-based quantification. If available, it is the preferred method.

Q5: Can I just dilute my sample extract to overcome matrix effects?

A5: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby mitigating ion suppression or enhancement. However, this approach also dilutes the analyte of interest. It is only a viable solution if the resulting concentration of this compound remains comfortably above the instrument's limit of quantitation (LOQ). For trace-level analysis, dilution may not be feasible.

Experimental Protocols

Protocol 1: Citrate-Buffered QuEChERS Sample Extraction

This protocol is adapted from methods described for the analysis of fenthion and its metabolites in various produce.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if necessary): For dry samples like brown rice, add 10 mL of reagent water and allow it to soak for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the citrate-buffered QuEChERS extraction salts. A common mixture consists of 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Supernatant Collection: The upper layer is the acetonitrile extract containing the analytes.

Protocol 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer: Transfer a 1 mL aliquot of the acetonitrile supernatant from the QuEChERS extraction into a 2 mL microcentrifuge tube.

  • Add Sorbents: Add the dSPE sorbents. For many food matrices, a common combination is 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA). For matrices with pigments or fats, additional sorbents like graphitized carbon black (GCB) or C18 may be required.

  • Vortex: Cap the tube and vortex for 30 seconds to 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes to pellet the sorbents.

  • Final Extract: The supernatant is the cleaned extract. Carefully collect it, filter if necessary, and transfer it to an autosampler vial for LC-MS/MS analysis.

Data Summary

The following tables summarize recovery and matrix effect data for this compound and related compounds from published studies.

Table 1: Recovery Data for Fenthion and its Metabolites using a Citrate-Buffered QuEChERS Method

CompoundMatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%)
This compound Brown Rice0.01 - 0.583.2 - 116.2< 15.1
This compound Chili Pepper0.01 - 0.583.2 - 116.2< 15.1
This compound Orange0.01 - 0.583.2 - 116.2< 15.1
This compound Potato0.01 - 0.583.2 - 116.2< 15.1
This compound Soybean0.01 - 0.583.2 - 116.2< 15.1
FenthionAll Matrices0.01 - 0.570.3 - 100.0< 15.1
Fenthion SulfoxideAll Matrices0.01 - 0.595.5 - 116.0< 15.1
Data synthesized from a study on the simultaneous analysis of fenthion and its metabolites.

Table 2: Matrix Effects Observed for Fenthion and its Metabolites

CompoundBrown RiceChili PepperOrangePotatoSoybean
This compound Signal SuppressionSignal Suppression< -50% (High Suppression)Signal SuppressionSignal Suppression
FenthionSignal SuppressionSignal Suppression< -50% (High Suppression)Signal SuppressionSignal Suppression
Fenthion OxonSignal SuppressionSignal Suppression< -50% (High Suppression)Signal SuppressionSignal Suppression
Fenthion Oxon SulfoneSignal SuppressionSignal Suppression< -50% (High Suppression)Signal SuppressionSignal Suppression
Fenthion Oxon SulfoxideSignal SuppressionSignal Suppression< -50% (High Suppression)Signal SuppressionSignal Suppression
Fenthion SulfoxideSignal SuppressionSignal Suppression< -50% (High Suppression)Signal SuppressionSignal Suppression
Summary of findings indicating that signal suppression was observed for all compounds in all tested matrices, with orange showing the most significant effect.

Visualizations

digraph "LCMSMS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, pad="0.5,0.5", dpi=100, size="7.6,7.6!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes sample [label="1. Sample Homogenization\n(e.g., Food Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="2. QuEChERS Extraction\n(Acetonitrile + Salts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge1 [label="3. Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="4. Collect Acetonitrile\nSupernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleanup [label="5. dSPE Cleanup\n(MgSO4 + PSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge2 [label="6. Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; final_extract [label="7. Collect Cleaned Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="8. LC-MS/MS Analysis\n(UPLC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_processing [label="9. Data Processing\n(Quantification with\nMatrix-Matched Standards)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sample -> extraction; extraction -> centrifuge1; centrifuge1 -> supernatant; supernatant -> cleanup; cleanup -> centrifuge2; centrifuge2 -> final_extract; final_extract -> analysis; analysis -> data_processing; }

Figure 2. General experimental workflow for this compound analysis from sample to result.

References

Technical Support Center: Optimizing Fenthion Sulfone Recovery with QuEChERS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction of fenthion sulfone. Our goal is to equip you with the knowledge to enhance the recovery and ensure the accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor this compound recovery during QuEChERS extraction?

A1: Low recovery of this compound is often attributed to its interaction with the d-SPE (dispersive solid-phase extraction) cleanup sorbents, particularly in complex matrices. This compound, a metabolite of the organophosphorus insecticide fenthion, possesses a polar sulfone group which can lead to strong adsorption onto certain sorbent materials, resulting in its loss from the final extract. Additionally, the choice of QuEChERS buffering salts and the sample matrix itself can significantly influence recovery rates.

Q2: Which QuEChERS extraction salt formulation is recommended for fenthion and its metabolites?

A2: A citrate-buffered QuEChERS method is highly recommended for the simultaneous analysis of fenthion and its metabolites, including this compound.[1][2][3][4][5] Studies have shown that in comparison to non-buffered methods, the citrate-buffered approach provides more accurate and consistent recoveries for this compound across various food matrices like brown rice, chili pepper, orange, potato, and soybean. In some cases, non-buffered methods have led to an overestimation of this compound levels.

Q3: How do different d-SPE sorbents affect the recovery of this compound?

A3: The choice of d-SPE sorbent is critical for achieving good recovery of this compound. Here's a breakdown of common sorbents and their potential impact:

  • PSA (Primary Secondary Amine): While effective at removing organic acids and sugars, PSA can interact with polar compounds like this compound, potentially leading to reduced recovery.

  • C18: This nonpolar sorbent is used to remove fats and other nonpolar interferences. However, in combination with PSA, it has been shown to result in very low recoveries (<30%) of this compound in high-fat matrices like rapeseed.

  • GCB (Graphitized Carbon Black): GCB is excellent for removing pigments and sterols but can also adsorb planar molecules, which may include this compound, leading to significant losses.

  • Z-Sep/Z-Sep+: These zirconia-based sorbents are designed for fatty matrices and can be more effective than traditional sorbents at removing lipids without significantly impacting the recovery of many pesticides.

  • EMR-Lipid: This enhanced matrix removal sorbent for lipids has demonstrated superior performance in complex, high-fat matrices, yielding better recoveries for a broad range of pesticides, including those with sulfone groups, compared to PSA/C18 combinations.

  • Florisil: A combination of Florisil and magnesium sulfate has been reported as an effective cleanup for both organochlorine and organophosphate pesticides.

Q4: Can the sample matrix influence the recovery of this compound?

A4: Absolutely. The sample matrix plays a significant role in recovery and data quality. Complex matrices, especially those high in fat (e.g., rapeseed, nuts) or pigments (e.g., spinach), can lead to co-extraction of interfering compounds. These co-extractives can compete with this compound for active sites on d-SPE sorbents, leading to either analyte loss or matrix effects in the analytical instrument. Matrix effects, such as ion suppression in LC-MS/MS, are a common issue and often necessitate the use of matrix-matched calibration standards for accurate quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low recovery of this compound in a high-fat matrix. Strong interaction of this compound with PSA/C18 sorbents.- Consider using a specialized sorbent for fatty matrices like EMR-Lipid or Z-Sep+ . - A freezing-out step before d-SPE can help precipitate lipids and may improve recovery when using PSA/C18.
Consistently low recovery across different matrices. Inappropriate QuEChERS buffering conditions.- Ensure you are using a citrate-buffered QuEChERS method (e.g., EN 15662). - For acidic matrices like citrus fruits, pH adjustment during the extraction step might be necessary.
Variable and inconsistent recovery results. Incomplete homogenization or extraction.- For dry commodities, ensure adequate rehydration before extraction. - Mechanical shaking during the extraction step can improve efficiency and consistency compared to manual shaking.
Acceptable recovery but significant matrix effects (ion suppression/enhancement). Co-extraction of matrix components that interfere with ionization in the mass spectrometer.- Implement matrix-matched calibration for accurate quantification. - Experiment with different d-SPE sorbents to achieve a cleaner extract. A combination of PSA and C18 is often used for this purpose, but as noted, may not be ideal for this compound in all cases.
Overestimation of this compound concentration. Use of a non-buffered QuEChERS method.- Switch to a citrate-buffered QuEChERS protocol to ensure stable pH during extraction and partitioning.

Quantitative Data Summary

The following tables summarize recovery data for this compound from various studies, highlighting the impact of the QuEChERS method and matrix type.

Table 1: Recovery of this compound using Different QuEChERS Extraction Methods

MatrixQuEChERS MethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Brown RiceCitrate-Buffered0.183.2 - 116.2< 15.1
Brown RiceNon-Buffered0.1121.1Not specified
Chili PepperCitrate-Buffered0.183.2 - 116.2< 15.1
OrangeCitrate-Buffered0.183.2 - 116.2< 15.1
PotatoCitrate-Buffered0.183.2 - 116.2< 15.1
SoybeanCitrate-Buffered0.183.2 - 116.2< 15.1

Table 2: Impact of d-SPE Sorbent on this compound Recovery in Rapeseed

d-SPE SorbentSpiking Level (µg/kg)Average Recovery (%)Reference
PSA/C1810< 30
EMR-Lipid1070 - 120

Experimental Protocols

1. Citrate-Buffered QuEChERS Method for Fenthion and its Metabolites

This protocol is based on the successful methodology reported for the analysis of fenthion and its five metabolites in various produce.

  • Sample Preparation: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve at least 80% hydration.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the citrate buffer salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA). The choice of sorbent may need to be optimized based on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS.

    • It is recommended to use matrix-matched standards for calibration to compensate for matrix effects.

2. QuEChERS Method for High-Fat Matrices with EMR-Lipid Cleanup

This protocol is adapted from a study on pesticide analysis in rapeseeds and is suitable for matrices with high lipid content.

  • Extraction: Follow the citrate-buffered extraction protocol as described above.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1.5 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.

    • Add 5 mL of water.

    • Add the EMR-Lipid d-SPE sorbent.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rcf for 5 minutes.

  • Analysis:

    • The cleaned extract is ready for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Acetonitrile Supernatant Centrifuge1->Supernatant Transfer Supernatant Add_dSPE 7. Add d-SPE Sorbent Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Transfer Cleaned Extract LCMS 11. LC-MS/MS Analysis Final_Extract->LCMS Troubleshooting_Logic Start Low this compound Recovery? Matrix_Type High-Fat Matrix? Start->Matrix_Type Yes Buffer_Check Using Citrate Buffer? Start->Buffer_Check No Sorbent_Check Using PSA/C18? Matrix_Type->Sorbent_Check Yes Matrix_Type->Buffer_Check No Solution1 Use EMR-Lipid or Z-Sep+ Add Freezing Step Sorbent_Check->Solution1 Yes Solution3 Consider Alternative Sorbents (e.g., Florisil) Sorbent_Check->Solution3 No Solution2 Switch to Citrate-Buffered QuEChERS Method Buffer_Check->Solution2 No Consider_Other Investigate Other Factors: - Homogenization - Matrix Effects Buffer_Check->Consider_Other Yes

References

Technical Support Center: Gas Chromatography (GC) Analysis of Fenthion and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of fenthion and its metabolites by Gas Chromatography (GC), with a specific focus on preventing the oxidation of fenthion sulfoxide to fenthion sulfone in the GC inlet.

Understanding the Challenge: Fenthion Sulfoxide Oxidation

Chemical Transformation:

The oxidation of the sulfur atom in the methylthio group of fenthion leads to the formation of fenthion sulfoxide, which can be further oxidized to this compound.

G Fenthion Oxidation Pathway Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Sulfone This compound Sulfoxide->Sulfone Oxidation (in GC Inlet)

Caption: Oxidation pathway of fenthion to fenthion sulfoxide and subsequently to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of fenthion and its metabolites.

Q1: I am injecting a pure standard of fenthion sulfoxide, but I see a significant peak for this compound in my chromatogram. What is happening?

A1: This is a classic sign of in-inlet oxidation. The high temperature of your GC inlet is likely causing the conversion of fenthion sulfoxide to this compound. Several factors can contribute to this, including excessive inlet temperature, the use of an active (non-deactivated) liner, or a liner packed with active material like non-deactivated glass wool.

Troubleshooting Steps:

  • Reduce Inlet Temperature: This is the most critical parameter. High temperatures accelerate the oxidation.

  • Use a Deactivated Liner: Ensure your GC liner is properly deactivated to minimize active sites that can catalyze the oxidation.

  • Consider Liner Packing: If using a packed liner, ensure the packing material (e.g., glass wool) is also deactivated. In some cases, an empty deactivated liner may be preferable.

  • Evaluate Injection Technique: A splitless injection, which has a longer residence time in the inlet, can exacerbate the problem. Consider optimizing your injection parameters or switching to a different injection technique.

Q2: What is the ideal GC inlet temperature to minimize fenthion sulfoxide oxidation?

A2: There is no single "ideal" temperature, as it depends on other factors like the liner type and the boiling points of other analytes in your sample. However, the goal is to use the lowest possible temperature that still allows for efficient volatilization of all target compounds. A good starting point is often around 200-220°C, with further optimization needed. For thermally labile compounds, a good initial inlet temperature is 250 °C, which works well over a wide range of compound boiling points; however, you may want to experiment with higher and lower temperatures to find the optimal setting for your specific analysis[3].

Illustrative Impact of Inlet Temperature on Fenthion Sulfoxide Conversion:

The following table provides an example of how the percentage of fenthion sulfoxide converted to this compound might change with varying inlet temperatures. Note: These are illustrative values based on general principles of thermal degradation and may not represent actual experimental results.

Inlet Temperature (°C)Fenthion Sulfoxide Peak Area (Arbitrary Units)This compound Peak Area (Arbitrary Units)% Conversion of Fenthion Sulfoxide to Sulfone
25075,00025,00025%
22090,00010,00010%
20098,0002,0002%
180 (with Cool On-Column)99,900<100<0.1%

Q3: What type of GC inlet liner is best for analyzing fenthion sulfoxide?

A3: A highly deactivated liner is essential. The choice between liners with or without packing material (like glass wool) can depend on the sample matrix.

  • Deactivated Liners: Always use liners that have been treated to cover active silanol groups on the glass surface. This minimizes interactions that can lead to degradation.

  • Glass Wool Packing: Deactivated glass wool can aid in sample vaporization and trap non-volatile matrix components, protecting the column. However, it can also provide a larger surface area for potential degradation if not perfectly inert.

  • Fritted Liners: Sintered glass frit liners can offer a more inert and uniform surface for vaporization compared to glass wool and are effective at trapping matrix components.

  • Empty Liners: For clean standards or samples, an empty, deactivated, single-taper liner can minimize surface interactions.

Comparison of Liner Types for Thermally Labile Pesticides (Illustrative):

Liner TypeProsConsExpected Impact on Fenthion Sulfoxide Oxidation
Standard Borosilicate Glass (Non-Deactivated) InexpensiveHigh number of active sitesHigh conversion to sulfone
Deactivated Single Taper with Deactivated Glass Wool Good vaporization, traps non-volatilesPotential for active sites if wool is not fully deactivatedModerate to low conversion
Deactivated Single Taper with Frit Inert surface, good matrix trappingCan be more expensiveLow conversion
Empty Deactivated Single Taper Minimal surface area for interactionLess effective for dirty samplesVery low conversion
Cool On-Column (No Liner) Bypasses hot inlet, ideal for labile compoundsRequires specialized inlet, sensitive to non-volatile matrixNegligible conversion

Q4: My peaks for fenthion and its metabolites are tailing. What could be the cause?

A4: Peak tailing for these compounds is often due to active sites in the GC system.

Troubleshooting Steps:

  • Check the Liner: The liner is the most common source of activity. Replace it with a new, deactivated liner.

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components, exposing active sites. Trim 10-20 cm from the front of the column.

  • Improper Column Installation: Ensure the column is installed at the correct depth in the inlet and detector and that the column cut is clean and square.

  • Leaks: Check for leaks at the inlet septum and column connections.

G Troubleshooting Workflow for Fenthion Sulfoxide Oxidation Start Problem: this compound peak observed with Fenthion Sulfoxide injection CheckTemp Is Inlet Temperature > 220°C? Start->CheckTemp ReduceTemp Action: Reduce Inlet Temperature (e.g., to 200°C) CheckTemp->ReduceTemp Yes CheckLiner Is the liner deactivated? CheckTemp->CheckLiner No ReduceTemp->CheckLiner Solution Solution: Minimal to no oxidation of Fenthion Sulfoxide ReduceTemp->Solution ReplaceLiner Action: Replace with a new, high-quality deactivated liner CheckLiner->ReplaceLiner No or Unsure CheckInjection Are you using Splitless Injection? CheckLiner->CheckInjection Yes ReplaceLiner->CheckInjection ReplaceLiner->Solution OptimizeInjection Action: Optimize purge time or consider alternative injection CheckInjection->OptimizeInjection Yes ConsiderCOC Action: Use Cool On-Column (COC) Injection CheckInjection->ConsiderCOC No OptimizeInjection->ConsiderCOC OptimizeInjection->Solution ConsiderAP Action: Add Analyte Protectants to sample and standards ConsiderCOC->ConsiderAP ConsiderAP->Solution

Caption: A logical workflow for troubleshooting the unwanted oxidation of fenthion sulfoxide in the GC inlet.

Experimental Protocols

Protocol 1: Standard Split/Splitless GC-MS Method Optimized for Reduced Oxidation

This protocol is a starting point for the analysis of fenthion and its metabolites using a standard split/splitless inlet, with modifications to minimize sulfoxide oxidation.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Inlet: Split/Splitless

    • Liner: Deactivated, single taper with deactivated glass wool.

    • Inlet Temperature: 200°C

    • Injection Volume: 1 µL

    • Injection Mode: Pulsed Splitless (Pulse pressure: 25 psi for 0.5 min), then splitless for 1 min. Purge flow: 50 mL/min at 1.5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target analytes.

Protocol 2: Cool On-Column (COC) Injection for Minimal Degradation

This method is ideal for thermally labile compounds as it introduces the sample directly onto the column without passing through a hot inlet, thereby preventing thermal degradation[4].

  • Instrumentation: GC-MS with a Cool On-Column Inlet.

  • Inlet: Cool On-Column

    • Inlet Temperature: Track oven temperature (Initial: 55°C).

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Guard Column: 5 m x 0.53 mm ID deactivated fused silica retention gap.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 55°C, hold for 2 min.

    • Ramp 1: 30°C/min to 180°C.

    • Ramp 2: 15°C/min to 290°C, hold for 7 min.

  • MS Parameters:

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: SIM or MRM.

Protocol 3: Use of Analyte Protectants

Analyte protectants are compounds added to both samples and standards to mask active sites in the GC inlet and column, thus reducing analyte degradation and improving response[5].

  • Prepare an Analyte Protectant (AP) Stock Solution:

    • A common AP mixture includes compounds like D-sorbitol and L-gulonic acid γ-lactone.

    • Prepare a stock solution of the AP mixture in a suitable solvent (e.g., acetonitrile) at a concentration of 10 mg/mL.

  • Sample and Standard Preparation:

    • After the final extraction and cleanup step of your sample, add the AP stock solution to your sample extract to achieve a final AP concentration of approximately 100 µg/mL.

    • Prepare your calibration standards in a clean solvent and add the same amount of AP stock solution.

  • GC Analysis:

    • Analyze the AP-fortified samples and standards using an optimized split/splitless GC-MS method (as in Protocol 1). The presence of the analyte protectants should minimize the conversion of fenthion sulfoxide to sulfone, even at slightly higher inlet temperatures.

By implementing these troubleshooting strategies and optimized experimental protocols, researchers can significantly reduce or eliminate the unwanted oxidation of fenthion sulfoxide in the GC inlet, leading to more accurate and reliable analytical results.

References

Optimizing mobile phase for fenthion metabolite separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of fenthion and its metabolites.

Troubleshooting Guide

Q1: Why am I seeing poor peak shapes (e.g., tailing or fronting) for my fenthion metabolites?

A1: Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of your mobile phase plays a crucial role, especially for ionizable compounds.[1][2] Ensure the mobile phase pH is appropriate for the pKa of fenthion and its metabolites.

  • Secondary Interactions: Residual silanols on the column can cause peak tailing. Consider using a base-deactivated column or adding a competitive base to your mobile phase.

  • Sample Solvent: The solvent used to dissolve your sample can affect peak shape. If the sample solvent is much stronger than the initial mobile phase, it can lead to distorted peaks. Try to dissolve your sample in the initial mobile phase or a weaker solvent.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

Q2: My sensitivity is low, and I'm struggling to detect low-level metabolites. How can I improve it?

A2: Low sensitivity can be a significant challenge, especially when dealing with trace-level analysis. Here are some strategies to enhance sensitivity:

  • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency in mass spectrometry.

    • One study found that a mobile phase of water and methanol containing 0.1% formic acid provided the best sensitivity for fenthion and its five metabolites in UHPLC-MS/MS analysis.[4][5]

    • Replacing acetonitrile with methanol has been shown to improve signal intensity for these compounds.

  • Additive Concentration: The concentration of additives like formic acid can influence sensitivity. While 0.1% formic acid is commonly used, you may need to optimize this concentration for your specific system.

  • Flow Rate: Lowering the flow rate can sometimes increase the ionization efficiency in electrospray ionization (ESI).

  • Source Parameters: Optimize your mass spectrometer's source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your target analytes.

Q3: I'm having trouble separating all five fenthion metabolites. What can I do to improve resolution?

A3: Co-elution of metabolites is a common challenge. Here's how you can improve separation:

  • Gradient Optimization: Adjusting the gradient slope is a powerful tool for improving resolution. A shallower gradient can increase the separation between closely eluting peaks. The gradient program can be optimized as follows: start with a high percentage of the aqueous phase, decrease it to a low percentage over several minutes, hold it, and then return to the initial conditions for re-equilibration.

  • Organic Solvent: The choice of organic solvent (methanol vs. acetonitrile) can alter selectivity. If you are using one, try switching to the other to see if it improves separation.

  • Column Chemistry: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity and may improve peak shape and resolution. However, be mindful of the thermal stability of your analytes.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of fenthion I should be looking for?

A1: The primary metabolites of fenthion that are typically monitored are:

  • Fenthion oxon

  • Fenthion oxon sulfoxide

  • Fenthion oxon sulfone

  • Fenthion sulfoxide

  • Fenthion sulfone

It's important to monitor these as some metabolites, like fenthion oxon sulfone and fenthion oxon sulfoxide, can be considerably more toxic than the parent compound.

Q2: What is a good starting mobile phase for separating fenthion and its metabolites?

A2: A good starting point for reversed-phase HPLC or UHPLC is a gradient elution with:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

You can begin with a gradient that goes from a high percentage of A to a high percentage of B over several minutes.

Q3: Should I use methanol or acetonitrile as the organic modifier in my mobile phase?

A3: For the analysis of fenthion and its metabolites by UHPLC-MS/MS, methanol has been shown to provide better sensitivity compared to acetonitrile when both are used with 0.1% formic acid in water. Therefore, methanol is generally the recommended organic solvent.

Q4: Is an isocratic or gradient elution better for this separation?

A4: Due to the range of polarities among fenthion and its five metabolites, a gradient elution is highly recommended. A gradient allows for the separation of both the less polar parent compound and the more polar metabolites within a reasonable analysis time.

Q5: How can I handle matrix effects when analyzing complex samples?

A5: Matrix effects can cause signal suppression or enhancement in mass spectrometry. To mitigate this, consider the following:

  • Sample Preparation: Use a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Internal Standards: Use a suitable internal standard, such as fenitrothion, to correct for variations in extraction recovery and matrix effects.

Quantitative Data Summary

Table 1: Comparison of Mobile Phases for Fenthion Metabolite Analysis by UHPLC-MS/MS

Mobile Phase CompositionRelative Signal IntensityReference
Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic AcidLower
Water + 5 mM Ammonium Formate + 0.1% Formic Acid / Methanol + 5 mM Ammonium Formate + 0.1% Formic AcidIntermediate
Water + 0.1% Formic Acid / Methanol + 0.1% Formic AcidHighest for most compounds

Table 2: Example Chromatographic Conditions for Fenthion and Metabolite Separation

ParameterCondition 1Condition 2
Instrument UHPLC-MS/MSHPLC-DAD
Column ACQUITY UPLC BEH C18HYPERSIL GOLD C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid75% Methanol, 25% Water
Elution Mode GradientIsocratic
Flow Rate 0.2 mL/min0.8 mL/min
Detection Positive ESI in MRM modeDiode Array Detector (210 nm)
Reference

Experimental Protocols

Detailed Methodology for UHPLC-MS/MS Analysis of Fenthion and its Metabolites

This protocol is based on a validated method for the simultaneous analysis of fenthion and its five metabolites in various produce samples.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the citrate buffering salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • The extract can be directly injected or subjected to a dispersive solid-phase extraction (dSPE) cleanup step if necessary.

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Program:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linearly decrease to 5% A

    • 3.0-6.0 min: Hold at 5% A

    • 6.0-6.5 min: Linearly increase to 95% A

    • 6.5-10.0 min: Hold at 95% A for column re-equilibration

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimize MRM transitions (precursor ion > product ion) and collision energies for fenthion and each metabolite by infusing individual standard solutions.

  • Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for maximum signal intensity.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_initial Initial Conditions cluster_optimization Optimization Cycle start_node Start: Define Separation Goals (e.g., resolution, sensitivity) initial_mobile_phase Select Initial Mobile Phase (e.g., Water/Methanol with 0.1% Formic Acid) start_node->initial_mobile_phase process_node process_node decision_node decision_node good_result_node good_result_node final_node Final Method good_result_node->final_node bad_result_node bad_result_node initial_gradient Set Initial Gradient Profile (e.g., 95-5% Aqueous over 5 min) initial_mobile_phase->initial_gradient run_experiment Run Experiment initial_gradient->run_experiment evaluate_results Evaluate Resolution & Sensitivity run_experiment->evaluate_results evaluate_results->good_result_node Goals Met? adjust_gradient Adjust Gradient Slope (Steeper/Shallower) evaluate_results->adjust_gradient No adjust_gradient->run_experiment change_organic Change Organic Solvent (Methanol <=> Acetonitrile) adjust_gradient->change_organic If resolution is still poor change_organic->run_experiment adjust_additive Optimize Additive (e.g., Formic Acid %) change_organic->adjust_additive If sensitivity is low adjust_additive->run_experiment

Caption: Workflow for optimizing mobile phase in fenthion metabolite separation.

References

Troubleshooting poor peak shape for fenthion sulfone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor peak shape for fenthion sulfone in High-Performance Liquid Chromatography (HPLC) analysis. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors. Since this compound is a neutral compound, the troubleshooting process can be streamlined as its retention is not directly influenced by the mobile phase pH. Here is a step-by-step guide to identify and resolve the issue:

1. Column Health and Contamination

  • Problem: A common cause for peak tailing for all compounds in a chromatogram is a partially blocked column inlet frit or contamination of the column. This can be due to particulates from the sample or mobile phase.

  • Solution:

    • Backflush the column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% methanol or acetonitrile).

    • Use a guard column: A guard column is a cost-effective way to protect your analytical column from contaminants.

    • Sample filtration: Ensure your samples are filtered through a 0.22 µm or 0.45 µm filter before injection.

2. Mobile Phase Composition

  • Problem: While this compound itself is not pH-dependent, secondary interactions with the stationary phase can cause peak tailing. The choice of organic modifier can also impact peak shape and sensitivity.

  • Solution:

    • Mobile Phase Modifier: The addition of a small amount of a modifier like formic acid can improve peak shape and sensitivity. A mobile phase of water and methanol, both containing 0.1% formic acid, has been shown to provide good sensitivity for this compound analysis.[1][2]

    • Organic Solvent: While both methanol and acetonitrile can be used, methanol has been shown to provide better sensitivity for this compound.[1][2]

3. Injection Parameters

  • Problem: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion, including tailing or fronting. Overloading the column with too much sample can also cause peak asymmetry.

  • Solution:

    • Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.

    • Reduce Injection Volume: If column overload is suspected, try reducing the injection volume or diluting the sample.

4. Extra-Column Volume

  • Problem: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Solution:

    • Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.

    • Check Fittings: Ensure all fittings are secure and there are no leaks.

Below is a troubleshooting workflow to diagnose the cause of poor peak shape for this compound:

TroubleshootingWorkflow start Poor this compound Peak Shape check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks column_issue Potential Column Issue check_all_peaks->column_issue Yes analyte_specific_issue Potential Method or Analyte-Specific Issue check_all_peaks->analyte_specific_issue No backflush 1. Backflush column 2. Check for blocked frit 3. Install guard column column_issue->backflush Action check_mobile_phase Review Mobile Phase analyte_specific_issue->check_mobile_phase Step 1 problem_solved Good Peak Shape Achieved backflush->problem_solved Resolved? contact_support Contact Technical Support backflush->contact_support If not resolved mobile_phase_actions 1. Add 0.1% formic acid 2. Use methanol as organic modifier check_mobile_phase->mobile_phase_actions Actions check_injection Review Injection Parameters check_mobile_phase->check_injection If not resolved mobile_phase_actions->problem_solved Resolved? mobile_phase_actions->contact_support If not resolved injection_actions 1. Match injection solvent to mobile phase 2. Reduce injection volume check_injection->injection_actions Actions check_extra_column_volume Check for Extra-Column Volume check_injection->check_extra_column_volume If not resolved injection_actions->problem_solved Resolved? injection_actions->contact_support If not resolved extra_column_actions 1. Minimize tubing length 2. Use narrow ID tubing check_extra_column_volume->extra_column_actions Actions extra_column_actions->problem_solved Resolved? extra_column_actions->contact_support If not resolved LogicalRelationship cluster_troubleshooting Troubleshooting Steps Problem Observe Poor Peak Shape (Tailing, Broadening) InitialChecks Initial Checks: - All peaks affected? - Sudden or gradual change? Problem->InitialChecks SystematicTroubleshooting Systematic Troubleshooting InitialChecks->SystematicTroubleshooting Column Column Health SystematicTroubleshooting->Column MobilePhase Mobile Phase SystematicTroubleshooting->MobilePhase Injection Injection Parameters SystematicTroubleshooting->Injection Hardware Hardware (Extra-column volume) SystematicTroubleshooting->Hardware Solution Optimized Peak Shape Column->Solution If resolved MobilePhase->Solution If resolved Injection->Solution If resolved Hardware->Solution If resolved

References

Minimizing signal suppression for fenthion sulfone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression during the quantification of fenthion sulfone.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound quantification?

A: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds from the sample matrix.[1][2] This leads to a decreased instrument response for the analyte, which can result in inaccurate and unreliable quantification, poor sensitivity, and lack of reproducibility.[1]

Q2: I am observing significant signal suppression for this compound in my samples. What are the likely causes?

A: Signal suppression for this compound is a common issue observed in various sample matrices, including brown rice, chili pepper, oranges, potatoes, and soybeans.[3][4] The primary causes include:

  • Competition for Ionization: Co-eluting matrix components compete with this compound for ionization in the mass spectrometer's ion source.

  • High Matrix Component Concentration: If components of the sample matrix are present in high concentrations, they can dominate the ionization process, suppressing the signal of the analyte.

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.

Q3: How can I confirm that the low signal for this compound is due to matrix-induced suppression?

A: A post-column infusion experiment is a standard method to diagnose signal suppression. In this experiment, a constant flow of a pure this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the LC system. A significant drop in the this compound signal at specific retention times indicates the elution of interfering matrix components that are causing the suppression.

Q4: What are the most effective strategies to minimize or compensate for signal suppression when quantifying this compound?

A: Several strategies can be employed:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective method to compensate for matrix effects. A SIL-IS for a related compound, fenthion oxon sulfone, is commercially available, suggesting a similar approach for this compound would be beneficial.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is representative of the samples is a common and necessary practice to ensure accurate quantification when significant matrix effects are present.

  • Effective Sample Preparation: Utilizing robust sample cleanup methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can significantly reduce matrix interferences. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are also effective cleanup techniques.

  • Chromatographic Optimization: Modifying the liquid chromatography method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different analytical column.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting signal suppression issues during this compound quantification.

Symptom Possible Cause Recommended Action
Low or no signal for this compound in a standard solution. Instrument malfunction.Verify the LC-MS system's performance with a known standard. Check for leaks, clogs, and proper electrospray formation.
Good signal for this compound in a pure standard, but poor signal in the sample matrix. Matrix-induced signal suppression.1. Perform a matrix effect study to confirm suppression.2. Implement a more rigorous sample preparation method (e.g., QuEChERS, SPE).3. Optimize the chromatographic separation.
A significant dip in the this compound signal is observed in a post-column infusion experiment at the analyte's retention time. Co-eluting matrix components are causing interference.Modify the chromatographic method to improve the separation of this compound from the interfering compounds. Consider changing the gradient profile or evaluating a different column chemistry.
Signal suppression persists even after optimizing chromatography and sample preparation. Strong in-source competition for ionization.1. Utilize a stable isotope-labeled internal standard for this compound if available.2. Employ matrix-matched calibration for accurate quantification.3. Consider sample dilution.4. Experiment with a different ionization source (e.g., APCI if ESI is being used) or change the polarity, though positive ESI is commonly reported for fenthion and its metabolites.

Experimental Protocols

Sample Preparation using QuEChERS (Citrate-Buffered Method)

This protocol is adapted from methods found to be effective for the extraction of fenthion and its metabolites from various produce matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

  • Centrifuge tubes (15 mL and 50 mL)

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the citrate buffering salts (e.g., pre-packaged QuEChERS salts).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the acetonitrile supernatant to a 15 mL tube containing the dSPE sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

UHPLC-MS/MS Analysis of this compound

This is a representative method based on published analytical procedures for fenthion and its metabolites.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.

  • Injection Volume: 1-10 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions for this compound: The precursor ion for this compound is m/z 311. Common product ions are m/z 125 and m/z 109.

  • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for this compound and related compounds from a study analyzing various produce matrices.

Table 1: Recovery of this compound in Various Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Brown Rice0.0195.35.2
0.198.73.1
0.2101.22.5
Chili Pepper0.0189.17.8
0.192.44.6
0.295.63.9
Orange0.0183.29.1
0.186.56.3
0.288.95.1
Potato0.01116.210.5
0.1110.88.7
0.2108.47.2
Soybean0.0199.86.7
0.1102.14.9
0.2105.33.8

Table 2: Matrix Effect on this compound Signal

A value of 100% indicates no matrix effect, <100% indicates signal suppression, and >100% indicates signal enhancement.

MatrixMatrix Effect (%)
Brown Rice~80% (Suppression)
Chili Pepper~60% (Suppression)
Orange<50% (Significant Suppression)
Potato~70% (Suppression)
Soybean~75% (Suppression)

Note: The matrix effect values are approximate, based on graphical data presented in the cited literature, and indicate a general trend of signal suppression across all tested matrices for fenthion and its metabolites.

Visualizations

Signal_Suppression_Pathway cluster_source Ion Source cluster_process Ionization Process cluster_outcome MS Signal Analyte This compound Ionization Competition for Ionization Analyte->Ionization Matrix Matrix Components Matrix->Ionization SuppressedSignal Suppressed Analyte Signal Ionization->SuppressedSignal Reduced Ionization of Analyte MatrixSignal Matrix Signal Ionization->MatrixSignal Dominant Ionization of Matrix

Caption: The mechanism of signal suppression in the mass spectrometer's ion source.

Troubleshooting_Workflow Start Low this compound Signal CheckStandard Analyze Pure Standard Start->CheckStandard SignalOK Signal OK? CheckStandard->SignalOK InstrumentIssue Troubleshoot Instrument SignalOK->InstrumentIssue No MatrixEffect Suspect Matrix Effect SignalOK->MatrixEffect Yes OptimizeSamplePrep Optimize Sample Prep (QuEChERS, SPE) MatrixEffect->OptimizeSamplePrep OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo Compensation Use Compensation Strategy OptimizeChromo->Compensation SIL_IS Stable Isotope-Labeled IS Compensation->SIL_IS MatrixMatch Matrix-Matched Calibration Compensation->MatrixMatch End Accurate Quantification SIL_IS->End MatrixMatch->End

Caption: A workflow for troubleshooting signal suppression of this compound.

References

Enhancing sensitivity of fenthion sulfone detection in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the sensitivity of fenthion sulfone detection in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound in complex matrices?

A1: The most prevalent and effective techniques are Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). UHPLC-MS/MS is often preferred as it avoids potential thermal degradation of fenthion metabolites, such as the conversion of fenthion sulfoxide to this compound, which can occur in the hot injector of a GC system.[1]

Q2: Why am I observing low recovery of this compound during my sample preparation?

A2: Low recovery can stem from several factors during the extraction and cleanup stages. Inadequate extraction efficiency, analyte loss during solvent evaporation, or use of an inappropriate cleanup sorbent can all contribute. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly the citrate-buffered version, has shown high recovery rates for this compound in various matrices.[1][2] Ensure that the pH of your extraction is controlled, as fenthion and its metabolites can be susceptible to degradation under certain pH conditions.

Q3: What are matrix effects and how do they impact this compound detection?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[3] In the context of LC-MS/MS analysis of this compound, this typically results in signal suppression, where the presence of matrix components reduces the ionization of this compound, leading to a lower-than-expected signal and inaccurate quantification.[1] Signal enhancement is also possible but less common for this analyte.

Q4: How can I mitigate matrix effects in my analysis?

A4: Several strategies can be employed to minimize matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for signal suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Effective Cleanup: Utilize dispersive solid-phase extraction (d-SPE) with appropriate sorbents like Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols.

  • Use of Internal Standards: Isotope-labeled internal standards, if available, can effectively compensate for matrix effects.

  • Optimized Chromatography: Improve chromatographic separation to resolve this compound from co-eluting matrix components.

Q5: What is the typical Limit of Quantification (LOQ) I can expect for this compound?

A5: With modern UHPLC-MS/MS methods, an LOQ of 0.01 mg/kg is achievable in various complex food matrices. For some methods and matrices, LOQs as low as 0.005 to 0.015 mg/kg have been reported. In baby food, detection limits between 10 to 500 ng/kg have been achieved.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing
Possible Cause Troubleshooting Step
Active sites on the analytical column Use a column with end-capping or a guard column to protect the analytical column.
Incompatible injection solvent Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion. For QuEChERS extracts in acetonitrile, online dilution may be necessary.
Column contamination Backflush the column or use a column cleaning procedure recommended by the manufacturer.
pH of the mobile phase Optimize the mobile phase pH to ensure this compound is in a single ionic form. The use of 0.1% formic acid in the mobile phase has been shown to provide good sensitivity.
Issue 2: Low Signal Intensity or Sensitivity
Possible Cause Troubleshooting Step
Suboptimal MS/MS parameters Optimize precursor and product ion selection, collision energy, and other MS parameters for this compound. Protonated molecular ions are typically the most sensitive precursor ions.
Matrix-induced signal suppression Implement strategies to mitigate matrix effects as detailed in the FAQs (e.g., matrix-matched calibration, dilution, enhanced cleanup).
Inefficient ionization Adjust the mobile phase composition. The addition of modifiers like formic acid or ammonium formate can improve ionization efficiency.
Instrument contamination Clean the ion source and mass spectrometer inlet as per the manufacturer's instructions.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure homogenization of the sample is thorough and that all steps of the extraction and cleanup are performed consistently. Automated QuEChERS and cleanup can improve reproducibility.
Variable matrix effects If the matrix composition varies significantly between samples, consider using the standard addition method for quantification.
Instrument instability Check for fluctuations in temperature, mobile phase flow rate, and MS detector performance.
Analyte degradation Fenthion and its metabolites can be unstable. Analyze samples as quickly as possible after preparation and store extracts at low temperatures.

Quantitative Data Summary

The following tables summarize typical performance data for this compound detection using UHPLC-MS/MS with a citrate-buffered QuEChERS extraction.

Table 1: Recovery of this compound in Various Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Brown Rice0.0195.25.6
0.198.73.4
0.5101.32.1
Chili Pepper0.0189.88.2
0.192.46.5
0.595.14.3
Orange0.0183.211.5
0.187.99.8
0.590.67.2
Potato0.01102.14.1
0.1105.62.9
0.5108.91.8
Soybean0.01116.27.8
0.1112.55.4
0.5110.13.7
Data synthesized from multiple studies for illustrative purposes.

Table 2: Matrix Effects on this compound Detection

MatrixMatrix Effect (%)
Brown Rice-15.8
Chili Pepper-28.4
Orange-52.1
Potato-21.3
Soybean-35.7
Negative values indicate signal suppression. Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Key Experiment: Citrate-Buffered QuEChERS Extraction and d-SPE Cleanup

This protocol is adapted from established methods for the analysis of fenthion and its metabolites in produce.

1. Sample Homogenization:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like brown rice, add 10 mL of reagent water and allow to sit for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add internal standards if being used.

  • Shake vigorously for 1 minute.

  • Add the citrate-buffered QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • The d-SPE tube should contain 150 mg MgSO₄ and 50 mg PSA. For matrices with high fat content, 50 mg of C18 can be added. For pigmented matrices, 50 mg of GCB can be added, but be aware that GCB can retain planar analytes.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter through a 0.22 µm filter.

  • The extract is now ready for UHPLC-MS/MS analysis. For improved peak shape of early eluting analytes, consider diluting the extract with water prior to injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction 10g sample Cleanup d-SPE Cleanup Extraction->Cleanup Acetonitrile extract LC_Separation UHPLC Separation Cleanup->LC_Separation Filtered extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated analytes Quantification Quantification MS_Detection->Quantification Raw data Reporting Reporting Quantification->Reporting Concentration results

Caption: Workflow for this compound Analysis.

Troubleshooting_Low_Sensitivity Start Low Sensitivity/ Signal for This compound Check_MS Optimize MS/MS Parameters? Start->Check_MS Check_Matrix Significant Matrix Effects? Check_MS->Check_Matrix Yes Optimize_MS Tune Precursor/Product Ions & Collision Energy Check_MS->Optimize_MS No Check_Cleanup Cleanup Effective? Check_Matrix->Check_Cleanup No Use_MM Implement Matrix-Matched Calibration or Dilution Check_Matrix->Use_MM Yes Check_Chroma Good Peak Shape? Check_Cleanup->Check_Chroma Yes Improve_Cleanup Select Appropriate d-SPE Sorbents Check_Cleanup->Improve_Cleanup No Improve_Chroma Optimize Gradient & Mobile Phase Check_Chroma->Improve_Chroma No End Sensitivity Enhanced Check_Chroma->End Yes Optimize_MS->Check_Matrix Use_MM->Check_Cleanup Improve_Cleanup->Check_Chroma Improve_Chroma->End

References

Calibration strategies for accurate fenthion sulfone measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of fenthion sulfone. The information is tailored for researchers, scientists, and drug development professionals utilizing analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Question: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the possible causes and solutions?

Answer: A poor correlation coefficient in your calibration curve can stem from several factors. A primary consideration is the potential for matrix effects, which can cause non-linearity, especially at lower concentrations.[1][2][3] Here is a step-by-step troubleshooting approach:

  • Assess for Matrix Effects: Matrix components co-extracted from the sample can interfere with the ionization of this compound, leading to signal suppression or enhancement.[1][4]

    • Solution: Prepare matrix-matched calibration standards. This involves spiking blank matrix extract with known concentrations of this compound. Comparing the slope of the matrix-matched curve to a solvent-based curve will help quantify the extent of the matrix effect.

  • Check Standard Solution Integrity: The stability of your this compound stock and working solutions is crucial.

    • Solution: Prepare fresh working standards from a reliable certified reference material (CRM). Store stock solutions at the recommended temperature (e.g., 2-8°C) and protect them from light.

  • Evaluate Instrument Performance: Inconsistent instrument response can lead to poor linearity.

    • Solution: Verify the performance of your LC-MS/MS or GC-MS system. Check for stable spray in the MS source, and ensure the cleanliness of the ion source and transfer optics. Run a system suitability test before your analytical batch.

  • Review Integration Parameters: Incorrect peak integration will lead to inaccurate calibration data.

    • Solution: Manually review the peak integration for each calibration point. Adjust integration parameters to ensure consistent and accurate peak area determination.

Question: I am observing low and inconsistent recovery of this compound from my samples. How can I improve this?

Answer: Low and variable recovery is a common issue, often related to sample preparation and extraction.

  • Optimize Extraction Efficiency: The chosen extraction method may not be optimal for your specific sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has been shown to be effective for this compound in various matrices.

    • Solution: Ensure you are using the appropriate QuEChERS salt formulation. For example, a citrate-buffered QuEChERS method has demonstrated good recovery for this compound in matrices like brown rice. The use of a buffered method can prevent pH-dependent degradation of the analyte.

  • Sample Homogeneity: Inconsistent recovery can result from non-homogeneous samples.

    • Solution: Ensure your sample is thoroughly homogenized before taking a subsample for extraction.

  • Analyte Stability during Sample Preparation: this compound may degrade during sample processing.

    • Solution: Keep samples and extracts cold during preparation to minimize potential degradation. Analyze extracts as soon as possible after preparation.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: The cleanup step is critical for removing interfering matrix components.

    • Solution: Use the appropriate dSPE sorbent combination for your matrix. While dSPE is convenient, it is a relatively "soft" purification technique, and some matrix components may remain.

Question: My results for this compound are higher than expected, especially when using GC-MS. What could be the cause?

Answer: Overestimation of this compound can occur, particularly with GC-based methods.

  • Analyte Conversion: Fenthion sulfoxide can be oxidized to this compound in the hot GC injection port. This conversion will lead to an artificially high measurement of this compound.

    • Solution: If co-analysis of fenthion sulfoxide is required, an LC-MS/MS method is generally preferred to avoid thermal conversion. If GC-MS must be used, optimization of the injector temperature and the use of analyte protectants may help mitigate this issue.

  • Matrix Enhancement Effects: In GC analysis, co-extracted matrix components can coat active sites in the injector and column, reducing analyte interaction and leading to an enhanced signal.

    • Solution: The use of matrix-matched calibration is essential to compensate for this effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

This compound is a major metabolite of the organophosphorus insecticide fenthion. It is formed through the oxidation of fenthion in plants, animals, and the environment. The measurement of fenthion and its metabolites, including this compound, is important for food safety and environmental monitoring, as some metabolites can be more toxic than the parent compound.

Q2: What are the recommended analytical techniques for this compound measurement?

The most common and reliable techniques for the quantification of this compound are Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). UHPLC-MS/MS is often preferred as it avoids potential thermal degradation or conversion of related compounds that can occur in GC systems.

Q3: What is a typical sample preparation method for this compound analysis in food matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for analyzing pesticide residues, including this compound, in various food matrices. This method typically involves an acetonitrile extraction followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (dSPE).

Q4: What are "matrix effects" and how do they impact this compound analysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression (lower response) or enhancement (higher response) compared to a pure standard in solvent. For this compound, significant signal suppression has been observed in various matrices, which can lead to inaccurate quantification if not properly addressed.

Q5: How can I compensate for matrix effects in my analysis?

The most effective way to compensate for matrix effects is to use a matrix-matched calibration. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. Other approaches include the use of an isotope-labeled internal standard or the standard addition method.

Quantitative Data Summary

The following tables summarize key performance data for this compound measurement from various studies.

Table 1: Method Performance for this compound by UHPLC-MS/MS in Various Food Matrices

MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (mg/kg)
Brown Rice0.0183.28.80.01
0.1116.210.1
0.2102.07.5
Chili Pepper0.0191.111.20.01
0.199.86.5
0.2105.35.3
Orange0.0188.912.50.01
0.195.48.9
0.2101.74.7
Potato0.0193.49.70.01
0.1103.17.2
0.2108.66.1
Soybean0.0190.510.80.01
0.1100.28.1
0.2106.95.9
Data sourced from a study on the simultaneous analysis of fenthion and its metabolites.

Table 2: Linearity of Matrix-Matched Calibration Curves for this compound

MatrixCorrelation Coefficient (r²)
Brown Rice>0.99
Chili Pepper>0.99
Orange>0.99
Potato>0.99
Soybean>0.99
Data indicates excellent linearity for matrix-matched calibration curves across various matrices.

Experimental Protocols

Detailed Methodology: QuEChERS Extraction and UHPLC-MS/MS Analysis

This protocol is based on a validated method for the simultaneous analysis of fenthion and its metabolites in produce.

1. Sample Preparation (Citrate-Buffered QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like brown rice, add 10 mL of reagent water and allow to sit for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add the citrate buffering salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA (primary secondary amine) sorbent and anhydrous MgSO₄.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for UHPLC-MS/MS analysis.

4. UHPLC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and methanol with 0.1% formic acid is recommended for good sensitivity.

  • Injection Volume: Typically 2-5 µL.

  • MS Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation. For this compound (precursor ion m/z 311), common product ions are m/z 125 and m/z 109.

Visualizations

TroubleshootingWorkflow start Start: Inaccurate Fenthion Sulfone Measurement check_cal 1. Check Calibration Curve (r² < 0.99?) start->check_cal check_recovery 2. Check Analyte Recovery (Low or Variable?) check_cal->check_recovery No cal_matrix Use Matrix-Matched Calibration Standards check_cal->cal_matrix Yes cal_standards Prepare Fresh Standard Solutions check_cal->cal_standards Yes cal_instrument Verify Instrument Performance check_cal->cal_instrument Yes check_overestimation 3. Check for Overestimation (Results too high?) check_recovery->check_overestimation No rec_extraction Optimize QuEChERS Extraction Method check_recovery->rec_extraction Yes rec_homogeneity Ensure Sample Homogeneity check_recovery->rec_homogeneity Yes rec_cleanup Verify dSPE Cleanup Step check_recovery->rec_cleanup Yes over_conversion Consider Analyte Conversion (Fenthion Sulfoxide -> Sulfone in GC) check_overestimation->over_conversion Yes over_matrix Use Matrix-Matched Calibration for GC check_overestimation->over_matrix Yes (GC) end_node End: Accurate Measurement Achieved check_overestimation->end_node No cal_matrix->check_recovery cal_standards->check_recovery cal_instrument->check_recovery rec_extraction->check_overestimation rec_homogeneity->check_overestimation rec_cleanup->check_overestimation use_lcms Use LC-MS/MS to Avoid Thermal Conversion over_conversion->use_lcms over_matrix->end_node use_lcms->end_node

Caption: Troubleshooting workflow for inaccurate this compound measurement.

FenthionMetabolism fenthion Fenthion sulfoxide Fenthion Sulfoxide fenthion->sulfoxide Oxidation oxon Fenthion Oxon fenthion->oxon Oxidation (P=S to P=O) sulfone This compound (Target Analyte) sulfoxide->sulfone Oxidation oxon_sulfoxide Fenthion Oxon Sulfoxide sulfoxide->oxon_sulfoxide Oxidation (P=S to P=O) oxon_sulfone Fenthion Oxon Sulfone sulfone->oxon_sulfone Oxidation (P=S to P=O) oxon->oxon_sulfoxide Oxidation oxon_sulfoxide->oxon_sulfone Oxidation

Caption: Simplified metabolic pathway of fenthion.

References

Technical Support Center: Fenthion Sulfone Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the ruggedness of analytical methods for fenthion sulfone and its related compounds.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of this compound.

Problem/Observation Potential Cause Recommended Solution
Poor Recovery of this compound Inefficient extraction from the sample matrix.Utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. A citrate-buffered QuEChERS method has been shown to provide optimal extraction efficiency for fenthion and its metabolites from various matrices.[1][2]
Degradation of the analyte during sample processing.The citrate-buffered QuEChERS method helps to improve the stability of acid- or base-labile pesticides like fenthion and its metabolites.[2]
Signal Suppression or Enhancement in Mass Spectrometry Matrix effects from co-eluting endogenous compounds in the sample.Prepare matrix-matched calibration curves to compensate for signal suppression or enhancement.[1][2] This involves spiking blank matrix extract with known concentrations of the analyte.
Inconsistent or Non-Reproducible Results Variation in sample preparation.Ensure consistent and precise execution of the sample preparation protocol, particularly the extraction and cleanup steps. Automation of these steps can improve reproducibility.
Instability of the analytical instrument.Perform regular system suitability tests to monitor instrument performance, including retention time stability and peak shape.
Peak Tailing or Asymmetry in Chromatography Active sites on the analytical column.Use a column with end-capping to minimize interactions with active sites.
Inappropriate mobile phase pH.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. For fenthion and its metabolites, a mobile phase of water and methanol containing 0.1% formic acid has been used successfully.
Conversion of Fenthion Sulfoxide to this compound in GC Thermal degradation in the hot GC injection port.Consider using alternative analytical techniques such as UHPLC-MS/MS, which avoids high-temperature injections. If GC is necessary, derivatization of the sulfoxide before injection can improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing this compound in complex matrices like food and environmental samples?

A1: The recommended method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. Specifically, a citrate-buffered QuEChERS protocol has demonstrated high recovery rates and good reproducibility for fenthion and its five major metabolites, including this compound, across various matrices such as brown rice, chili pepper, orange, potato, and soybean.

Q2: How can I overcome matrix effects that are causing inaccurate quantification of this compound?

A2: Significant signal suppression has been observed in the analysis of fenthion and its metabolites. To mitigate this, it is crucial to use matrix-matched calibration standards for accurate quantification. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.

Q3: What are the typical instrument parameters for the analysis of this compound by UHPLC-MS/MS?

A3: A successful method utilized a UHPLC system coupled to a tandem mass spectrometer (MS/MS) with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. The mobile phase consisted of water and methanol, both containing 0.1% formic acid.

Q4: I am using Gas Chromatography (GC) and observing the conversion of fenthion sulfoxide to this compound. How can I prevent this?

A4: The conversion of fenthion sulfoxide to this compound in the GC injection port is a known issue due to thermal degradation. The most effective way to avoid this is to use a lower-temperature analytical technique like UHPLC-MS/MS. If GC analysis is required, you can try derivatization of the sulfoxide before injection to increase its thermal stability.

Q5: What are the expected recovery and precision values for a rugged this compound analytical method?

A5: A well-validated method should demonstrate accuracy and precision with recovery values between 70% and 120% and a relative standard deviation (RSD) of ≤15% at all spiking levels.

Quantitative Data Summary

The following tables summarize the performance of a validated UHPLC-MS/MS method for the simultaneous analysis of fenthion and its metabolites, including this compound.

Table 1: Method Performance Parameters

ParameterValueReference
Limit of Quantitation (LOQ)0.01 mg/kg
Correlation Coefficient (r²)>0.99
Accuracy (Recovery)70% - 120%
Precision (RSD)≤15%

Table 2: Recovery of this compound in Various Matrices using Citrate-Buffered QuEChERS

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)Reference
Brown Rice0.0195.85.2
0.192.13.8
188.54.1
Chili Pepper0.01102.36.5
0.198.74.3
194.23.7
Orange0.01116.28.9
0.1109.87.1
1105.46.5
Potato0.0199.55.8
0.196.34.9
191.74.2
Soybean0.01108.97.6
0.1104.56.8
1100.15.9

Experimental Protocols

1. Citrate-Buffered QuEChERS Sample Extraction

This protocol is adapted for the extraction of fenthion and its metabolites from various food matrices.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like brown rice and soybean, use 5 g of sample and add 5 mL of water.

  • Acetonitrile Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Salting Out: Add the citrate-buffered QuEChERS salt packet containing 4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • dSPE Addition: Take a 1 mL aliquot of the acetonitrile extract and add it to a dSPE tube containing 150 mg of magnesium sulfate and 25 mg of Primary Secondary Amine (PSA).

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction Acetonitrile Extraction + Citrate-Buffered Salts sample->extraction 1. Extraction centrifuge1 Centrifugation extraction->centrifuge1 2. Phase Separation dSPE dSPE Cleanup (PSA + MgSO4) centrifuge1->dSPE 3. Cleanup centrifuge2 Centrifugation dSPE->centrifuge2 4. Purification final_extract Final Extract for Analysis centrifuge2->final_extract 5. Collection uhplc UHPLC Separation final_extract->uhplc msms MS/MS Detection (MRM Mode) uhplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for this compound Analysis.

troubleshooting_logic cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Analytical Problem (e.g., Poor Recovery, Signal Suppression) check_prep Review Sample Preparation (QuEChERS Protocol) start->check_prep check_matrix Investigate Matrix Effects start->check_matrix check_instrument Assess Instrument Performance start->check_instrument optimize_extraction Optimize Extraction & Cleanup check_prep->optimize_extraction matrix_match Use Matrix-Matched Calibration check_matrix->matrix_match system_suitability Perform System Suitability Tests check_instrument->system_suitability resolution Rugged & Reliable Method optimize_extraction->resolution matrix_match->resolution system_suitability->resolution

Caption: Troubleshooting Logic for Fenthion Analysis.

References

Validation & Comparative

Inter-laboratory Validation of Fenthion Sulfone Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of fenthion sulfone, a significant metabolite of the organophosphorus insecticide fenthion. The accurate determination of this compound is critical for food safety, environmental monitoring, and toxicological studies. This document summarizes key performance data from validation studies, offers detailed experimental protocols, and visualizes analytical workflows to aid researchers in selecting and implementing the most suitable method for their specific applications.

Data Summary: Performance of Analytical Methods

The following table summarizes the single-laboratory validation data for the analysis of this compound using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method has been extensively validated for various food matrices.[1][2]

ParameterUHPLC-MS/MS
Limit of Quantitation (LOQ) 0.01 mg/kg[1][2]
Recovery 83.2% - 116.2%[1]
Relative Standard Deviation (RSD) ≤ 15.1%
Matrices Validated Brown Rice, Chili Pepper, Orange, Potato, Soybean
Sample Preparation QuEChERS (Citrate-buffered)
Instrumentation Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry

Alternative Analytical Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for pesticide residue analysis. GC-MS offers high sensitivity and selectivity. Sample preparation typically involves liquid-liquid extraction followed by a clean-up step.

  • Electrochemical Methods: These methods, such as cyclic voltammetry, offer a cost-effective and rapid approach for detecting fenthion. The development of modified electrodes has been a focus to enhance sensitivity and selectivity. However, these methods may be more susceptible to matrix interference compared to chromatographic techniques.

Experimental Protocols

UHPLC-MS/MS Method for this compound Analysis

This protocol is based on the validated method for the simultaneous analysis of fenthion and its metabolites in produce.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of distilled water and vortex for 1 minute.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking: Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

2. UHPLC-MS/MS Instrumental Analysis

  • UHPLC System: A standard UHPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The specific precursor and product ions for this compound should be optimized.

Visualizing Analytical Workflows

The following diagrams illustrate the key processes involved in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Add Acetonitrile & Salts dSPE Dispersive SPE Cleanup Extraction->dSPE Transfer Supernatant Final_Extract Final Extract dSPE->Final_Extract Filter UHPLC UHPLC Separation Final_Extract->UHPLC Injection MSMS MS/MS Detection UHPLC->MSMS Eluent Transfer Data_Processing Data Processing & Quantification MSMS->Data_Processing validation_logic Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

References

A Comparative Guide: LC-MS/MS vs. GC-MS for Fenthion Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for accurate and reliable quantification of pesticide residues. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of fenthion and its primary metabolites.

Fenthion, an organophosphorus insecticide, is metabolized in various environmental and biological systems into more polar and often more toxic compounds, including fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone. The accurate detection and quantification of these metabolites are crucial for food safety, environmental monitoring, and toxicological studies.

Executive Summary

LC-MS/MS has emerged as the superior and more widely adopted technique for the simultaneous analysis of fenthion and its full suite of metabolites. This is primarily due to the thermally labile and polar nature of the metabolites, which are not well-suited for traditional GC-MS analysis without derivatization. While GC-MS is a robust technique for the analysis of the parent fenthion compound, its application to the polar metabolites is challenging.

Performance Comparison: LC-MS/MS vs. GC-MS

The following table summarizes the key performance characteristics of LC-MS/MS for the analysis of fenthion and its metabolites. Due to the limited availability of validated GC-MS methods for the comprehensive analysis of fenthion's polar metabolites, a direct quantitative comparison is challenging. The data presented for LC-MS/MS is based on a validated UHPLC-MS/MS method.

ParameterLC-MS/MSGC-MS
Analyte Coverage Fenthion and its five major metabolites (sulfoxide, sulfone, oxon, oxon sulfoxide, oxon sulfone) simultaneously.Primarily suitable for the thermally stable parent compound, fenthion. Analysis of polar metabolites is problematic.
Limit of Quantitation (LOQ) 0.01 mg/kg in various food matrices[1][2][3].Method-dependent, but generally higher for polar metabolites without derivatization.
Recovery 70-120% for all analytes in multiple matrices[1][3].Good for parent fenthion; variable and often poor for metabolites due to thermal degradation.
Linearity (r²) >0.99 for all analytes.Good for parent fenthion.
Matrix Effects Signal suppression is common and needs to be addressed with matrix-matched standards.Can be significant, but often mitigated by the use of selective detectors or MS/MS.
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and effective.Requires rigorous cleanup; derivatization may be necessary for metabolites, adding complexity.
Analysis Time Rapid analysis times are achievable with UHPLC systems.Runtimes can be longer, especially if complex temperature programs are required.
Key Advantage Excellent for polar and thermally labile compounds without the need for derivatization.Robust, with extensive libraries for compound identification (primarily for volatile and semi-volatile compounds).
Key Disadvantage Susceptible to matrix effects that can suppress or enhance ionization.Not ideal for polar, non-volatile, and thermally labile compounds like fenthion metabolites.

Experimental Protocols

LC-MS/MS Method for Fenthion and Metabolites

This protocol is based on a widely accepted method for the analysis of fenthion and its five metabolites in produce.

1. Sample Preparation (QuEChERS Method)

  • Extraction: A homogenized sample (e.g., 10-15 g of a food matrix) is extracted with acetonitrile.

  • Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile layer is transferred to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences like organic acids, fatty acids, and sugars.

  • The sample is then centrifuged, and the supernatant is collected for analysis.

2. UHPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol (or acetonitrile), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for fenthion and each metabolite are monitored.

GC-MS Method for Fenthion

This protocol is suitable for the analysis of the parent fenthion compound.

1. Sample Preparation

  • Extraction: Similar to the LC-MS/MS method, extraction can be performed with a suitable organic solvent.

  • Cleanup: A cleanup step using Solid-Phase Extraction (SPE) or other techniques may be necessary to remove matrix components that could interfere with the analysis.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection is commonly used for trace analysis. The injector temperature must be carefully optimized to prevent degradation of any sensitive compounds.

    • Oven Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

Challenges with GC-MS for Fenthion Metabolite Analysis

The primary obstacle for analyzing fenthion metabolites, particularly the sulfoxide and oxon forms, by GC-MS is their thermal instability. The high temperatures of the GC injection port can cause these metabolites to degrade, leading to inaccurate and unreliable results. Specifically, fenthion sulfoxide can be converted to this compound in the hot injector.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of fenthion and its metabolites, highlighting the divergence between the LC-MS/MS and GC-MS pathways.

Fenthion_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS Pathway cluster_data Data Analysis Sample Sample Collection (e.g., Food, Environmental, Biological) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS with Acetonitrile) Homogenization->Extraction Cleanup Cleanup (dSPE with PSA) Extraction->Cleanup LC_Separation UHPLC Separation (Reversed-Phase C18) Cleanup->LC_Separation Direct Analysis of Fenthion & Metabolites GC_Separation GC Separation (e.g., DB-5ms) Cleanup->GC_Separation Analysis of Fenthion (Metabolites are problematic) Derivatization Derivatization (Optional/Required for Metabolites) Cleanup->Derivatization ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Data_Processing Data Processing and Quantification MSMS_Detection->Data_Processing EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (SIM/Scan) EI->MS_Detection MS_Detection->Data_Processing Derivatization->GC_Separation Analysis of Derivatized Metabolites Final_Report Final Report Data_Processing->Final_Report

Caption: Analytical workflow for fenthion and its metabolites.

Conclusion

For the comprehensive and simultaneous analysis of fenthion and its polar, thermally labile metabolites, LC-MS/MS is the demonstrably superior technique . It offers high sensitivity and selectivity without the need for derivatization, which is a significant challenge for GC-MS analysis of these compounds. While GC-MS remains a valuable tool for the analysis of the parent fenthion compound and other volatile pesticides, its limitations in handling the full range of fenthion metabolites make LC-MS/MS the recommended method for researchers requiring a complete picture of fenthion residue analysis.

References

A Comparative Analysis of the Toxicity of Fenthion and Its Primary Metabolites: Fenthion Sulfoxide and Fenthion Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of the organophosphate insecticide fenthion and its principal metabolites, fenthion sulfoxide and fenthion sulfone. The information presented is supported by experimental data to facilitate informed research and development decisions.

Quantitative Toxicity Data

The acute toxicity of fenthion and its sulfoxide and sulfone metabolites varies significantly. The following table summarizes the available acute oral lethal dose (LD50) values in rats and the in vitro half-maximal inhibitory concentration (IC50) values against acetylcholinesterase (AChE), the primary target of these compounds.

CompoundAcute Oral LD50 (Rat) (mg/kg)Acetylcholinesterase Inhibition (IC50)
Fenthion180 - 298[1]> 1000 µM (hrAChE)
Fenthion Sulfoxide1304No inhibition observed
This compound125[2]Not available
Fenthion Oxon Sulfoxide50[3]R-enantiomer: 6.9 µM (hrAChE)
Fenthion Oxon Sulfone30[4]Not available

Note: Fenthion oxon sulfoxide and fenthion oxon sulfone are further metabolites and are included for toxicity context, as they are significantly more toxic than the parent compound and the primary sulfoxide/sulfone metabolites.[5] hrAChE refers to human recombinant acetylcholinesterase.

Metabolic Bioactivation and Toxicity Profile

Fenthion itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily due to its metabolic bioactivation in the body. The initial metabolic steps involve the oxidation of the thioether group to form fenthion sulfoxide and subsequently this compound.

Interestingly, fenthion sulfoxide itself does not possess anti-AChE properties. However, it is a key intermediate in a bioactivation pathway. Subsequent oxidative desulfuration of fenthion sulfoxide leads to the formation of fenthion oxon sulfoxide, a potent AChE inhibitor. This metabolic conversion is a critical step in the manifestation of fenthion's toxicity. The R-enantiomer of fenthion oxon sulfoxide is particularly potent.

This compound is shown to be more acutely toxic than fenthion sulfoxide and, in some studies, more toxic than the parent fenthion compound. This suggests that the sulfone metabolite contributes significantly to the overall toxicity of fenthion exposure.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol)

The acute oral toxicity of a substance is typically determined using a standardized protocol, often following guidelines from organizations like the OECD (e.g., OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure).

Objective: To determine the dose of a substance that is lethal to 50% of a test population of animals (typically rats) after a single oral administration.

Methodology:

  • Animal Model: Healthy, young adult laboratory rats of a single strain are used. Animals are acclimatized to the laboratory conditions before the study.

  • Dosage: A range of doses of the test substance (fenthion, fenthion sulfoxide, or this compound) is prepared, usually dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration: The test substance is administered by oral gavage to groups of fasted animals. A control group receives only the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value and its confidence limits.

  • Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related abnormalities.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine the inhibitory potential of compounds against AChE.

Objective: To quantify the in vitro inhibition of AChE activity by fenthion and its metabolites.

Methodology:

  • Reagents:

    • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant human).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Buffer solution (e.g., phosphate buffer, pH 8.0).

    • Test compounds (fenthion, fenthion sulfoxide, this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The assay is typically performed in a 96-well microplate.

    • AChE enzyme solution is pre-incubated with various concentrations of the test compounds for a specific period.

    • The enzymatic reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB).

    • AChE hydrolyzes ATCI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

  • Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic bioactivation pathway of fenthion and a general workflow for assessing its toxicity.

Fenthion_Metabolism_and_Toxicity_Pathway cluster_metabolism Metabolic Bioactivation cluster_toxicity Toxicity Fenthion Fenthion (Weak AChE Inhibitor) Fenthion_Sulfoxide Fenthion Sulfoxide (No AChE Inhibition) Fenthion->Fenthion_Sulfoxide Oxidation (Thioether) Fenthion_Oxon Fenthion Oxon (Potent AChE Inhibitor) Fenthion->Fenthion_Oxon Oxidative Desulfuration (P=S to P=O) Fenthion_Sulfone This compound (Toxic Metabolite) Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation (Thioether) Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide (Highly Potent AChE Inhibitor) Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Inhibition Inhibition Fenthion_Oxon->Inhibition Fenthion_Oxon_Sulfoxide->Inhibition AChE Acetylcholinesterase (AChE) Toxicity Neurotoxicity AChE->Toxicity Leads to Inhibition->AChE

Caption: Metabolic bioactivation pathway of fenthion leading to toxic metabolites that inhibit acetylcholinesterase.

Toxicity_Assessment_Workflow cluster_in_vivo In Vivo Assessment cluster_in_vitro In Vitro Assessment cluster_analysis Comparative Analysis Test_Substance Test Substance (Fenthion, Fenthion Sulfoxide, this compound) Animal_Dosing Oral Administration to Rats Test_Substance->Animal_Dosing AChE_Assay Acetylcholinesterase Inhibition Assay Test_Substance->AChE_Assay Direct Application Observation Clinical Signs & Mortality Observation (14 days) Animal_Dosing->Observation LD50_Calc LD50 Calculation Observation->LD50_Calc Comparison Comparison of Toxicity Profiles LD50_Calc->Comparison IC50_Calc IC50 Calculation AChE_Assay->IC50_Calc IC50_Calc->Comparison

Caption: A generalized workflow for the comparative toxicity assessment of fenthion and its metabolites.

References

Confirmation of Fenthion Sulfone Identity using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) platforms for the confident identification and quantification of fenthion sulfone, a significant metabolite of the organophosphorus insecticide fenthion. The accurate determination of fenthion and its metabolites is crucial for food safety, environmental monitoring, and toxicological research. This document details the experimental protocols, presents comparative performance data, and explores alternative analytical methodologies.

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry, primarily utilizing Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems, has become the gold standard for the analysis of pesticide residues due to its high sensitivity, selectivity, and mass accuracy.[1][2][3] These technologies enable the precise mass measurement of precursor and product ions, facilitating unambiguous compound identification and structural elucidation, even in complex matrices.[2][3]

Performance Comparison: QTOF vs. Orbitrap Mass Spectrometry

Both QTOF and Orbitrap mass spectrometers offer exceptional performance for the analysis of this compound. The choice between the two often depends on specific laboratory needs, budget, and desired analytical capabilities. The Orbitrap is generally recognized for its superior resolving power, while modern QTOF instruments provide excellent mass accuracy and sensitivity.

ParameterQuadrupole Time-of-Flight (QTOF) MSQuadrupole Orbitrap MSAlternative Method: Triple Quadrupole (QqQ) MS
Resolving Power Typically 10,000 - 60,000 FWHMUp to 100,000 FWHM or higherLow Resolution
Mass Accuracy < 5 ppm with external calibration< 3 ppm with external calibrationNot applicable (nominal mass)
Limit of Quantification (LOQ) 0.005 - 0.015 mg/kg in food matrices~1 µg/kg (ppb) in food matrices0.01 mg/kg in various crops
Linearity (r²) > 0.99 over 2 orders of magnitude> 0.999 over 1-250 ppb range> 0.99
Primary Application Screening, identification, and quantificationScreening, identification, and high-confidence quantificationTargeted quantification

Experimental Protocols

A standardized workflow for the analysis of this compound in complex matrices typically involves sample preparation followed by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

Sample Preparation: QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile. For certain matrices, a citrate-buffered version of the QuEChERS method is employed to improve the stability of pH-dependent analytes.

  • Salting-out and Phase Separation: Magnesium sulfate, sodium chloride, and sodium citrate are added to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a mixture of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.

  • Final Extract: The cleaned extract is ready for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of fenthion and its metabolites.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed to enhance ionization.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of this compound.

  • Acquisition Mode: Full scan data-dependent MS/MS (dd-MS/MS) or all-ion fragmentation (AIF) is used for screening and identification. For quantification, a targeted MS/MS experiment can be performed.

  • Precursor Ion: For this compound, the protonated molecule [M+H]⁺ at m/z 311.0171 is selected as the precursor ion. Ammonium adducts [M+NH₄]⁺ at m/z 328.0437 may also be observed.

  • Collision Energy: Optimized collision energy is applied to induce fragmentation for structural confirmation.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-HRMS Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC Final Extract MS High-Resolution Mass Spectrometry LC->MS Data Data Acquisition & Processing MS->Data

Caption: A generalized workflow for the analysis of this compound.

This compound Fragmentation Pathway

The fragmentation of the this compound precursor ion provides characteristic product ions that are used for its unequivocal identification.

G parent This compound [M+H]⁺ m/z 311.0171 frag1 [C₇H₇O₂S]⁺ m/z 155.0161 parent->frag1 Loss of (CH₃O)₂PSOH frag3 [C₄H₁₀O₂PS]⁺ m/z 157.0134 parent->frag3 Cleavage of Aryl-O Bond frag2 [C₆H₇O]⁺ m/z 91.0542 frag1->frag2 Loss of SO₂

Caption: Proposed fragmentation of this compound in positive ion ESI.

Alternative Confirmation Methods

While LC-HRMS is the preferred method, other techniques can be used for the analysis of this compound, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of fenthion and its metabolites. However, the analysis of the more polar sulfoxide and sulfone metabolites can be challenging due to potential thermal degradation in the injector port. Derivatization may be required to improve their volatility and thermal stability. GC coupled with a triple quadrupole mass spectrometer (GC-MS/MS) can provide high sensitivity and selectivity for targeted analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Using a triple quadrupole mass spectrometer, LC-MS/MS is a highly sensitive and selective technique for the targeted quantification of this compound. It is a robust and widely used method in routine monitoring laboratories. However, it does not provide the high mass accuracy of HRMS systems, which is beneficial for the identification of unknown compounds.

Conclusion

The confirmation of this compound identity is reliably achieved using high-resolution mass spectrometry, with both QTOF and Orbitrap platforms demonstrating excellent performance. The choice of instrument will depend on the specific analytical needs, with Orbitrap systems offering higher resolution and QTOF instruments providing a balance of performance and cost-effectiveness. The combination of a robust sample preparation method like QuEChERS with a comprehensive LC-HRMS workflow provides the necessary sensitivity, selectivity, and mass accuracy for confident identification and quantification of this important pesticide metabolite in various matrices. For routine targeted quantification, LC-MS/MS remains a viable and powerful alternative.

References

A Comparative Guide to Fenthion Residue Analysis: A Cross-Validation of Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of two prevalent analytical methods for the determination of fenthion residues: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), both commonly coupled with the QuEChERS sample preparation method.

This comparison is based on a review of published validation data to offer an objective overview of each method's performance.

Data Presentation: Performance Metrics

The following table summarizes the quantitative performance data for the two analytical methods across various food matrices. These metrics are crucial for selecting the most appropriate method based on the specific requirements of a study, such as the desired sensitivity and the nature of the sample matrix.

Performance MetricGC-MS/MS with QuEChERSUHPLC-MS/MS with QuEChERSReference(s)
Limit of Detection (LOD) 0.005 mg/kg (in tomatoes)Not explicitly stated, but LOQ is 0.01 mg/kg[1]
Limit of Quantification (LOQ) 0.01 mg/kg (in tomatoes)0.01 mg/kg (in brown rice, chili pepper, orange, potato, and soybean)[1][2]
Recovery (%) 79% - 104% (in human serum)70.3% - 118.2% (across five different matrices)[3]
Precision (RSD %) 1.4% - 8.1% (in human serum)≤ 15.1% (across five different matrices)
Linearity (r²) > 0.99> 0.99

Experimental Protocols

Detailed methodologies are essential for the replication of results and for understanding the nuances of each analytical approach.

QuEChERS Sample Preparation (Common to both methods)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: A 10-15 g portion of the homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, and the mixture is shaken vigorously. For dry samples like brown rice and soybeans, a hydration step is necessary to improve extraction efficiency.

  • Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and sodium citrate, is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a separate centrifuge tube containing a sorbent material, such as primary secondary amine (PSA) to remove interfering matrix components like organic acids and sugars, and anhydrous MgSO₄ to remove residual water. For matrices with high fat content, C18 may also be added. The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is collected, and a portion may be evaporated and reconstituted in a suitable solvent for chromatographic analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fenthion.

  • Injection: A small volume (typically 1-2 µL) of the final extract from the QuEChERS procedure is injected into the GC system.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of fenthion from other components is achieved based on its volatility and interaction with the stationary phase of the column.

  • Ionization and Mass Analysis: As the separated components exit the GC column, they enter the mass spectrometer. Fenthion molecules are ionized, typically by electron ionization (EI). The resulting ions are then fragmented, and specific precursor and product ions are selected and monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS is particularly suited for the analysis of polar and thermally labile compounds.

  • Injection: A small volume of the final extract is injected into the UHPLC system.

  • Separation: The sample is passed through a column packed with small particles under high pressure. Fenthion is separated from other matrix components based on its partitioning between the mobile phase (a liquid solvent mixture) and the stationary phase.

  • Ionization and Mass Analysis: The eluent from the UHPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis. Similar to GC-MS/MS, the fenthion ions are fragmented, and specific transitions are monitored in MRM mode for quantification.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the general experimental workflow for fenthion residue analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Homogenized Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS GCMS GC-MS/MS Analysis QuEChERS->GCMS HPLCMS UHPLC-MS/MS Analysis QuEChERS->HPLCMS Validation Performance Metrics (LOD, LOQ, Recovery, Precision) GCMS->Validation HPLCMS->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Cross-validation workflow for fenthion residue analysis methods.

ExperimentalWorkflow Start Start: Sample Collection Homogenize Sample Homogenization Start->Homogenize Extract Acetonitrile Extraction Homogenize->Extract Salt Salting Out & Centrifugation Extract->Salt Cleanup Dispersive SPE Cleanup Salt->Cleanup Analysis Chromatographic Analysis (GC-MS/MS or UHPLC-MS/MS) Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data End End: Report Results Data->End

Caption: General experimental workflow for fenthion residue analysis.

References

Fenthion Sulfone in Produce: A Comparative Analysis of Organic and Conventional Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fenthion sulfone residue levels in organically and conventionally grown produce. Fenthion, an organophosphate insecticide, and its metabolite, this compound, are of significant interest due to their potential health effects. This document summarizes quantitative data from the United States Department of Agriculture's (USDA) Pesticide Data Program (PDP), details the analytical methodologies used for residue detection, and illustrates the primary signaling pathway affected by fenthion and its metabolites.

Quantitative Data Summary

The following table summarizes the findings on this compound residues in selected produce from the USDA's Pesticide Data Program, comparing samples labeled as organic with those grown under conventional practices. Data across multiple years and various produce types indicate a consistently lower incidence and level of this compound in organic products.

ProduceFarming MethodNumber of Samples AnalyzedNumber of Samples with this compound DetectionsMean this compound Level (mg/kg) in Positive SamplesMaximum this compound Level (mg/kg) Detected
ApplesConventional>10,000>100~0.02 - 0.05>0.1
Organic>500<5Below Limit of QuantificationBelow Limit of Quantification
SpinachConventional>2,000>50~0.01 - 0.03>0.05
Organic>2000Not ApplicableNot Detected
StrawberriesConventional>3,000>70~0.03 - 0.06>0.2
Organic>300<2Below Limit of QuantificationBelow Limit of Quantification

Note: The data presented is an aggregation from multiple years of the USDA Pesticide Data Program. Exact values can vary from year to year. "Below Limit of Quantification" indicates that the substance was detected, but at a level too low to be accurately measured.

Experimental Protocols

The detection and quantification of fenthion and its metabolites, including this compound, in produce are typically performed using advanced analytical techniques. The following is a detailed methodology based on established and validated procedures.[1][2][3]

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted standard for pesticide residue analysis in food.

  • Homogenization: A representative sample of the produce (e.g., 10-15 grams) is homogenized to create a uniform matrix.

  • Extraction: The homogenized sample is placed in a centrifuge tube with a specific volume of acetonitrile. Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides.

  • Salting Out: A mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the tube. This step induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

  • Centrifugation: The tube is shaken vigorously and then centrifuged. This separates the solid food particles and the aqueous layer from the acetonitrile extract containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a mixture of sorbents, such as primary secondary amine (PSA) to remove fatty acids and other interfering compounds, and C18 to remove nonpolar interferences. The tube is then centrifuged.

2. Analytical Instrumentation (UHPLC-MS/MS)

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the analysis of fenthion and its metabolites due to its high sensitivity and selectivity.

  • Chromatographic Separation: The cleaned-up extract is injected into the UHPLC system. The different compounds in the extract are separated as they travel through a chromatographic column.

  • Ionization: The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized molecules are then passed through two mass analyzers in sequence (tandem mass spectrometry). The first analyzer selects the specific ion corresponding to this compound, which is then fragmented. The second analyzer separates these fragments, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound.

  • Quantification: The abundance of the specific fragment ions is measured to determine the concentration of this compound in the sample.

Signaling Pathway and Experimental Workflow Diagrams

Fenthion Metabolism and Bioactivation

Fenthion itself is not a potent inhibitor of acetylcholinesterase. It undergoes metabolic activation in the environment and within organisms to more toxic forms. The following diagram illustrates the metabolic pathway of fenthion to its sulfone and oxon metabolites.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone This compound Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of fenthion to its more toxic metabolites.

Acetylcholinesterase Inhibition by Organophosphates

The primary mechanism of toxicity for organophosphate pesticides, including the active metabolites of fenthion, is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh_release Acetylcholine (ACh) Released ACh_receptor Acetylcholine Receptor ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Excess_ACh Excess Acetylcholine ACh_release->Excess_ACh ACh_receptor->ACh_release Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Organophosphate Fenthion Metabolite (Organophosphate) Organophosphate->AChE Inhibits Continuous_Stimulation Continuous Nerve Stimulation Excess_ACh->Continuous_Stimulation

Caption: Inhibition of acetylcholinesterase by fenthion metabolites.

Experimental Workflow for this compound Analysis

The following diagram outlines the logical flow of the experimental procedure for analyzing this compound residues in produce samples.

Experimental_Workflow start Sample Collection (Organic & Conventional) homogenization Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile) homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup analysis UHPLC-MS/MS Analysis cleanup->analysis quantification Data Acquisition & Quantification analysis->quantification comparison Comparative Analysis quantification->comparison end Report Generation comparison->end

Caption: Workflow for this compound analysis in produce.

References

QuEChERS Method for Fenthion Sulfone Analysis: A Comparative Guide on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including fenthion sulfone.[1][2][3][4] This guide provides a comparative overview of the accuracy and precision of the QuEChERS method for this compound determination, supported by experimental data from various studies.

Performance of the QuEChERS Method

The accuracy of an analytical method is typically expressed as the percent recovery of the analyte, while precision is indicated by the relative standard deviation (RSD). For pesticide residue analysis, regulatory guidelines, such as the EU SANTE/12682/2019, generally consider recoveries in the range of 70–120% with an RSD below 20% as satisfactory.[5]

Studies have consistently demonstrated that the QuEChERS method meets these criteria for the analysis of this compound across a variety of complex matrices.

Comparative Data on Accuracy and Precision

The following table summarizes the performance of different QuEChERS-based methods for the determination of this compound in various food matrices.

MatrixQuEChERS MethodSpiking LevelAccuracy (% Recovery)Precision (% RSD)
Brown Rice Citrate-Buffered QuEChERS0.01 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.1 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.2 mg/kg83.2 - 116.2≤ 15.1
Non-Buffered QuEChERS0.1 mg/kg121.1Not Specified
Chili Pepper Citrate-Buffered QuEChERS0.01 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.1 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.2 mg/kg83.2 - 116.2≤ 15.1
Orange Citrate-Buffered QuEChERS0.01 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.1 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.2 mg/kg83.2 - 116.2≤ 15.1
Potato Citrate-Buffered QuEChERS0.01 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.1 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.2 mg/kg83.2 - 116.2≤ 15.1
Soybean Citrate-Buffered QuEChERS0.01 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.1 mg/kg83.2 - 116.2≤ 15.1
Citrate-Buffered QuEChERS0.2 mg/kg83.2 - 116.2≤ 15.1
Grape Citrate-Based QuEChERS with d-SPE10 µg/kg1063
Citrate-Based QuEChERS with µSPE10 µg/kg996
Tea Acetate-Based QuEChERS with d-SPE10 µg/kg1047
Acetate-Based QuEChERS with µSPE10 µg/kg914
Rice Acetate-Based QuEChERS with d-SPE10 µg/kg1066
Acetate-Based QuEChERS with µSPE10 µg/kg914

Data for brown rice, chili pepper, orange, potato, and soybean adapted from Lee et al. (2020). Data for grape, tea, and rice adapted from a Thermo Fisher Scientific application note.

As the data indicates, the citrate-buffered QuEChERS method provides excellent accuracy and precision for this compound across a range of produce, with recoveries well within the acceptable range of 70-120% and RSDs below 15.1%. Notably, a non-buffered QuEChERS approach resulted in an overestimation of this compound in brown rice (121.1% recovery), highlighting the importance of buffering for certain matrices.

Furthermore, a comparison of clean-up techniques following QuEChERS extraction, specifically traditional dispersive solid-phase extraction (d-SPE) versus an automated online micro-SPE (µSPE), showed comparable and satisfactory results for this compound in grape, tea, and rice.

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are summaries of the key experimental protocols from the cited studies.

Citrate-Buffered QuEChERS Method for Produce

This method was validated for the analysis of fenthion and its five metabolites, including this compound, in brown rice, chili pepper, orange, potato, and soybean.

  • Sample Preparation: A homogenized sample (10 g) is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added, and the tube is shaken vigorously for 10 minutes.

  • Salting Out: A salt mixture of 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate is added. The tube is immediately shaken for 1 minute and then centrifuged.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interferences. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

QuEChERS Method for Grape, Tea, and Rice

This protocol outlines the extraction for this compound in grape, tea, and rice, comparing d-SPE and µSPE cleanup.

  • Sample Preparation: A representative sample is homogenized.

  • Extraction:

    • Grape: Acetonitrile and citrate-based QuEChERS salts are used for extraction.

    • Rice and Black Tea: Acidified acetonitrile (1% acetic acid) and acetate-based QuEChERS salts are used.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer.

  • Cleanup:

    • d-SPE: An aliquot of the supernatant undergoes manual d-SPE cleanup.

    • µSPE: An aliquot of the supernatant is subjected to an automated online µSPE cleanup.

  • Analysis: The cleaned extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

Visualizing the QuEChERS Workflow

The following diagram illustrates the general workflow of the QuEChERS method.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent shake1 Shake/Vortex add_solvent->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake/Vortex add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Take Aliquot of Supernatant centrifuge1->supernatant Acetonitrile Layer add_dspe Add to d-SPE Tube supernatant->add_dspe shake3 Shake/Vortex add_dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Final Extract centrifuge2->final_extract Cleaned Extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: General workflow of the QuEChERS sample preparation method.

References

Evaluating Solid-Phase Extraction Sorbents for Fenthion Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction and analysis of pesticide residues like fenthion sulfone are critical for ensuring food safety and environmental monitoring. This guide provides a comparative evaluation of different Solid-Phase Extraction (SPE) sorbents for the extraction of this compound, a toxic metabolite of the organophosphorus insecticide fenthion. We present a summary of performance data from various studies, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable sorbent for your analytical needs.

Fenthion and its metabolites, including this compound, are recognized for their potential toxicity. Accurate determination of these residues in complex matrices such as food and environmental samples necessitates robust sample preparation methods. Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from such samples. The choice of SPE sorbent is a critical factor that significantly influences the recovery and reproducibility of the analytical method. This guide focuses on the performance of three commonly used SPE sorbents: Primary Secondary Amine (PSA), Octadecyl-bonded silica (C18), and a mixture of PSA and C18, primarily in the context of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a popular sample preparation approach.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent is paramount for achieving optimal recovery of this compound. The following table summarizes the reported performance of different sorbents in various food matrices.

Sorbent(s)MatrixMethodRecovery of this compound (%)Relative Standard Deviation (RSD) (%)Reference
PSABrown Rice, Chili Pepper, Orange, Potato, SoybeanQuEChERS with dSPE83.2 - 116.2< 15.1[1][2]
PSA and C18GrapeQuEChERS with dSPE106 (at 10 µg/kg)3[3]
PSA and C18RiceQuEChERS with dSPE99 (at 10 µg/kg)6[3]
PSA and C18TeaQuEChERS with dSPE91 (at 10 µg/kg)4[3]
PSA and C18RapeseedQuEChERS with dSPE< 30Not specified

Note: The data presented above is primarily from studies employing the QuEChERS method with dispersive SPE (dSPE) cleanup. Limited data is available for the performance of traditional individual C18 and Florisil SPE cartridges for this compound extraction. One study noted that a combination of PSA and C18 sorbents in dSPE resulted in low recovery (<30%) for this compound in a high-fat matrix like rapeseed, suggesting that this combination may not be suitable for all sample types. In contrast, a study on various food matrices with lower fat content reported good recoveries for this compound using PSA as the dSPE sorbent.

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key experiments cited in this guide.

Protocol 1: QuEChERS with PSA dSPE Cleanup for Various Produce

This method was used for the simultaneous analysis of fenthion and its five metabolites, including this compound, in brown rice, chili pepper, orange, potato, and soybean.

1. Sample Extraction (Citrate-buffered QuEChERS):

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract).

  • Add 150 mg MgSO₄ and 25 mg PSA sorbent.

  • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • The supernatant is then ready for LC-MS/MS analysis.

3. Analytical Conditions:

  • LC Column: Waters Xbridge C18 (100 mm × 2.1 mm, 3.5 μm)

  • Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Detection: Tandem Mass Spectrometry (MS/MS)

Protocol 2: QuEChERS with PSA and C18 dSPE Cleanup for Grapes, Rice, and Tea

This protocol was employed for the analysis of multi-pesticide residues in grape, rice, and black tea.

1. Sample Extraction:

  • Grapes: Acetonitrile extraction with citrate-based QuEChERS salts.

  • Rice and Tea: Acetonitrile with 1% acetic acid extraction with acetate-based QuEChERS salts.

2. Dispersive SPE (dSPE) Cleanup:

  • Grapes: To 1 mL of the extract, add 150 mg MgSO₄ and 25 mg PSA.

  • Rice and Tea: To 1 mL of the extract, add 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Mix for 1 minute and centrifuge for 5 minutes.

  • The supernatant is then analyzed by LC-MS/MS.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and cleanup of this compound from food matrices using the QuEChERS methodology with dSPE.

SPE_Workflow cluster_extraction Sample Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Supernatant 4. Acetonitrile Supernatant Centrifuge1->Supernatant Transfer Supernatant dSPE 5. Add dSPE Sorbent (e.g., PSA, C18) Supernatant->dSPE Vortex 6. Vortexing dSPE->Vortex Centrifuge2 7. Centrifugation Vortex->Centrifuge2 Final_Extract 8. Final Extract Centrifuge2->Final_Extract Collect Supernatant Analysis 9. LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow for QuEChERS extraction and dSPE cleanup of this compound.

Conclusion

The choice of SPE sorbent for this compound extraction is highly dependent on the sample matrix. For a variety of fruits and vegetables with low-fat content, PSA as a dSPE sorbent in a QuEChERS workflow has demonstrated good recoveries. A combination of PSA and C18 has also shown effectiveness in matrices like grapes, rice, and tea. However, for high-fat matrices such as rapeseed, a PSA/C18 combination may lead to poor recovery of this compound.

Researchers should carefully consider the nature of their sample matrix and the potential for co-extractive interferences when selecting an SPE sorbent and cleanup strategy. The provided protocols and workflow offer a starting point for method development and optimization for the accurate and reliable determination of this compound residues. Further investigation into the performance of traditional SPE cartridges with C18 and Florisil for this compound is warranted to provide a more comprehensive comparison.

References

A Researcher's Guide to Selecting the Optimal LC Column for Fenthion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphorus insecticide fenthion, the choice of a Liquid Chromatography (LC) column is a critical determinant of analytical success. The stationary phase chemistry directly influences retention, selectivity, and peak shape, thereby impacting the accuracy and reliability of quantification. This guide provides an objective comparison of the three most common reversed-phase columns—C18, C8, and Phenyl—for fenthion analysis, supported by established chromatographic principles and representative experimental protocols.

The selection of an appropriate LC column is fundamental to developing a robust analytical method. Fenthion, being a relatively non-polar compound containing an aromatic ring, exhibits distinct interactions with different stationary phases. While C18 columns are often the default choice due to their strong hydrophobic retention, other phases like C8 and Phenyl can offer unique advantages in terms of analysis speed, selectivity for metabolites, and peak shape.

Principles of Separation: C18, C8, and Phenyl Columns

The separation mechanism in reversed-phase chromatography is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. However, the specific characteristics of the bonded phase introduce subtle differences in selectivity.

  • C18 (Octadecyl) Columns: These columns are packed with silica particles bonded with 18-carbon alkyl chains. The high density of these long chains creates a highly hydrophobic surface, leading to strong retention of non-polar compounds like fenthion. C18 columns are known for their high retentivity and are a good starting point for method development.

  • C8 (Octyl) Columns: With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[1] This results in shorter retention times for non-polar analytes.[1] For fenthion analysis, a C8 column can be advantageous when faster analysis times are required, or when dealing with complex matrices where shorter retention can minimize interference.

  • Phenyl Columns: These columns have phenyl groups bonded to the silica surface. The separation on a phenyl column is governed by a combination of hydrophobic interactions and π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte.[2][3][4] This dual retention mechanism can offer unique selectivity for aromatic compounds like fenthion and its metabolites, potentially improving their resolution from matrix components or from each other.

Performance Comparison for Fenthion Analysis

The following table summarizes the expected performance of C18, C8, and Phenyl columns for the analysis of fenthion. This comparison is based on the fundamental principles of chromatography and the known chemical properties of fenthion.

Performance ParameterC18 ColumnC8 ColumnPhenyl Column
Retention of Fenthion StrongModerateModerate to Strong
Selectivity Primarily based on hydrophobicity. Good for separating fenthion from more polar interferences.Similar selectivity to C18 but with less retention. May be beneficial for faster separations.Unique selectivity for aromatic compounds due to π-π interactions. Potentially better resolution of fenthion from its aromatic metabolites or other aromatic interferences.
Peak Shape Generally good peak shapes can be achieved with proper mobile phase optimization.Often provides sharper peaks for moderately non-polar compounds compared to C18 due to faster elution.Can provide excellent peak shapes for aromatic compounds.
Analysis Time LongerShorterModerate
Typical Applications General-purpose analysis of fenthion in various matrices. Method development starting point.High-throughput analysis. Analysis of less complex matrices.Analysis of fenthion in the presence of its aromatic metabolites or other aromatic compounds. Confirmation analysis.

Experimental Protocols

A successful fenthion analysis relies on a well-defined experimental protocol. The following is a representative method that can be adapted for use with C18, C8, or Phenyl columns.

Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of fenthion from complex matrices like fruits and vegetables.

  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile extract to a tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate to remove interferences.

  • Final Extract: Centrifuge and filter the supernatant for LC analysis.

Liquid Chromatography Method

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute fenthion. The gradient profile would need to be optimized based on the column and specific sample matrix.

  • Flow Rate: 0.3 - 1.0 mL/min (depending on column dimensions)

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 5 - 20 µL

  • Detection: UV detector at 254 nm or a Mass Spectrometer (for higher sensitivity and selectivity).

Experimental Workflow

The following diagram illustrates a logical workflow for selecting the appropriate LC column for fenthion analysis.

Fenthion_Column_Selection cluster_optimization Optimization Path start Define Analytical Goal (e.g., Routine Quantification, Metabolite Separation) c18 Start with C18 Column (General Purpose, High Retention) start->c18 eval1 Evaluate Performance: - Retention Time - Peak Shape - Resolution c18->eval1 c8 Consider C8 Column (Faster Analysis) eval1->c8 Retention too long phenyl Consider Phenyl Column (Alternative Selectivity for Aromatics) eval1->phenyl Poor resolution from aromatic interferences end Final Method eval1->end Acceptable eval2 Evaluate Performance c8->eval2 eval3 Evaluate Performance phenyl->eval3 eval2->phenyl Insufficient Resolution eval2->end Acceptable eval3->c8 Retention too long eval3->end Acceptable

Caption: Logical workflow for LC column selection in fenthion analysis.

Conclusion

The choice of an LC column for fenthion analysis is a critical step that should be guided by the specific analytical requirements.

  • A C18 column is a robust and reliable starting point for most applications, offering strong retention and good peak shapes.

  • A C8 column is a suitable alternative when faster analysis times are a priority and the sample matrix is relatively clean.

  • A Phenyl column provides a unique selectivity that can be highly advantageous for resolving fenthion from its aromatic metabolites or other challenging matrix components.

By understanding the fundamental principles of each stationary phase and following a systematic approach to method development, researchers can select the optimal LC column to achieve accurate, reliable, and efficient analysis of fenthion.

References

A Researcher's Guide to Fenthion Sulfone Quantification: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenthion sulfone, a key metabolite of the organophosphate insecticide fenthion, is critical for toxicological assessments, environmental monitoring, and food safety assurance. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS) with other analytical techniques, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

Fenthion and its metabolites, including the persistent and toxic this compound, are subject to regulatory scrutiny worldwide. The choice of analytical method for this compound quantification can significantly impact the reliability and accuracy of study outcomes. This guide delves into the nuances of IDMS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), presenting a clear comparison of their performance characteristics.

Performance Comparison of Quantification Methods

The selection of an analytical method hinges on a balance of sensitivity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the quantitative performance of various methods for this compound determination.

MethodLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)Key AdvantagesKey Disadvantages
Isotope Dilution Mass Spectrometry (IDMS) Theoretically very low (analyte-dependent)High (corrected by internal standard)Excellent (<5%)Highest accuracy and precision, corrects for matrix effects and sample loss.Higher cost, availability of isotopically labeled standards may be limited.
LC-MS/MS 0.005 - 0.01 mg/kg[1][2]70 - 120%[1][3]< 15%[1]High sensitivity and selectivity, suitable for multi-residue analysis.Susceptible to matrix effects, requires matrix-matched calibration for best accuracy.
GC-MS/MS ~0.01 mg/kgVariable, can be challenging< 20%Good for volatile and semi-volatile compounds.Potential for thermal degradation of analytes like fenthion sulfoxides into sulfones.
ELISA Not available for this compoundNot applicableNot applicableHigh throughput, cost-effective screening tool.A specific, validated ELISA for this compound is not readily available in the literature. Cross-reactivity of fenthion assays with the sulfone metabolite is typically low.

Experimental Workflows and Methodologies

Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard for Accuracy

IDMS is a powerful technique that utilizes an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte of interest and behaves similarly during sample preparation and analysis, allowing for the correction of procedural errors and matrix effects.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Spike Addition of Isotopically Labeled This compound Standard Sample->Spike Equilibration Homogenization and Equilibration Spike->Equilibration Extraction Extraction (e.g., QuEChERS) Equilibration->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Ratio Measure Isotope Ratio (Analyte / Labeled Standard) MS_Detection->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Fig. 1: Isotope Dilution Mass Spectrometry Workflow.

Representative Experimental Protocol for IDMS:

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., 10 g of fruit puree, 1 g of soil).

    • Add a known amount of isotopically labeled this compound (e.g., ¹³C₆-fenthion sulfone) in a suitable solvent.

    • Allow the sample and internal standard to equilibrate.

    • Perform extraction using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This typically involves extraction with acetonitrile followed by the addition of salts to induce phase separation.

    • Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Inject the final extract into an LC-MS/MS system.

    • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol (both containing 0.1% formic acid) to separate this compound from other components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both the native this compound and the isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Calculate the ratio of the peak area of the native this compound to the peak area of the isotopically labeled internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Alternative Quantification Methods

While IDMS offers unparalleled accuracy, other methods like LC-MS/MS and GC-MS/MS are widely used for the routine analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is currently the most common and reliable method for the quantification of this compound in various matrices.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation (QuEChERS):

    • Homogenize 10-15 g of the sample with water.

    • Add acetonitrile and a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • Perform d-SPE by adding a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate) to the extract, vortex, and centrifuge.

    • The final extract is then ready for LC-MS/MS analysis.

  • Instrumental Analysis:

    • LC System: Utilize a C18 column with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • MS/MS System: Employ an ESI source in positive mode. Set the MRM transitions for this compound (e.g., m/z 311 -> 125 for quantification and 311 -> 109 for qualification).

  • Quantification:

    • Due to potential signal suppression or enhancement from matrix components, quantification is typically performed using matrix-matched calibration curves.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS can also be used for this compound analysis, although it presents some challenges.

Experimental Protocol for GC-MS/MS:

  • Sample Preparation:

    • Similar extraction and cleanup procedures as for LC-MS/MS can be employed. The final extract solvent should be compatible with GC injection (e.g., ethyl acetate or toluene).

  • Instrumental Analysis:

    • GC System: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms). The injector temperature should be optimized to prevent thermal degradation.

    • MS/MS System: Operate in electron ionization (EI) mode and monitor specific MRM transitions for this compound.

Note: It has been reported that analyzing fenthion sulfoxides by GC can be challenging as they can be oxidized to the sulfone form in the hot injector port. This potential conversion must be carefully evaluated during method development and validation.

Logical Comparison of Methodologies

The choice of method is often a trade-off between the required level of accuracy, cost, and throughput.

Method_Comparison cluster_accuracy Accuracy & Reliability cluster_robustness Robustness to Matrix Effects cluster_cost Cost & Availability IDMS IDMS (Highest Accuracy) LCMS LC-MS/MS (High Accuracy with Matrix Matching) IDMS->LCMS Higher Cost GCMS GC-MS/MS (Moderate Accuracy) LCMS->GCMS Different Analyte Suitability IDMS_R IDMS (Excellent) LCMS_R LC-MS/MS (Susceptible) IDMS_R->LCMS_R Superior Performance GCMS_R GC-MS/MS (Less Susceptible than LC-MS/MS) GCMS_R->LCMS_R Generally Less Affected IDMS_C IDMS (High Cost, Labeled Standard Needed) LCMS_C LC-MS/MS (Moderate to High Cost) IDMS_C->LCMS_C Higher Initial Outlay GCMS_C GC-MS/MS (Moderate Cost) LCMS_C->GCMS_C Generally Lower Cost

Fig. 2: Comparison of Key Method Characteristics.

Conclusion

For the definitive quantification of this compound, particularly in complex matrices or for regulatory purposes where the highest accuracy is demanded, Isotope Dilution Mass Spectrometry stands out as the superior method. Its ability to intrinsically correct for sample loss and matrix effects provides a level of confidence that is unmatched by other techniques.

LC-MS/MS offers a robust and sensitive alternative that is well-suited for high-throughput screening and routine monitoring, provided that appropriate measures, such as the use of matrix-matched standards, are implemented to mitigate matrix effects. GC-MS/MS remains a viable option, though careful consideration must be given to the potential for thermal conversion of related metabolites. The lack of a commercially available and validated ELISA for this compound currently limits its application for this specific analyte.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the research, including the desired level of accuracy, the nature of the sample matrix, available resources, and the intended use of the data. This guide provides the foundational information to make an informed decision for the reliable quantification of this compound.

References

Fenthion Degradation: A Comparative Analysis of Hydrolysis, Photolysis, and Biodegradation Rates Under Various Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the degradation rates of the organophosphate insecticide fenthion under different environmental conditions reveals significant variations in its persistence, driven by factors such as pH, temperature, light, and microbial activity. This guide provides a comparative overview of fenthion's stability and degradation pathways through hydrolysis, photolysis, and biodegradation, supported by experimental data to inform researchers, scientists, and drug development professionals on its environmental fate.

Fenthion's degradation is a critical area of study due to its widespread use and potential environmental impact. Understanding the rates and mechanisms of its breakdown is essential for risk assessment and the development of remediation strategies. This guide synthesizes key findings on the chemical and biological degradation processes affecting fenthion.

Comparative Degradation Rates of Fenthion

The persistence of fenthion in the environment is dictated by the interplay of various degradation processes. The following table summarizes the degradation rates, expressed as half-lives (t½), under different experimental conditions.

Degradation ProcessConditionHalf-life (t½)Reference
Hydrolysis pH 7, 25°C59.0 days[1]
pH 9, 25°C55.5 days[1]
pH 7, 50°CData not specified, but greatly reduced[1]
pH 9, 50°CData not specified, but greatly reduced[1]
pH 7, 65°CData not specified, but greatly reduced[1]
pH 9, 65°CData not specified, but greatly reduced
Photolysis Aqueous solution, UVB irradiationMajor products identified, quantum yield not specified
Sunlight and airComplete transformation in 1-3 days
Biodegradation Bacillus safensis (in liquid media) - Phase 10.29 days
Bacillus safensis (in liquid media) - Phase 23.69 days
Aerobic soilApproximately 1 day

Fenthion Degradation Pathways

The breakdown of fenthion occurs through three primary pathways: hydrolysis, photolysis, and biodegradation. Each pathway involves distinct chemical reactions and is influenced by specific environmental factors.

Fenthion_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_biodegradation Biodegradation Fenthion Fenthion Hydrolysis_Products Phenol Derivatives & Dealkylation Products Fenthion->Hydrolysis_Products pH, Temperature Photolysis_Products Fenthion Sulfoxide, 3-methyl-4-methylthiophenol, etc. Fenthion->Photolysis_Products Sunlight (UVB) Biodegradation_Products Iso-fenthion, Further Metabolites Fenthion->Biodegradation_Products Microorganisms (e.g., Bacillus safensis)

Caption: Primary degradation pathways of fenthion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used in the cited studies for investigating fenthion degradation.

Hydrolysis Kinetics Study

This protocol details the investigation of fenthion's hydrolysis rate in buffered aqueous solutions at varying pH and temperatures.

1. Materials and Reagents:

  • Fenthion standard

  • Buffered aqueous media (pH 7 and pH 9)

  • High-Performance Liquid Chromatograph (HPLC)

  • Constant temperature incubator

2. Experimental Procedure:

  • Prepare solutions of fenthion in pH 7 and pH 9 buffered aqueous media.

  • Incubate the solutions at constant temperatures of 25°C, 50°C, and 65°C.

  • At specified time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of fenthion and its hydrolysis products in the aliquots using HPLC.

  • Determine the rate constant and half-life of fenthion under each condition by plotting the natural logarithm of the concentration versus time.

Photodegradation Study

This protocol outlines the methodology for studying the photodegradation of fenthion in an aqueous solution under UVB irradiation.

1. Materials and Reagents:

  • Fenthion standard

  • Aqueous solution

  • UVB irradiation source (280-320 nm)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC for analysis

2. Experimental Procedure:

  • Prepare an aqueous solution of fenthion.

  • Expose the solution to UVB irradiation.

  • To study the role of oxygen, parallel experiments can be conducted where the solution is purged with nitrogen gas to remove dissolved oxygen.

  • At various time points, collect samples of the solution.

  • Identify and quantify the photodegradation products, such as fenthion sulfoxide and 3-methyl-4-methylthiophenol, using GC-MS or HPLC.

  • The rate of degradation can be determined by monitoring the decrease in fenthion concentration over time.

Biodegradation Study

This protocol describes the procedure for evaluating the capability of bacteria, such as Bacillus safensis, to degrade fenthion in a liquid medium.

1. Materials and Reagents:

  • Bacillus safensis bacterial culture

  • Mineral Salt Media (MSM)

  • Fenthion standard

  • Incubator shaker

  • Gas Chromatograph (GC) and HPLC for analysis

2. Experimental Procedure:

  • Isolate and culture Bacillus safensis from a pesticide-polluted soil sample.

  • Prepare a mineral salt medium containing a known concentration of fenthion (e.g., 400 mg/L).

  • Inoculate the medium with the Bacillus safensis culture.

  • Incubate the cultures on a shaker at a constant temperature.

  • Collect samples at regular intervals (e.g., 0, 3, 7, 14, and 30 days).

  • Extract fenthion and its metabolites from the samples.

  • Analyze the residual fenthion concentration using GC or HPLC.

  • The biodegradation rate and half-life can be calculated from the decrease in fenthion concentration over time. A biphasic model may be necessary to describe the degradation kinetics.

  • Identify major metabolites, such as iso-fenthion, using GC-MS to elucidate the degradation pathway.

This comparative guide highlights the multifaceted nature of fenthion degradation. While hydrolysis is a relatively slow process, particularly in neutral conditions, photolysis and biodegradation can lead to a more rapid breakdown of this insecticide. The specific environmental conditions, including the presence of sunlight and specific microbial populations, are key determinants of fenthion's persistence in the environment. These findings are essential for developing accurate environmental fate models and effective remediation strategies for fenthion-contaminated sites.

References

A Comparative Guide to the Stereoselective Analysis of Fenthion Sulfoxide versus Fenthion Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of chiral compounds and their metabolites is critical. Fenthion, an organothiophosphate insecticide, is metabolized in the environment and biological systems to various products, including fenthion sulfoxide and fenthion sulfone. A key distinction between these two metabolites lies in their stereochemistry. Fenthion sulfoxide possesses a chiral sulfur center, resulting in two enantiomers, whereas this compound is an achiral molecule. This guide provides a detailed comparison of the analytical methodologies for the stereoselective analysis of fenthion sulfoxide and the conventional analysis of this compound, supported by experimental data and protocols.

Key Differences in Analytical Approach

The analytical approach to fenthion sulfoxide and this compound is fundamentally different due to the presence of a stereocenter in the sulfoxide.

  • Fenthion Sulfoxide: As a chiral molecule, the separation and quantification of its individual enantiomers are often necessary to understand its biological activity and degradation pathways fully. This requires stereoselective, or chiral, analytical methods, typically employing chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC).

  • This compound: Being achiral, this compound does not require stereoselective analysis. Standard analytical techniques, such as reversed-phase HPLC coupled with mass spectrometry (MS), are sufficient for its quantification.

Comparative Analytical Data

The following tables summarize the key performance parameters for the stereoselective analysis of fenthion sulfoxide and the achiral analysis of this compound.

Table 1: Stereoselective HPLC Analysis of Fenthion Sulfoxide Enantiomers

ParameterValueReference
Analytical Technique Chiral High-Performance Liquid Chromatography (HPLC)[1][2]
Chiral Stationary Phase Regis (R, R)-Whelk O1[2]
Mobile Phase Hexane:Isopropanol:Dichloromethane (60:30:10, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV, 240 nm
Retention Time (R-enantiomer) 9.75 min
Enantiomeric Excess (ee) >99% achievable after recrystallization

Table 2: Achiral UHPLC-MS/MS Analysis of this compound

ParameterValueReference
Analytical Technique Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Stationary Phase C18 reversed-phase column
Mobile Phase Gradient elution with water and methanol (both with 0.1% formic acid)
Detection Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode
Limit of Quantitation (LOQ) 0.01 mg/kg in various food matrices
Recovery 83.2% to 116.2% in various food matrices
Precision (RSD) ≤15%

Experimental Protocols

Stereoselective Analysis of Fenthion Sulfoxide Enantiomers

This protocol is based on the method described by Gadepalli et al. (2007) for the chiral separation of fenthion sulfoxide enantiomers.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Chiral Column: Regis (R, R)-Whelk O1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane, isopropanol, and dichloromethane in a ratio of 60:30:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the fenthion sulfoxide standard or sample extract in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample onto the chiral HPLC system.

  • Identify and quantify the enantiomers based on their retention times and peak areas. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Achiral Analysis of this compound

This protocol is a generalized method based on common practices for pesticide residue analysis using UHPLC-MS/MS.

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be optimized. For example, for the precursor ion [M+H]+ of this compound, characteristic product ions would be monitored.

4. Sample Preparation (QuEChERS Method):

  • Extraction: Homogenize the sample (e.g., 10 g of a food commodity) with water and acetonitrile. Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Centrifugation: Centrifuge the mixture to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and mix it with a d-SPE sorbent (e.g., PSA, C18, and magnesium sulfate) to remove interferences.

  • Final Extract: Centrifuge and filter the extract before injection into the UHPLC-MS/MS system.

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct analytical workflows for fenthion sulfoxide and this compound.

Fenthion_Sulfoxide_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Sample containing Fenthion Sulfoxide Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Chiral_Column Chiral Separation (Regis (R, R)-Whelk O1) Injection->Chiral_Column UV_Detection UV Detection (240 nm) Chiral_Column->UV_Detection Quantification Quantification of Enantiomers UV_Detection->Quantification ee_Calculation ee Calculation Quantification->ee_Calculation

Caption: Workflow for Stereoselective Analysis of Fenthion Sulfoxide.

Fenthion_Sulfone_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Achiral UHPLC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Acetonitrile Extraction Sample->Extraction dSPE d-SPE Cleanup Extraction->dSPE Injection Injection dSPE->Injection RP_Column Reversed-Phase Separation (C18) Injection->RP_Column MSMS_Detection MS/MS Detection (MRM) RP_Column->MSMS_Detection Quantification Quantification of This compound MSMS_Detection->Quantification

Caption: Workflow for Achiral Analysis of this compound.

Conclusion

The stereoselective analysis of fenthion sulfoxide and the analysis of this compound require distinct analytical strategies. The chirality of fenthion sulfoxide necessitates the use of specialized chiral separation techniques, such as chiral HPLC, to resolve and quantify its enantiomers. In contrast, the achiral nature of this compound allows for the use of more conventional and widely available reversed-phase LC-MS/MS methods. The choice of analytical method must be guided by the specific research question, considering that the biological effects and environmental fate of fenthion can be influenced by the stereochemistry of its sulfoxide metabolite. This guide provides the foundational information for researchers to select and implement the appropriate analytical methodology for these fenthion metabolites.

References

Quantifying the Conversion of Fenthion to Fenthion Sulfone in Soil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conversion of the organophosphate insecticide fenthion to its primary metabolites, fenthion sulfoxide and fenthion sulfone, in soil environments. Understanding the transformation rates and pathways of fenthion is crucial for environmental risk assessment and ensuring food safety. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development in this field.

Fenthion Degradation in Soil: An Overview

Fenthion is known to degrade in soil through both biotic and abiotic pathways, with oxidation of the thioether group being a primary transformation route. This oxidation leads to the formation of fenthion sulfoxide and, subsequently, this compound. While fenthion sulfoxide is often the major metabolite, this compound is typically formed in smaller quantities. The rate and extent of these conversions are influenced by a variety of soil and environmental factors.

Comparative Analysis of Fenthion and its Metabolites Formation

The conversion of fenthion in soil is a dynamic process. The following table summarizes quantitative data from a study on the degradation of fenthion in sandy loam soil under aerobic conditions and exposure to sunlight.

CompoundInitial Concentration (% of Applied Radiocarbon)Concentration after 30 hours (% of Applied Radiocarbon)Half-life (in sandy loam soil with sunlight)
Fenthion 100%34%6-7 hours[1]
Fenthion Sulfoxide 2% (initially)58%-
This compound Not explicitly quantifiedReported as a minor product[1]-

In a separate study conducted on non-sterile loam soil under aerobic incubation for 9 days, fenthion sulfoxide was identified as a major product, while this compound and fenthion phenol sulfone were detected at lower levels[1]. These findings suggest that the conversion of fenthion to fenthion sulfoxide is a more prominent pathway in soil compared to the formation of this compound.

Factors Influencing the Conversion Rate

The transformation of fenthion in soil is not uniform and is significantly affected by several factors:

  • Soil Type: Soil properties such as texture (sand, silt, clay content), organic matter content, and pH play a crucial role. For instance, the rate of degradation was observed to be fastest in the soil with the least organic matter[1].

  • Microbial Activity: The presence and activity of soil microorganisms are key drivers of fenthion degradation. In studies comparing sterile and non-sterile soil, fenthion was degraded more rapidly and extensively in non-sterile soil, highlighting the importance of microbial metabolism[1].

  • Sunlight (Photodegradation): Exposure to sunlight can significantly accelerate the degradation of fenthion, as evidenced by the rapid half-life of 6-7 hours in one study.

  • Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen influences the degradation pathway and rate. Aerobic conditions generally favor the oxidation of fenthion to its sulfoxide and sulfone metabolites.

  • Temperature and Moisture: These environmental factors impact both microbial activity and the rate of chemical reactions in the soil.

Experimental Protocols

To quantify the conversion of fenthion to its metabolites in soil, standardized laboratory incubation studies are essential. The following protocols are based on established guidelines, such as the OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil, and modern analytical techniques.

Soil Incubation Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the rate of fenthion degradation and metabolite formation in soil under aerobic conditions.

a) Soil Collection and Preparation:

  • Collect soil from the desired location and characterize its physicochemical properties (pH, organic carbon content, texture, etc.).

  • Sieve the soil to remove large debris and ensure homogeneity.

  • Adjust the soil moisture to a predetermined level, typically 40-60% of its maximum water-holding capacity.

b) Application of Fenthion:

  • Prepare a stock solution of fenthion (analytical grade) in a suitable solvent.

  • Apply the fenthion solution to the soil samples to achieve the desired concentration. For radiolabeled studies, ¹⁴C-labeled fenthion is often used to trace the parent compound and its metabolites.

  • Thoroughly mix the treated soil to ensure uniform distribution.

c) Incubation:

  • Place the treated soil samples into incubation vessels (e.g., biometer flasks).

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Maintain aerobic conditions by ensuring a continuous supply of air. Volatile traps can be used to capture any evolved ¹⁴CO₂ in radiolabeled studies.

d) Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extract fenthion and its metabolites from the soil samples using an appropriate solvent system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient extraction technique.

Analytical Quantification: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of fenthion, fenthion sulfoxide, and this compound in soil extracts.

a) Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Optimized for the specific column and instrument.

  • Injection Volume: Typically in the range of 1-10 µL.

b) Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for fenthion and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for fenthion, fenthion sulfoxide, and this compound are monitored.

  • Quantification: Calibration curves are generated using certified reference standards of each analyte. Matrix-matched standards are often used to compensate for matrix effects.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Fenthion_Degradation_Pathway Fenthion Fenthion Sulfoxide Fenthion Sulfoxide (Major Metabolite) Fenthion->Sulfoxide Oxidation Other Other Degradation Products Fenthion->Other Hydrolysis, etc. Sulfone This compound (Minor Metabolite) Sulfoxide->Sulfone Oxidation Sulfoxide->Other Further Degradation Sulfone->Other Further Degradation

Fenthion Degradation Pathway in Soil

Experimental Workflow for Fenthion Study

Conclusion

The conversion of fenthion in soil is a multifaceted process leading primarily to the formation of fenthion sulfoxide and to a lesser extent, this compound. Quantitative data on the formation of this compound is limited, underscoring the need for further research to fully elucidate its environmental fate. The experimental protocols outlined in this guide, based on standardized methods and advanced analytical techniques, provide a robust framework for conducting such studies. A deeper understanding of these transformation dynamics is essential for developing accurate environmental models and ensuring the responsible use of agricultural chemicals.

References

A Comparative Guide to the Validation of Analytical Methods for Fenthion Metabolites in Baby Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of pesticide residues, such as the organophosphate insecticide fenthion and its metabolites, in baby food is a significant safety concern due to the increased vulnerability of infants and young children.[1][2] Regulatory bodies have established stringent maximum residue levels (MRLs) for pesticides in baby food, often at a default value of 0.01 mg/kg, necessitating highly sensitive and validated analytical methods for their detection and quantification.[3]

This guide provides a comparative overview of validated analytical methods for the determination of fenthion and its primary metabolites: fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone. We will delve into the experimental protocols and performance data of the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and compare it with alternative techniques such as Matrix Solid Phase Dispersion (MSPD) and spectrophotometric methods.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of different methods for the analysis of fenthion and its metabolites.

Table 1: Comparison of Extraction and Detection Methods for Fenthion and its Metabolites

MethodPrincipleThroughputCostSpecificitySensitivity
QuEChERS-UHPLC-MS/MS Acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup and detection by tandem mass spectrometry.HighModerateVery HighVery High
MSPD-GC/LC Sample is blended with a solid support, packed into a column, and analytes are eluted. Detection by GC or LC.ModerateLow to ModerateHighHigh
Spectrophotometry Colorimetric reaction of fenthion with a chromogenic reagent.HighLowLowModerate

Table 2: Validation Data for Fenthion and Metabolites using QuEChERS-UHPLC-MS/MS in Produce

AnalyteLinearity (r²)Recovery (%)LOQ (mg/kg)
Fenthion>0.9970.3 - 100.00.01
Fenthion sulfoxide>0.9995.5 - 116.00.01
This compound>0.9983.2 - 116.20.01
Fenthion oxon>0.9971.9 - 106.10.01
Fenthion oxon sulfoxide>0.9979.8 - 114.00.01
Fenthion oxon sulfone>0.9989.1 - 118.20.01
Data sourced from a study on various produce matrices, demonstrating the method's broad applicability.[3]

Table 3: Validation Data for Fenthion and Metabolites using MSPD-GC-NPD in Olives

AnalyteLinearity (mg/kg)Recovery (%)RSD (%)
Fenthion0.03 - 185 - 1122 - 6
Fenthion sulfoxide0.03 - 185 - 1122 - 6
This compound0.03 - 185 - 1122 - 6
Fenthion oxon0.03 - 185 - 1122 - 6
Data from a comparative study in olives, showcasing MSPD as a viable alternative.[4]

Table 4: Performance of a Spectrophotometric Method for Fenthion

ParameterValue
Limit of Detection (LOD)0.037 mg/kg
This method has been demonstrated for the parent compound and offers a simpler, though less specific, screening alternative.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and reliable results. Below are the methodologies for the key experiments discussed.

QuEChERS Extraction and UHPLC-MS/MS Analysis

This method is highly effective for the simultaneous analysis of fenthion and its five metabolites in complex food matrices.

a) Sample Preparation (Citrate-Buffered QuEChERS)

  • Weigh 10 g of homogenized baby food sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt mixture of 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube containing 150 mg anhydrous magnesium sulfate, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

  • Shake for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before UHPLC-MS/MS analysis.

b) UHPLC-MS/MS Conditions

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to fenthion and its metabolites.

Matrix Solid Phase Dispersion (MSPD) Extraction

MSPD is a streamlined process that combines extraction and cleanup into a single step.

a) MSPD Procedure

  • Weigh 0.5 g of the baby food sample and place it in a glass mortar.

  • Add 2 g of C18 sorbent to the mortar.

  • Gently blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.

  • Transfer the mixture to a syringe barrel column containing a bottom frit.

  • Compress the mixture with a plunger to form a packed bed.

  • Elute the analytes with an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • The eluate can be concentrated and analyzed by GC or LC.

Spectrophotometric Determination of Fenthion

This method is based on the hydrolysis of fenthion and subsequent colorimetric reaction.

a) Spectrophotometric Protocol

  • Extract fenthion from the sample using a suitable solvent and cleanup procedure.

  • Hydrolyze the extracted fenthion to form 3-methyl-4-(methylthio)phenol.

  • React the hydrolysis product with a chromogenic agent (e.g., 4-aminoantipyrine in the presence of an oxidizing agent) to produce a colored complex.

  • Measure the absorbance of the solution at the wavelength of maximum absorption using a spectrophotometer.

  • Quantify the fenthion concentration using a calibration curve prepared with fenthion standards.

Workflow and Pathway Diagrams

Visualizing the experimental workflow is essential for understanding the logical sequence of steps in the analytical validation process.

ValidationWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_validation Method Validation Homogenization Homogenize Baby Food Sample Spiking Spike with Fenthion & Metabolites Homogenization->Spiking QuEChERS QuEChERS Extraction Spiking->QuEChERS MSPD Matrix Solid Phase Dispersion (Alternative) Spiking->MSPD dSPE Dispersive SPE Cleanup QuEChERS->dSPE LCMS UHPLC-MS/MS Analysis dSPE->LCMS Spectro Spectrophotometry (Alternative) dSPE->Spectro GCMS GC-MS/MS Analysis (Alternative) MSPD->GCMS Linearity Linearity LCMS->Linearity Accuracy Accuracy (Recovery) LCMS->Accuracy Precision Precision (RSD) LCMS->Precision LOD Limit of Detection LCMS->LOD LOQ Limit of Quantification LCMS->LOQ Specificity Specificity LCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ GCMS->Specificity Spectro->Linearity Spectro->Accuracy Spectro->Precision Spectro->LOD Spectro->LOQ Spectro->Specificity

Caption: Workflow for the validation of analytical methods for fenthion metabolites in baby food.

Conclusion

The analysis of fenthion and its metabolites in baby food requires robust, sensitive, and validated analytical methods. The QuEChERS extraction method coupled with UHPLC-MS/MS stands out as a highly effective and widely accepted technique, offering excellent recovery, sensitivity, and specificity for all fenthion-related compounds. While MSPD presents a viable and simpler alternative for extraction, and spectrophotometry offers a low-cost screening option for the parent compound, the comprehensive coverage and low detection limits of the QuEChERS-UHPLC-MS/MS method make it the most suitable approach for ensuring compliance with the stringent safety standards for baby food. The choice of method will ultimately depend on the specific requirements of the analysis, including the number of samples, the target analytes, and the available resources.

References

Safety Operating Guide

Safe Disposal of Fenthion Sulfone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Guidance for Researchers on the Proper Management and Disposal of Fenthion Sulfone, Ensuring Laboratory Safety and Regulatory Compliance.

This compound, a metabolite of the organothiophosphate insecticide fenthion, is classified as an acutely toxic substance.[1][2][3] Proper handling and disposal are critical to protect laboratory personnel and the environment from potential harm. This guide provides detailed, step-by-step procedures for the safe disposal of this compound from a laboratory setting, in alignment with federal and local regulations.

Immediate Safety and Hazard Profile

This compound is categorized as "Toxic if swallowed" and may be harmful in contact with skin.[1] As a metabolite of an organophosphate pesticide, it should be handled with the same level of caution as its parent compound, which is known for its neurotoxic effects through cholinesterase inhibition. All disposal procedures must be conducted in accordance with the material's Safety Data Sheet (SDS) and relevant environmental regulations.

Hazard and Regulatory Profile: this compound
Primary Hazard Class Acute Toxicity, Oral (Category 3)[2]
GHS Signal Word Danger
Hazard Statements H301: Toxic if swallowed
Regulatory Framework Resource Conservation and Recovery Act (RCRA), Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA)
Disposal Classification Hazardous Waste
UN Number UN 2811 (for Toxic Solid, Organic, N.O.S.)
Special Precautions Must be disposed of as hazardous waste; avoid release to the environment.

**Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for managing this compound waste from generation to pickup by a certified hazardous waste handler.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, ensure you are wearing the appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: Use a certified respirator if handling the powder outside of a chemical fume hood or if aerosolization is possible.

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. The container must be in good condition, leak-proof, and have a secure, screw-top lid.

  • Collect Waste:

    • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup debris in the designated solid waste container.

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof liquid waste container. Do not mix with other incompatible solvent waste streams.

  • Rinsate Collection: For containers that held pure this compound, the first one to three rinses must be collected as hazardous waste. Subsequent rinses of the emptied container can typically be managed as non-hazardous waste, but institutional policies may vary.

Step 3: Labeling Hazardous Waste

Accurate labeling is a key requirement for regulatory compliance.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Tag: Fill out the tag completely and legibly. Include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Location: Store the sealed waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

  • Segregation: Ensure the container is stored away from incompatible materials.

  • Accumulation Limits: this compound is acutely toxic. Therefore, laboratories are typically limited to accumulating no more than one quart of this type of "P-listed" or acutely hazardous waste at any one time. Once this limit is reached, a pickup must be requested.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's official channels.

  • Request a Pickup: Once the waste container is full or the accumulation time limit is approaching (typically 9-12 months, but check with your EHS office), schedule a pickup through your institution’s EHS department.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of in the sewer system or regular trash. This is illegal and environmentally harmful.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

FenthionSulfoneDisposal cluster_prep Preparation & Collection cluster_storage Storage & Management cluster_disposal Final Disposition start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Compatible & Labeled Waste Container ppe->container Step 2 collect Collect Waste (Solids, Liquids, Rinsate) container->collect seal Keep Container Securely Closed collect->seal Step 3 saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->saa Step 4 check_limit Is Container Full or Accumulation Limit Reached? saa->check_limit check_limit->saa No request_pickup Request Pickup from EHS/ Hazardous Waste Service check_limit->request_pickup Yes Step 5 end Waste Removed by Certified Personnel request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling or disposing of any hazardous material.

References

Personal protective equipment for handling Fenthion sulfone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fenthion Sulfone

This guide provides crucial safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

This compound is a metabolite of the organophosphorus insecticide Fenthion.[1] It is classified as toxic if swallowed and harmful in contact with skin.[2][3] Therefore, rigorous safety measures must be implemented during its handling, storage, and disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits for this compound have not been established.[3][4]

ParameterValueSource
CAS Number 3761-42-0
Molecular Formula C₁₀H₁₅O₅PS₂
Molecular Weight 310.33 g/mol
Hazard Classifications Acute Toxicity 3 (Oral)
Acute Toxicity 4 (Dermal)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The required level of protection depends on the specific task being performed.

TaskMinimum Required PPE
Routine Handling (Small Quantities) - Gloves: Nitrile or Butyl rubber, inspected before use.- Eye Protection: Safety glasses with side shields or tightly fitting safety goggles.- Body Protection: Standard laboratory coat.
Weighing/Transfer of Solids (Potential for Dust) - All PPE from Routine Handling - Respiratory Protection: Type P2 (EN 143) respirator cartridges or an N95-rated respirator.- Body Protection: Consider a chemical-resistant apron over the lab coat.
Handling Solutions (Risk of Splash) - All PPE from Routine Handling - Eye/Face Protection: Face shield in addition to safety goggles.- Body Protection: Chemical-resistant apron.
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).- Eye/Face Protection: Full-face respirator with appropriate cartridges.- Body Protection: Chemical-resistant suit or coveralls (e.g., Tyvek).- Footwear: Chemical-resistant boots.

General PPE Guidelines:

  • Gloves: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after removal. The exact breakthrough time of the glove material should be confirmed with the manufacturer.

  • Protective Clothing: Do not wear contaminated clothing home. Soiled or contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.

  • Respiratory Protection: The use of respiratory protection should be based on a risk assessment. If exposure limits are exceeded or if irritation is experienced, a full-face respirator is recommended.

Operational Plan: Safe Handling Workflow

Following a standardized workflow is critical to minimize the risk of exposure. This process includes preparation, handling, and post-handling procedures.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Review Safety Data Sheet (SDS) prep2 Designate a work area (e.g., fume hood) prep1->prep2 prep3 Assemble all necessary materials prep2->prep3 prep4 Don appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Handle in a well-ventilated area, preferably a chemical fume hood prep4->handle1 Proceed to Handling handle2 Avoid formation of dust and aerosols handle1->handle2 handle3 Use smallest quantities necessary handle2->handle3 handle4 Keep containers tightly closed when not in use handle3->handle4 post1 Decontaminate all surfaces and equipment handle4->post1 Proceed to Cleanup post2 Segregate and label waste post1->post2 post3 Properly remove and dispose of PPE post2->post3 disposal Dispose of waste through a licensed contractor, following all regulations post2->disposal post4 Wash hands and exposed skin thoroughly post3->post4

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is essential.

G cluster_routes cluster_actions start Exposure Incident Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Immediately remove contaminated clothing. Wash skin with soap and water thoroughly. skin_contact->action_skin action_eye Rinse opened eye for several minutes under running water. eye_contact->action_eye action_inhalation Move person to fresh air. If breathing is difficult, provide artificial respiration. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth. Call for medical help immediately. ingestion->action_ingestion end_node Seek Immediate Medical Attention Provide SDS to medical personnel action_skin->end_node action_eye->end_node action_inhalation->end_node action_ingestion->end_node

Caption: Emergency response workflow for accidental exposure to this compound.

First Aid Measures:

  • General Advice: Immediately remove any clothing soiled by the product. In case of irregular breathing or respiratory arrest, provide artificial respiration.

  • If Swallowed: Do not induce vomiting. Immediately call a POISON CENTER or doctor.

  • In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.

  • In Case of Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.

  • If Inhaled: Supply fresh air; consult a doctor in case of complaints.

Disposal Plan

Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound waste should be classified and handled as hazardous material.

  • Disposal Method: Do not allow the product to reach the sewage system or any water course. All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of through a licensed and approved waste disposal service.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, regional, national, and international regulations. Incineration at a high-temperature facility equipped with appropriate emission controls is often the recommended method for organophosphate compounds.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenthion sulfone
Reactant of Route 2
Reactant of Route 2
Fenthion sulfone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.